molecular formula C5H10O5 B147799 DL-Arabinose CAS No. 20235-19-2

DL-Arabinose

Katalognummer: B147799
CAS-Nummer: 20235-19-2
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: PYMYPHUHKUWMLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,3,4,5-tetrahydroxypentanal is a pentose, a polyol and a hydroxyaldehyde.
DL-Arabinose has been reported in Arabidopsis thaliana, Streptomyces hainanensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
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InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(C(C=O)O)O)O)O
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
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Molecular Weight

150.13 g/mol
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Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
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Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
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Color/Form

Coarse or fine powder, yellowish white

CAS No.

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
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Foundational & Exploratory

DL-Arabinose structure and stereochemistry explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Arabinose

Introduction

This compound is the racemic mixture of D-Arabinose and L-Arabinose, meaning it is composed of equal amounts of these two enantiomers.[1][2] Arabinose itself is an aldopentose, a monosaccharide with five carbon atoms and an aldehyde functional group.[3][4] While most saccharides in nature are more abundant in the "D"-form, L-arabinose is more common than D-arabinose and is found as a component of biopolymers like hemicellulose and pectin.[3] The racemic form, this compound, crystallizes as a stable racemic compound, which is thermodynamically more stable than the individual enantiomers.[5][6] This guide provides a detailed examination of the structure, stereochemistry, and analysis of this compound for researchers, scientists, and drug development professionals.

Structure and Stereochemistry

Fundamental Structure

Arabinose (C₅H₁₀O₅) is a five-carbon monosaccharide classified as an aldopentose due to its aldehyde group at the C1 position.[3] In aqueous solutions, arabinose exists in equilibrium between its linear (acyclic) form and cyclic hemiacetal forms. The cyclic structures, which are predominant, can be five-membered rings (furanose) or six-membered rings (pyranose).[4] The formation of the cyclic hemiacetal creates a new chiral center at C1, resulting in two distinct anomers: α-arabinose and β-arabinose. Crystallographic studies have shown that the crystal structures of D- and L-arabinose are composed of six-membered ring β-anomers, and the racemic this compound crystal also contains only the β-anomers of both enantiomers.[6]

Stereochemistry: Enantiomers and the Racemic Mixture

The core of this compound's identity lies in its stereochemistry. The "D" and "L" designations refer to the configuration of the chiral carbon atom furthest from the carbonyl group (C4 in the case of arabinose).[7] In a Fischer projection, if the hydroxyl (-OH) group on this carbon is on the right, it is a D-sugar; if it is on the left, it is an L-sugar.[4][7]

  • D-Arabinose and L-Arabinose are enantiomers: non-superimposable mirror images of each other.[8] They possess identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light.

  • Optical Activity : D-Arabinose is levorotatory (rotates plane-polarized light to the left, or counter-clockwise), while L-Arabinose is dextrorotatory (rotates it to the right, or clockwise).[9]

  • This compound : As a 1:1 racemic mixture, this compound is optically inactive. The equal and opposite optical rotations of the D- and L-enantiomers cancel each other out.[1] In the solid state, this compound forms a true racemic compound, a single crystalline phase where the two enantiomers are present in an ordered 1:1 ratio within the elementary cell.[1][5] This ordered packing results in a higher melting point and density compared to the pure enantiomers, indicating greater thermodynamic stability.[5]

G D_Arabinose D-(-)-Arabinose (Levorotatory) L_Arabinose L-(+)-Arabinose (Dextrorotatory) DL_Arabinose This compound (Racemic Mixture) Optically Inactive D_Arabinose->DL_Arabinose L_Arabinose->DL_Arabinose label_enantiomers Enantiomers (Mirror Images) G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation & Analysis A 1. Weigh Arabinose Sample B 2. Dissolve in Solvent (e.g., H₂O) in Volumetric Flask A->B C 3. Dilute to Known Concentration (c) B->C E 5. Fill Sample Cell (path length l) C->E D 4. Calibrate Polarimeter with Solvent Blank D->E F 6. Measure Observed Rotation (α_obs) E->F G 7. Calculate Specific Rotation [α] = α_obs / (l × c) F->G H 8. Determine Enantiomeric Excess % ee = ([α]sample / [α]pure) * 100 G->H I Result: Optical Purity H->I G A L-Arabinose B L-Ribulose A->B araA (Isomerase) C L-Ribulose-5-Phosphate B->C araB (Ribulokinase) D D-Xylulose-5-Phosphate C->D araD (Epimerase) E Pentose Phosphate Pathway D->E

References

An In-Depth Technical Guide to the Natural Sources and Synthesis of DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and synthetic pathways for obtaining DL-Arabinose. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this pentose sugar is of interest. The guide details the primary natural sources of the more common L-enantiomer, methods for its extraction, and established chemical and enzymatic routes for the synthesis of both L- and D-arabinose, which together constitute the racemic this compound mixture.

Natural Sources and Extraction of L-Arabinose

L-Arabinose is the more prevalent enantiomer of arabinose found in nature, where it exists as a key component of various biopolymers.[1] It is particularly abundant in the hemicellulose and pectin of many plants.[1][2]

Abundance in Plant Biomass

L-Arabinose is a significant constituent of lignocellulosic biomass, making agricultural and forestry residues valuable starting materials for its extraction.[3] The L-arabinose content can vary considerably between different plant sources. Some notable examples include sugar beet pulp, corn fiber, and wheat bran.[3]

Table 1: L-Arabinose Content in Various Plant-Based Feedstocks

FeedstockL-Arabinose Content (% of dry weight)Primary Polymer
Sugar Beet Pulp~18.0%Arabinan, Arabinogalactan
Corn Fiber~12.0%Arabinoxylan
Wheat Bran~10.6%Arabinoxylan
Brewer's Spent Grains~8.7%Arabinoxylan
Sugarcane Bagasse~1.3%Arabinoxylan

Source:[3]

Extraction from Natural Sources

The extraction of L-arabinose from plant biomass typically involves the hydrolysis of arabinose-containing polysaccharides like arabinoxylan and arabinan. This can be achieved through chemical or enzymatic methods.

Treatment with dilute acids, such as sulfuric or hydrochloric acid, at elevated temperatures can effectively hydrolyze hemicellulose to release L-arabinose.[4] However, this method can lead to the formation of undesirable byproducts, equipment corrosion, and environmental concerns due to the need for neutralization and the generation of salt waste.[5] One study on the acid hydrolysis of gum arabic reported a yield of approximately 15.6% with a purity of 97.5%.

Enzymatic hydrolysis is a milder and more specific alternative to acid hydrolysis.[6] It typically employs a combination of enzymes, primarily endo-xylanases, which break down the xylan backbone, and α-L-arabinofuranosidases, which cleave the arabinose side chains.[7] This method offers higher yields and purity with fewer environmental drawbacks.[6]

Experimental Protocol: Enzymatic Hydrolysis of Corn Fiber for L-Arabinose Production

This protocol is a general guideline for the enzymatic release of L-arabinose from corn fiber.

  • Pretreatment: Destarched corn fiber is pretreated to increase the accessibility of hemicellulose to enzymes. A common method is soaking in aqueous ammonia (SAA).

  • Enzyme Preparation: A solution of hemicellulase enzymes, such as a commercial blend containing xylanase and α-L-arabinofuranosidase activities, is prepared in a suitable buffer (e.g., pH 4.0-6.0).[8]

  • Hydrolysis: The pretreated corn fiber is suspended in the enzyme solution at a specific solid-to-liquid ratio. The mixture is incubated at an optimal temperature (e.g., 50°C) with agitation for a defined period (e.g., 24-48 hours).[7][9]

  • Enzyme Inactivation: The reaction is terminated by heating the mixture (e.g., to 100°C for 10 minutes) to denature the enzymes.[7]

  • Separation and Purification: The solid residue is removed by centrifugation or filtration. The supernatant, rich in L-arabinose, can be further purified using techniques like chromatography or crystallization to obtain high-purity L-arabinose.

Synthesis of D-Arabinose and this compound

While L-arabinose is naturally abundant, D-arabinose is rare in nature and is primarily obtained through chemical synthesis. The racemic mixture, this compound, can be prepared by mixing equimolar amounts of the purified D- and L-enantiomers. Studies have shown that this compound crystallizes as a stable racemic compound.[10]

Chemical Synthesis of D-Arabinose

Classic methods for the synthesis of D-arabinose involve the chain shortening of a larger sugar, typically D-glucose.

The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon.[11][12] The process involves the conversion of D-glucose to D-arabinose.[11]

Experimental Protocol: Wohl Degradation of D-Glucose to D-Arabinose

This protocol outlines the key steps of the Wohl degradation.

  • Oxime Formation: D-glucose is reacted with hydroxylamine and a base (e.g., sodium methoxide) to form glucose oxime.[11]

  • Dehydration and Acetylation: The glucose oxime is then treated with acetic anhydride and a catalyst (e.g., sodium acetate). This step converts the oxime to a nitrile and acetylates all the hydroxyl groups, forming pentaacetyl glucononitrile.[11]

  • Elimination and Deacetylation: The pentaacetyl glucononitrile is treated with a basic solution (e.g., sodium methoxide in methanol) to remove the acetate groups and eliminate the nitrile group, resulting in the formation of D-arabinose.[11]

The Ruff degradation is another chain-shortening reaction that can be used to convert D-glucose to D-arabinose.[13] This method involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation.

Experimental Protocol: Ruff Degradation of Calcium D-Gluconate to D-Arabinose

This protocol describes the general procedure for the Ruff degradation.

  • Oxidation of D-Glucose: D-glucose is first oxidized to D-gluconic acid using a mild oxidizing agent like bromine water.[13][14]

  • Salt Formation: The D-gluconic acid is then converted to its calcium salt, calcium D-gluconate, by reacting it with calcium hydroxide.[14]

  • Oxidative Decarboxylation: The calcium D-gluconate is treated with hydrogen peroxide in the presence of a ferric salt catalyst (e.g., ferric acetate or ferric sulfate).[13][14] This step cleaves the bond between C1 and C2, releasing carbon dioxide and forming D-arabinose. A reported overall yield for the preparation of D-arabinose-5-C14 from D-glucose-6-C14 via a Ruff degradation of the calcium salt was 58%.[15]

Table 2: Comparison of D-Arabinose Synthesis Methods

MethodStarting MaterialKey ReagentsReported Yield
Wohl DegradationD-GlucoseHydroxylamine, Acetic Anhydride, Sodium MethoxideVaries
Ruff DegradationD-Glucose (as Calcium D-Gluconate)Bromine water, Hydrogen Peroxide, Ferric salts~58%[15]
Enzymatic and Chemo-enzymatic Synthesis

While less common for the production of free arabinose, enzymatic and chemo-enzymatic methods are employed for the synthesis of arabinose derivatives, particularly nucleotide sugars.

For instance, UDP-β-L-arabinose can be synthesized chemo-enzymatically. This process involves the chemical synthesis of L-arabinose-1-phosphate, which then serves as a substrate for a UDP-sugar pyrophosphorylase to produce the final nucleotide sugar.[16]

Signaling Pathways and Metabolic Workflows

Arabinose plays a significant role in the metabolism of both plants and bacteria. Understanding these pathways is crucial for biotechnological applications aimed at producing or utilizing arabinose.

L-Arabinose Biosynthesis in Plants

In plants, L-arabinose is synthesized in its activated form, UDP-L-arabinose, from UDP-D-glucose through a de novo pathway primarily located in the Golgi apparatus.[17][18]

plant_arabinose_biosynthesis UDPGlc UDP-D-Glucose UDPGlcA UDP-D-Glucuronic Acid UDPGlc->UDPGlcA UDP-Glucose Dehydrogenase UDPXyl UDP-D-Xylose UDPGlcA->UDPXyl UDP-Glucuronic Acid Decarboxylase UDPAra UDP-L-Arabinose UDPXyl->UDPAra UDP-Xylose 4-Epimerase (MUR4) CellWall Cell Wall Polymers (Arabinogalactans, etc.) UDPAra->CellWall Arabinosyltransferases

Caption: De novo biosynthesis of UDP-L-arabinose in plants.

Bacterial L-Arabinose Catabolism (ara Operon)

In bacteria like E. coli, the catabolism of L-arabinose is controlled by the well-characterized ara operon.[19] This operon includes the structural genes araB, araA, and araD, which encode the enzymes for converting L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[19] The expression of the ara operon is tightly regulated by the AraC protein, which acts as both a repressor (in the absence of arabinose) and an activator (in the presence of arabinose).[1][19]

bacterial_arabinose_catabolism cluster_cell Bacterial Cell L_Arabinose_in L-Arabinose L_Ribulose L-Ribulose L_Arabinose_in->L_Ribulose araA (L-arabinose isomerase) L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P araB (Ribulokinase) D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P araD (L-ribulose-5-phosphate 4-epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP L_Arabinose_out L-Arabinose (extracellular) L_Arabinose_out->L_Arabinose_in Arabinose Transporters

Caption: Bacterial catabolic pathway for L-arabinose.

Workflow for Synthesis and Extraction of Arabinose

The overall workflow for obtaining arabinose involves several key stages, from the initial biomass processing or chemical synthesis to the final purification of the desired enantiomer.

arabinose_workflow cluster_L_Arabinose L-Arabinose Production cluster_D_Arabinose D-Arabinose Production cluster_DL_Arabinose This compound Preparation Biomass Plant Biomass (e.g., Corn Fiber) Hydrolysis Hydrolysis (Acid or Enzymatic) Biomass->Hydrolysis Crude_L_Ara Crude L-Arabinose Hydrolysate Hydrolysis->Crude_L_Ara Purified_L_Ara Purified L-Arabinose Crude_L_Ara->Purified_L_Ara Purification Mixing Equimolar Mixing Purified_L_Ara->Mixing D_Glucose D-Glucose Degradation Chemical Degradation (Wohl or Ruff) D_Glucose->Degradation Crude_D_Ara Crude D-Arabinose Mixture Degradation->Crude_D_Ara Purified_D_Ara Purified D-Arabinose Crude_D_Ara->Purified_D_Ara Purification Purified_D_Ara->Mixing DL_Arabinose This compound (Racemic Compound) Mixing->DL_Arabinose

Caption: General workflow for arabinose production.

References

The Contrasting Biological Roles of D- and L-Arabinose Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Arabinose, a five-carbon aldopentose, exists as two enantiomers, D-arabinose and L-arabinose, which exhibit remarkably distinct and significant biological roles across different kingdoms of life. This technical guide provides an in-depth exploration of the metabolic pathways, physiological effects, and biotechnological applications of these sugar isomers. L-arabinose is notably recognized for its intricate regulatory role in microbial gene expression, particularly the well-characterized ara operon in Escherichia coli, and its emerging applications in human health as a sucrase inhibitor that can modulate postprandial glycemic response. In contrast, D-arabinose is a key component of the cell wall in mycobacteria, with its unique biosynthetic pathway presenting a promising target for novel antimicrobial therapies. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

L-Arabinose: From Bacterial Metabolism to Human Health

L-arabinose is the more abundant and biologically utilized enantiomer of arabinose in nature. It is a major component of plant cell wall polysaccharides like hemicellulose and pectin.[1][2] Microorganisms have evolved sophisticated systems to utilize L-arabinose as a carbon and energy source.

The ara Operon: A Model for Gene Regulation in Escherichia coli

The metabolism of L-arabinose in Escherichia coli is a classic model system for understanding gene regulation. The genes responsible for the transport and catabolism of L-arabinose are organized into an operon, the ara operon.[3][4]

The ara operon consists of three structural genes, araB, araA, and araD, which encode for enzymes that sequentially convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[4] The expression of these genes is tightly controlled by the regulatory protein AraC, which acts as both a repressor in the absence of L-arabinose and an activator in its presence.[3][4]

Metabolic Pathway of L-Arabinose in E. coli

  • Transport : L-arabinose is transported into the cell by two transport systems: a high-affinity ABC transporter (AraFGH) and a low-affinity proton symporter (AraE).[1][2]

  • Isomerization : L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (encoded by araA).[2][4]

  • Phosphorylation : L-ribulose is then phosphorylated to L-ribulose-5-phosphate by ribulokinase (encoded by araB).[2]

  • Epimerization : Finally, L-ribulose-5-phosphate 4-epimerase (encoded by araD) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[2][4]

L_arabinose_metabolism cluster_outside Extracellular Space cluster_inside Cytoplasm L-Arabinose_ext L-Arabinose L-Arabinose_int L-Arabinose L-Arabinose_ext->L-Arabinose_int AraE, AraFGH (Transport) L-Ribulose L-Ribulose L-Arabinose_int->L-Ribulose araA (L-arabinose isomerase) L-Ribulose-5-P L-Ribulose-5-Phosphate L-Ribulose->L-Ribulose-5-P araB (Ribulokinase) D-Xylulose-5-P D-Xylulose-5-Phosphate L-Ribulose-5-P->D-Xylulose-5-P araD (Epimerase) PPP Pentose Phosphate Pathway D-Xylulose-5-P->PPP

Regulation of the ara Operon by AraC

In the absence of L-arabinose, the AraC protein forms a dimer that binds to two operator sites, araO₂ and araI₁, causing the DNA to loop. This loop prevents RNA polymerase from binding to the promoter (PBAD) and transcribing the structural genes.[3] When L-arabinose is present, it binds to AraC, causing a conformational change. This altered AraC dimer releases from araO₂ and binds to the araI₁ and araI₂ sites, which are adjacent. This binding configuration recruits RNA polymerase to the PBAD promoter, leading to the transcription of the araBAD genes.[4]

ara_operon_regulation

L-Arabinose in Human Nutrition and Health

L-arabinose has gained significant attention for its potential benefits to human health, primarily due to its ability to inhibit the activity of intestinal sucrase.[5][6][7] Sucrase is the enzyme responsible for breaking down sucrose (table sugar) into glucose and fructose, which are then absorbed into the bloodstream.

By competitively inhibiting sucrase, L-arabinose can slow down the digestion and absorption of sucrose, leading to a lower postprandial (after-meal) spike in blood glucose and insulin levels.[5][6][8] This effect makes L-arabinose a promising functional food ingredient for managing blood sugar levels, particularly for individuals with prediabetes or type 2 diabetes.[9]

Quantitative Effects of L-Arabinose on Human Glycemic Response

Study ParameterControl (Sucrose alone)L-Arabinose + SucrosePercentage ChangeReference
Peak Plasma Glucose8.18 ± 0.29 mmol/L6.62 ± 0.18 mmol/L-19.1%[6]
Time to Peak Glucose30 min60 min+100%[6]
Glucose iAUC (0-60 min)17 ± 1 g11 ± 1 g-35.3%[6]
Insulin Peak---33%[7]
Insulin iAUC---23%[7]

iAUC: incremental Area Under the Curve

Studies in animal models have also suggested that L-arabinose supplementation may have beneficial effects on metabolic syndrome, including reducing body weight gain, lowering blood pressure, and improving insulin sensitivity in rats fed a high-carbohydrate, high-fat diet.[10]

Biotechnological Applications of L-Arabinose

The tightly regulated nature of the ara operon has been exploited in molecular biology to create L-arabinose-inducible expression systems. The pBAD vector series, for instance, allows for the controlled expression of a target gene by placing it under the control of the PBAD promoter and the araC gene.[11] In the absence of L-arabinose, the expression of the target gene is repressed, and upon addition of L-arabinose, high levels of transcription are induced. This system is widely used for producing recombinant proteins, especially those that may be toxic to the host cell.[3]

D-Arabinose: A Key Player in Mycobacterial Cell Wall Synthesis

In stark contrast to its L-enantiomer, D-arabinose is relatively rare in nature. Its most significant known biological role is as a critical component of the cell wall of mycobacteria, including the pathogenic species Mycobacterium tuberculosis.

The Novel Biosynthetic Pathway of D-Arabinose in Mycobacteria

Mycobacteria possess a unique biosynthetic pathway for D-arabinose, which is not found in other bacteria or eukaryotes. This pathway synthesizes decaprenyl-phospho-D-arabinose (DPA), the sole donor of arabinofuranose residues for the synthesis of two essential cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM).[12]

Key Steps in the D-Arabinose Biosynthesis Pathway:

  • PRPP Synthesis : The pathway begins with the formation of 5-phosphoribosyl 1-pyrophosphate (PRPP) from D-ribose 5-phosphate.[12]

  • Formation of Decaprenyl-Phospho-Ribose : PRPP is then attached to a lipid carrier, decaprenyl phosphate, to form 5'-phosphoribosyl-monophospho-decaprenol. This is subsequently dephosphorylated to yield decaprenyl-phospho-ribose.[12]

  • Epimerization : The key step is the 2'-epimerization of decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose, catalyzed by a 2'-epimerase.[12]

D_arabinose_biosynthesis D-Ribose-5-P D-Ribose 5-Phosphate PRPP 5-Phosphoribosyl 1-Pyrophosphate (PRPP) D-Ribose-5-P->PRPP Rv1017 (PRPP synthetase) PPR-D 5'-Phosphoribosyl-monophospho-decaprenol PRPP->PPR-D Rv3806c (Phosphoribosyltransferase) Decaprenyl-P Decaprenyl Phosphate Decaprenyl-P->PPR-D DPR Decaprenyl-phospho-ribose PPR-D->DPR Rv3807 (Phosphatase) DPA Decaprenyl-phospho-arabinose (DPA) DPR->DPA Rv3790/Rv3791 (2'-Epimerase) AG_LAM Arabinogalactan & Lipoarabinomannan DPA->AG_LAM Arabinosyltransferases

D-Arabinose Pathway as a Drug Target

The arabinogalactan layer of the mycobacterial cell wall is essential for the survival of the bacterium and is covalently linked to the peptidoglycan layer, providing structural integrity. The uniqueness of the D-arabinose biosynthetic pathway to mycobacteria makes it an attractive target for the development of new anti-tuberculosis drugs.[12]

Ethambutol, a first-line anti-tuberculosis drug, is known to inhibit arabinosyltransferases, the enzymes that use DPA to build the arabinan chains of AG and LAM. The discovery and characterization of the upstream enzymes in the DPA pathway have opened up new avenues for developing inhibitors that could act synergistically with existing drugs or overcome resistance.

Experimental Protocols

Assay for L-arabinose Inhibition of Sucrase Activity

This protocol is adapted from studies investigating the effect of L-arabinose on intestinal sucrase activity.

Materials:

  • Porcine or rat intestinal acetone powder (source of sucrase)

  • Sucrose solution (e.g., 50 mM)

  • L-arabinose solutions of varying concentrations

  • Phosphate buffer (pH 6.8)

  • Glucose oxidase/peroxidase reagent for glucose quantification

  • Spectrophotometer

Procedure:

  • Enzyme Preparation : Prepare a crude extract of sucrase by homogenizing the intestinal powder in cold phosphate buffer. Centrifuge to remove debris and use the supernatant.

  • Inhibition Assay :

    • Set up reaction tubes containing the sucrose solution, phosphate buffer, and different concentrations of L-arabinose.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the sucrase extract to each tube.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Glucose Quantification :

    • Use a glucose oxidase/peroxidase assay kit to measure the amount of glucose produced in each reaction tube.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis : Calculate the rate of sucrose hydrolysis for each L-arabinose concentration and determine the inhibitory kinetics (e.g., IC₅₀ value).

sucrase_inhibition_workflow Prepare_Enzyme Prepare Sucrase Extract (from intestinal powder) Start_Reaction Add Sucrase Extract Prepare_Enzyme->Start_Reaction Setup_Reaction Set up Reaction Mixtures (Sucrose, Buffer, L-Arabinose) Pre_Incubate Pre-incubate at 37°C Setup_Reaction->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (Heat Inactivation) Incubate->Stop_Reaction Quantify_Glucose Quantify Glucose Produced (Glucose Oxidase Assay) Stop_Reaction->Quantify_Glucose Analyze_Data Analyze Data (Calculate Inhibition, IC50) Quantify_Glucose->Analyze_Data

Construction of an L-arabinose Inducible Expression System

This protocol outlines the general steps for cloning a gene of interest into a pBAD vector for L-arabinose-inducible expression in E. coli.

Materials:

  • pBAD vector (e.g., pBAD/His A)

  • E. coli expression host strain (e.g., TOP10)

  • Gene of interest (GOI)

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents

  • LB agar plates with appropriate antibiotic and L-arabinose

Procedure:

  • Gene Amplification : Amplify the GOI by PCR, adding restriction sites to the primers that are compatible with the multiple cloning site of the pBAD vector.

  • Vector and Insert Preparation : Digest both the pBAD vector and the PCR product with the chosen restriction enzymes. Purify the digested vector and insert.

  • Ligation : Ligate the digested insert into the digested pBAD vector using T4 DNA ligase.

  • Transformation : Transform the ligation mixture into a suitable E. coli expression host.

  • Selection and Screening : Plate the transformed cells on LB agar containing the appropriate antibiotic to select for cells that have taken up the plasmid. Screen colonies by colony PCR or restriction digest of plasmid DNA to identify clones with the correct insert.

  • Expression Trial :

    • Grow a selected clone in liquid culture to mid-log phase.

    • Induce protein expression by adding L-arabinose to the culture medium (e.g., to a final concentration of 0.02%).

    • Continue to grow the culture for several hours.

    • Harvest the cells and analyze protein expression by SDS-PAGE and Western blot.

Conclusion

The enantiomers of arabinose, D- and L-arabinose, exemplify the stereospecificity of biological systems. L-arabinose serves as a valuable carbon source for many microorganisms and its metabolism is a paradigm for gene regulation. Its role as a sucrase inhibitor offers significant potential in the food and pharmaceutical industries for managing glycemic control. Conversely, the unique D-arabinose biosynthetic pathway in mycobacteria provides a highly specific target for the development of novel therapeutics against tuberculosis. A thorough understanding of the distinct biological roles of these enantiomers is crucial for harnessing their potential in biotechnology and medicine. Further research into the less-studied D-arabinose in other biological systems may yet uncover additional roles for this "rare" sugar.

References

Solubility of DL-Arabinose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of DL-Arabinose in various solvents, addressing the needs of researchers, scientists, and professionals in drug development. While quantitative solubility data for the racemic mixture of this compound is limited in publicly available literature, this document summarizes the available data for its enantiomers, D- and L-Arabinose, which can serve as a valuable proxy. It is important to note that racemic compounds, such as this compound, often exhibit lower solubility than their individual enantiomers. This guide also details common experimental protocols for solubility determination and provides a visual workflow for these procedures.

Data on the Solubility of Arabinose

The following tables summarize the quantitative solubility data for D-Arabinose and L-Arabinose in various solvent systems. This data is crucial for designing experiments, developing formulations, and understanding the crystallization behavior of arabinose.

Table 1: Solubility of D-Arabinose in Methanol-Water Mixtures

Temperature (K)Methanol Mass FractionWater Mass FractionSolubility ( g/100 g solvent)
295.151.000.000.8
313.151.000.001.5
333.151.000.003.0
295.150.950.051.7
313.150.950.052.9
333.150.950.055.2
295.150.900.103.1
313.150.900.105.0
333.150.900.108.1
295.150.750.258.9
313.150.750.2513.5
333.150.750.2520.4

This data is derived from studies on D-Arabinose and provides an estimate for the solubility of this compound under similar conditions.[1][2]

Table 2: Solubility of L-Arabinose in Water

Temperature (°C)Solubility ( g/100 g water)
2038.9
3046.2
4054.1
5062.8
6072.1
6880.2

This data is for L-Arabinose and serves as a reference for the aqueous solubility of this compound.[3][4]

Table 3: Solubility of this compound in Ethanol-Water Mixtures at 25°C

Ethanol Mass FractionWater Mass FractionSolubility ( g/100 g solvent)
0.500.5018.2
0.600.4012.5
0.700.307.8
0.800.204.1
0.900.101.7

This table presents the limited available data specifically for this compound.[5][6]

Solubility in Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments cited in the literature for determining the solubility of arabinose.

Isothermal Equilibrium Method

This is a conventional method for determining the solubility of a solid in a liquid.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or dissolution during sampling. The sample is immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Concentration Analysis: The concentration of this compound in the filtered solution is determined using an appropriate analytical technique. Common methods include:

    • Gravimetric Analysis: A known volume of the solution is evaporated to dryness, and the mass of the remaining solid is measured.

    • Chromatographic Methods (e.g., HPLC): This is a highly accurate method where the concentration is determined by comparing the peak area of the sample to a standard curve.

    • Refractive Index Measurement: The refractive index of the solution is measured and correlated to concentration using a calibration curve.

  • Data Reporting: The solubility is typically reported in units of g/100 mL, g/100 g of solvent, or mole fraction at the specified temperature.

Thermogravimetric Method

This method is particularly useful for determining solubility at various temperatures.

  • Slurry Preparation: A slurry of this compound in the chosen solvent is prepared in a jacketed vessel connected to a thermoregulator.

  • Temperature Control: The temperature of the slurry is precisely controlled and incrementally increased or decreased.

  • Equilibration at Each Temperature: The slurry is allowed to equilibrate at each target temperature for a set period (e.g., 3 hours) with continuous stirring.

  • Sampling: At each temperature point, a sample of the liquid phase is taken, ensuring no solid particles are included.

  • Analysis: The composition of the sample is determined thermogravimetrically. A known mass of the solution is heated in a thermogravimetric analyzer (TGA) to evaporate the solvent, and the mass of the remaining solute (this compound) is measured. The solubility is then calculated from the initial and final masses.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination A Sample Preparation (Excess Solute in Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling / Centrifugation) B->C D Sample Withdrawal & Filtration (Isothermal) C->D E Concentration Analysis D->E F Gravimetric Method E->F G Chromatography (HPLC) E->G H Refractometry E->H I Data Reporting (Solubility at T) F->I G->I H->I

Caption: A generalized workflow for determining the solubility of a solid compound in a solvent.

References

DL-Arabinose: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for DL-Arabinose. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on quantitative data, safe handling procedures, and emergency preparedness.

Physicochemical Properties

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol .[1][2][3] It is a white to off-white powder and is soluble in water.[1][4]

PropertyValueSource
Molecular FormulaC₅H₁₀O₅[1][2][3]
Molecular Weight150.13 g/mol [1][2][3]
AppearanceWhite to off-white powder[1]
Melting Point152 - 160 °C[5]
SolubilitySoluble in water (50 mg/mL)[1][4]
Storage TemperatureRoom temperature[1]

Toxicological Data

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7] The toxicological properties of this compound have not been fully investigated; however, data for the individual enantiomers, L-Arabinose and D-Arabinose, are available.

EndpointValueSpeciesEnantiomerSource
LD50 (Oral)>2,000 mg/kgRatL(+)-Arabinose[5]
LD50 (Oral)12.1 g/kgRat (male)D-Arabinose[8]
LD50 (Oral)11.6 g/kgRat (female)D-Arabinose[8]

Note: No specific LD50 data for the DL-racemic mixture was found in the searched literature.

Based on available Safety Data Sheets, this compound is not classified as a skin or eye irritant, a skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[6][7]

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies were not available in the public domain search results. The provided LD50 values are based on summary data from safety data sheets and toxicological reviews.

Handling and Storage Precautions

Proper handling and storage of this compound are essential to ensure laboratory safety.

Engineering Controls: Use in a well-ventilated area. If dust is generated, local exhaust ventilation should be used.[5][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[6][7]

  • Skin Protection: Wear suitable protective gloves (e.g., tested according to EN 374).[6][7] A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[1][5][6]

General Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[5][9]

  • Wash hands thoroughly after handling.

  • Keep away from food, drink, and animal feedingstuffs.[6]

Storage:

  • Store in a cool, dry place in a tightly sealed container.[9]

  • Store away from strong oxidizing agents.[5][6]

Stability and Reactivity

This compound is stable under normal storage and handling conditions.[9] It can react violently with strong oxidizing agents.[6] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[5][6][9] Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[5]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if discomfort persists.[5][9]
Skin Contact Wash the affected area with soap and water. Rinse skin with plenty of water for 15-20 minutes. Seek medical advice if irritation persists.[5][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15-20 minutes. Seek medical attention if irritation persists.[5][6][9]
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Seek medical attention if you feel unwell.[5][6][9]

Accidental Release Measures

For spills, wear appropriate personal protective equipment.[9] Avoid generating dust.[5] Take up the material mechanically (e.g., sweep or vacuum) and place it in a suitable container for disposal.[6] Prevent the material from entering drains, sewers, or waterways.[5][9]

Signaling Pathways and Experimental Workflows

No specific signaling pathways related to the toxicity of this compound in mammalian systems were identified in the reviewed literature. The primary metabolic pathways described are for bacterial utilization.[1][6][10][11][12]

In the absence of a specific biological pathway, the following diagram illustrates a general workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Receive Receive & Log This compound Store Store in Cool, Dry, Well-Ventilated Area Receive->Store RiskAssess Conduct Risk Assessment Store->RiskAssess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssess->PPE Weigh Weigh in Ventilated Enclosure (if dusty) PPE->Weigh PrepareSol Prepare Solution in Fume Hood or on Bench Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Spill Spill Experiment->Spill Exposure Personal Exposure Experiment->Exposure DisposeWaste Dispose of Waste per Institutional Guidelines Decontaminate->DisposeWaste RemovePPE Remove & Dispose/Clean PPE DisposeWaste->RemovePPE CleanupSpill Clean Spill Using Appropriate Procedure Spill->CleanupSpill Contain & Clean FirstAid Administer First Aid (See Table) Exposure->FirstAid Notify Notify Supervisor & Safety Officer FirstAid->Notify CleanupSpill->Notify

Caption: General workflow for the safe handling of this compound in a laboratory setting.

References

A Technical Guide to High-Purity DL-Arabinose for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity DL-Arabinose for research purposes. It covers commercial suppliers, key quality parameters, relevant experimental protocols, and associated signaling pathways to support your scientific endeavors.

Commercial Suppliers of High-Purity this compound

A critical first step in any research is sourcing high-quality reagents. This compound, a racemic mixture of D- and L-arabinose, is available from several reputable commercial suppliers. The purity of this compound is paramount for reliable and reproducible experimental outcomes. Most suppliers offer a research-grade purity of ≥98% or higher.

Below is a summary of prominent suppliers and their typical product specifications. For the most accurate and lot-specific information, it is always recommended to consult the supplier's website and the Certificate of Analysis (CoA) for a specific batch.

SupplierPurity SpecificationAnalytical MethodCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich (Merck) ≥98%[1][2]Gas Chromatography (GC)[1]147-81-9[1]C₅H₁₀O₅[1]150.13[1]
Thermo Fisher Scientific 98+%[3][4]High-Performance Liquid Chromatography (HPLC)[4]147-81-9[3]C₅H₁₀O₅[3][4]150.13[3]
Chem-Impex ≥99%[5]High-Performance Liquid Chromatography (HPLC)[5]147-81-9[5]C₅H₁₀O₅[5]150.13[5]
Santa Cruz Biotechnology Not specified, refer to CoA[6]Not specified147-81-9[6]C₅H₁₀O₅[6]150.13[6]
MOLNOVA >98%[7]High-Performance Liquid Chromatography (HPLC)[7]147-81-9[7]C₅H₁₀O₅[7]150.13[7]
TCI AMERICA >98.0%[8]High-Performance Liquid Chromatography (HPLC)[8]147-81-9[8]C₅H₁₀O₅150.13

Note: While the table provides a general overview, it is crucial to obtain lot-specific Certificates of Analysis (CoA) from the supplier for detailed impurity profiles and exact purity values. Sigma-Aldrich, for instance, provides access to lot-specific CoAs on their product pages.[1]

Experimental Protocols

This compound and its individual enantiomers have diverse applications in biological research. Below are detailed methodologies for key experiments.

Arabinose-Inducible Gene Expression in E. coli

The L-arabinose inducible system is a cornerstone of molecular biology for controlled protein expression in E. coli. The pBAD promoter, regulated by the AraC protein, allows for fine-tuned expression levels based on the concentration of L-arabinose in the culture medium.

Objective: To induce the expression of a target protein cloned under the control of the pBAD promoter in E. coli.

Materials:

  • E. coli strain containing the pBAD expression vector with the gene of interest (e.g., BL21-AI™).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic for plasmid selection.

  • L-arabinose stock solution (e.g., 20% w/v, filter-sterilized).

  • Shaking incubator.

  • Spectrophotometer.

Protocol:

  • Starter Culture: Inoculate a single colony of the E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220-250 rpm).[9][10]

  • Main Culture: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB medium with the antibiotic.

  • Growth Monitoring: Incubate the main culture at 37°C with shaking. Monitor the optical density at 600 nm (OD₆₀₀) until it reaches the mid-log phase (OD₆₀₀ ≈ 0.4-0.6).[9][10]

  • Induction: Add L-arabinose to the culture to the desired final concentration. A common starting concentration is 0.2% (w/v).[11] For tighter regulation and optimization, a range of L-arabinose concentrations (e.g., 0.001% to 0.2%) can be tested.[10][12]

  • Protein Expression: Continue to incubate the culture for an additional 3-5 hours or overnight, depending on the protein being expressed.[9][10] Optimal expression time should be determined empirically.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification or analysis.

Experimental Workflow for Arabinose-Inducible Gene Expression in E. coli

G Workflow for Arabinose-Inducible Gene Expression cluster_prep Preparation cluster_growth Growth & Induction cluster_expression Expression & Harvest inoculate Inoculate single colony in LB + antibiotic overnight Overnight culture (37°C, shaking) inoculate->overnight dilute Dilute overnight culture 1:100 in fresh LB overnight->dilute grow Grow to mid-log phase (OD600 = 0.4-0.6) dilute->grow induce Induce with L-arabinose grow->induce express Continue incubation (3-5 hours or overnight) induce->express harvest Harvest cells by centrifugation express->harvest

Caption: Workflow for inducing protein expression in E. coli using the L-arabinose system.

In Vitro Sucrase Inhibition Assay

L-arabinose is a known inhibitor of the intestinal enzyme sucrase. This protocol describes an in vitro assay to measure this inhibitory effect.

Objective: To determine the inhibitory effect of L-arabinose on sucrase activity.

Materials:

  • Sucrase enzyme preparation (e.g., from rat intestinal acetone powder or Caco-2 cell homogenate).[13][14]

  • Sucrose solutions of varying concentrations.

  • L-arabinose solutions of varying concentrations.

  • Assay buffer (e.g., phosphate buffer, pH 6.8).

  • Glucose quantification kit (e.g., glucose oxidase-based).

  • Microplate reader.

Protocol:

  • Enzyme Preparation: Prepare a homogenate of the sucrase source in the assay buffer. Centrifuge to remove cell debris and use the supernatant as the enzyme preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Control: Sucrose solution + Assay buffer + Enzyme preparation.

    • Inhibitor: Sucrose solution + L-arabinose solution + Enzyme preparation.

    • Blank: Assay buffer + Enzyme preparation (to measure background glucose).

  • Incubation: Pre-incubate the sucrose and L-arabinose solutions at 37°C for 5-10 minutes. Initiate the reaction by adding the enzyme preparation.[15]

  • Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).[13][15]

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stop solution.

  • Glucose Measurement: Measure the amount of glucose produced in each well using a glucose quantification kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of sucrase inhibition by L-arabinose compared to the control. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by performing the assay with varying concentrations of both sucrose and L-arabinose and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics. L-arabinose has been reported to be an uncompetitive inhibitor of sucrase.[16]

Experimental Workflow for In Vitro Sucrase Inhibition Assay

G Workflow for In Vitro Sucrase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Prepare sucrase enzyme solution setup Set up control and inhibitor reactions enzyme_prep->setup reagent_prep Prepare sucrose and L-arabinose solutions reagent_prep->setup incubate Incubate at 37°C setup->incubate terminate Terminate reaction incubate->terminate measure Measure glucose produced terminate->measure analyze Calculate % inhibition and determine kinetics measure->analyze

Caption: Workflow for assessing the inhibitory effect of L-arabinose on sucrase activity in vitro.

Cell-Based Assay for D-Arabinose Induced Autophagy via p38 MAPK Signaling

Recent studies have shown that D-arabinose can induce cell cycle arrest and autophagy in breast cancer cells through the p38 MAPK signaling pathway.[17][18] This protocol outlines a general approach to investigate this phenomenon.

Objective: To investigate the effect of D-arabinose on autophagy and the p38 MAPK signaling pathway in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231).[18]

  • Cell culture medium and supplements.

  • D-arabinose.

  • p38 MAPK inhibitor (e.g., SB203580).[17][18]

  • Autophagy inhibitor (e.g., 3-Methyladenine).[17][18]

  • Reagents for Western blotting (antibodies against p-p38, p38, LC3B, etc.).

  • Reagents for cell viability assays (e.g., CCK-8).[17][18]

  • Flow cytometer for cell cycle analysis.

Protocol:

  • Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with varying concentrations of D-arabinose for different time points. Include control groups with a p38 MAPK inhibitor and/or an autophagy inhibitor to confirm the pathway.

  • Cell Viability Assay: Assess the effect of D-arabinose on cell proliferation using a CCK-8 or similar assay.[17][18]

  • Western Blotting: Prepare cell lysates and perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the p38 MAPK and autophagy pathways (e.g., p-p38, total p38, LC3-I, LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

  • Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide) to determine if D-arabinose induces cell cycle arrest.[17]

  • Data Analysis: Quantify the results from Western blots and cell viability assays. Analyze the cell cycle data to determine the percentage of cells in each phase.

Signaling Pathways

D-Arabinose Induced Autophagy via p38 MAPK Signaling Pathway

D-arabinose has been shown to activate the p38 MAPK signaling pathway, leading to the induction of autophagy and subsequent cell cycle arrest in breast cancer cells.[17][18]

G D-Arabinose Induced Autophagy via p38 MAPK D_arabinose D-Arabinose p38_MAPK p38 MAPK Activation D_arabinose->p38_MAPK Autophagy Autophagy Induction p38_MAPK->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Autophagy->Cell_Cycle_Arrest

Caption: D-Arabinose activates p38 MAPK, which in turn induces autophagy, leading to cell cycle arrest.

L-Arabinose Operon Regulation in E. coli

The expression of genes involved in L-arabinose metabolism in E. coli is tightly regulated by the AraC protein. In the presence of L-arabinose, AraC acts as an activator, promoting the transcription of the araBAD operon. In the absence of L-arabinose, AraC acts as a repressor.

G L-Arabinose Operon Regulation in E. coli cluster_presence Presence of L-Arabinose cluster_absence Absence of L-Arabinose L_arabinose_present L-Arabinose AraC_activator AraC (Activator) L_arabinose_present->AraC_activator binds to araBAD_on araBAD Operon (Transcription ON) AraC_activator->araBAD_on activates AraC_repressor AraC (Repressor) araBAD_off araBAD Operon (Transcription OFF) AraC_repressor->araBAD_off represses

Caption: Regulation of the E. coli L-arabinose operon by the AraC protein.

References

The Untapped Potential of DL-Arabinose in Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, a racemic mixture of the pentose monosaccharides D-arabinose and L-arabinose, presents a compelling yet underexplored resource in the field of biotechnology. While extensive research has focused on the individual enantiomers, particularly L-arabinose for its potent sucrase inhibitory effects and D-arabinose as a precursor in nucleoside synthesis, the applications of the racemic mixture remain a nascent area of investigation. This technical guide provides a comprehensive overview of the potential biotechnological applications of this compound, drawing upon the established roles of its constituent enantiomers. We will delve into its applications in metabolic engineering, enzyme technology, drug development, and as a versatile carbon source for microbial fermentation. This guide will present quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and development in harnessing the potential of this compound.

Core Applications and Underlying Mechanisms

The biotechnological utility of this compound is rooted in the distinct metabolic fates and biological activities of its D- and L-isomers.

Metabolic Engineering and Bioconversion

Both D- and L-arabinose can be utilized by various microorganisms as carbon sources, feeding into central metabolic pathways for the production of biofuels and value-added chemicals.[1]

  • L-Arabinose Metabolism: In bacteria such as Escherichia coli, the L-arabinose metabolic pathway converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP).[2] This pathway is tightly regulated by the ara operon, which has been extensively exploited for inducible gene expression systems.[3]

  • D-Arabinose Metabolism: The catabolism of D-arabinose in E. coli is linked to the L-fucose utilization system.[4][5] D-arabinose is converted to D-ribulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, while glycolaldehyde can be further metabolized.[4][5]

These metabolic pathways open avenues for engineering microbial cell factories to convert this compound into a range of bioproducts, including ethanol, lactic acid, and sugar alcohols like arabitol and xylitol.[6]

Enzyme Inhibition for Health and Wellness
  • L-Arabinose as a Sucrase Inhibitor: L-arabinose is a well-documented uncompetitive inhibitor of intestinal sucrase, the enzyme responsible for breaking down sucrose into glucose and fructose.[7][8] By inhibiting sucrase, L-arabinose can reduce the postprandial glycemic response to sucrose ingestion, making it a valuable ingredient in functional foods and nutraceuticals for managing blood sugar levels.[7][9][10]

  • D-Arabinose as a Tyrosinase Inhibitor: D-arabinose has been shown to be a reversible, mixed-type inhibitor of tyrosinase, a key enzyme in melanin production.[11] This suggests its potential application in the cosmetic industry for skin-lightening products and in the food industry to prevent enzymatic browning.

Enzymatic Synthesis of Rare Sugars

L-arabinose isomerase (LAI) is a key enzyme that catalyzes the isomerization of L-arabinose to L-ribulose.[12] Importantly, many LAIs also exhibit activity on D-galactose, converting it to the rare sugar D-tagatose, a low-calorie sweetener with prebiotic properties.[12][13][14][15] This makes the enzymatic conversion of galactose to tagatose using LAI a significant application in the food industry.

Precursor for Chemical and Pharmaceutical Synthesis

Both D- and L-arabinose serve as chiral precursors for the synthesis of various high-value chemicals and pharmaceuticals. D-arabinose is a key starting material for the synthesis of nucleoside analogs used in antiviral and anticancer therapies.[16][17] L-arabinose can be used as a precursor for the synthesis of other rare sugars and fine chemicals.[18][19]

Inducible Gene Expression Systems

The L-arabinose operon (araBAD) from E. coli is one of the most widely used systems for tightly controlled, inducible gene expression in prokaryotes.[3][20][21] The expression of a target gene is induced by the presence of L-arabinose and repressed in its absence, allowing for precise control over protein production.

Quantitative Data

The following tables summarize key quantitative data related to the biotechnological applications of arabinose.

Table 1: Kinetic Parameters of L-Arabinose Isomerases from Various Microbial Sources for D-Galactose and L-Arabinose

Microbial SourceSubstrateKm (mM)Vmax (U/mg)kcat (min-1)kcat/Km (mM-1 min-1)Reference
Bifidobacterium adolescentisD-Galactose22.4489-9.3[15][22]
L-Arabinose40.2275.1-8.6[15][22]
Bacillus amyloliquefaciensD-Galactose251.6-589.52.34[23]
L-Arabinose92.8-435046.85[23]
Clostridium hylemonaeD-Galactose7.70-1703.4221.4[24]
Thermotoga maritimaD-Galactose608.9-8.5[25]
L-Arabinose3141.3-74.8[25]
Lactobacillus plantarum (F118M/F279I mutant)D-Galactose----[26]

Table 2: Inhibition of Enzymes by Arabinose Enantiomers

EnzymeInhibitorInhibition TypeKi (mM)IC50 (mg/kg)Reference
Intestinal SucraseL-ArabinoseUncompetitive235[7]
TyrosinaseD-(-)-ArabinoseMixed-type210-[11][27]

Table 3: Production of D-Tagatose using L-Arabinose Isomerase

Enzyme SourceSubstrateProduct ConcentrationConversion Yield (%)Productivity (g/L/h)Reference
Klebsiella pneumoniaeD-Galactose (100 g/L)33.5 g/L33.567[13]
Bifidobacterium adolescentisD-Galactose (100 mM)-56.7-[15]
Thermotoga maritimaD-Galactose-56-[25]
Bifidobacterium moukalabenseD-Galactose-53.3-[28]
Clostridium hylemonaeD-Galactose (10 mM)-~46-[24]

Experimental Protocols

Protocol 1: Assay for L-Arabinose Isomerase Activity

This protocol is adapted from studies on the characterization of L-arabinose isomerase for D-tagatose production.[13][24]

Materials:

  • Purified L-arabinose isomerase

  • D-galactose or L-arabinose solution (substrate)

  • Tris-HCl buffer (e.g., 25 mM, pH 7.5)

  • Metal ion cofactor solution (e.g., 1 mM MgCl2 or MnCl2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Sugar-Pak I) and a refractive index detector (RID).

Procedure:

  • Prepare the reaction mixture containing the substrate (e.g., 10-600 mM D-galactose), buffer, and cofactor in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C).

  • Initiate the reaction by adding a known amount of the purified enzyme (e.g., 0.1 mg).

  • Incubate the reaction for a specific time (e.g., 15-30 minutes).

  • Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

  • Centrifuge the mixture to pellet the denatured protein.

  • Filter the supernatant and analyze the concentration of the product (D-tagatose or L-ribulose) and remaining substrate using HPLC.

  • One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Protocol 2: In Vitro Sucrase Inhibition Assay with L-Arabinose

This protocol is based on studies investigating the inhibitory effect of L-arabinose on intestinal sucrase.[7][10]

Materials:

  • Caco-2 cell homogenate (as a source of sucrase) or purified intestinal sucrase

  • Sucrose solution (substrate) at various concentrations

  • L-arabinose solution (inhibitor) at various concentrations

  • Phosphate buffer (e.g., pH 7.0)

  • Glucose assay kit

Procedure:

  • Culture Caco-2 cells for 21 days to allow for differentiation and expression of brush border enzymes.

  • Homogenize the cells to prepare an enzyme extract.

  • Set up reaction mixtures containing the enzyme preparation, sucrose at varying concentrations, and L-arabinose at different fixed concentrations in a buffer solution.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by heat inactivation).

  • Measure the amount of glucose released using a glucose assay kit.

  • Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or other kinetic plots.

Protocol 3: L-Arabinose-Inducible Gene Expression in E. coli

This is a general protocol for inducing protein expression using a pBAD vector system.[29][30]

Materials:

  • E. coli strain (e.g., BL21(DE3) or Top10) transformed with a pBAD expression vector containing the gene of interest.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • L-arabinose stock solution (e.g., 20% w/v, filter-sterilized).

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of fresh LB medium (e.g., 50 mL) with the overnight culture to an initial optical density at 600 nm (OD600) of ~0.05-0.1.

  • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6 (mid-log phase).

  • Induce protein expression by adding L-arabinose to a final concentration typically ranging from 0.001% to 0.2% (w/v). The optimal concentration should be determined empirically for each protein.

  • Continue to incubate the culture for a further 3-16 hours at an appropriate temperature (e.g., 18-37°C), depending on the protein being expressed.

  • Harvest the cells by centrifugation and proceed with protein purification or analysis.

Visualizations

Metabolic Pathways

L_Arabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase (araA) L_Ribulose_5P L-Ribulose-5-phosphate L_Ribulose->L_Ribulose_5P Ribulokinase (araB) D_Xylulose_5P D-Xylulose-5-phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase (araD) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Bacterial metabolic pathway for L-arabinose.

D_Arabinose_Metabolism D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose L-fucose isomerase D_Ribulose_1P D-Ribulose-1-phosphate D_Ribulose->D_Ribulose_1P L-fuculokinase DHAP Dihydroxyacetone phosphate (DHAP) D_Ribulose_1P->DHAP L-fuculose-1-phosphate aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde L-fuculose-1-phosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis

Bacterial metabolic pathway for D-arabinose.

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare Enzyme (e.g., Caco-2 homogenate) Reaction_Setup Set up Reaction Mixtures (Enzyme + Substrate + Inhibitor) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solutions (various concentrations) Substrate_Prep->Reaction_Setup Inhibitor_Prep Prepare Inhibitor Solutions (various concentrations) Inhibitor_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Product_Measurement Measure Product Formation (e.g., Glucose Assay) Termination->Product_Measurement Data_Analysis Kinetic Analysis (e.g., Lineweaver-Burk plot) Product_Measurement->Data_Analysis Results Determine Inhibition Type and K_i Data_Analysis->Results

Workflow for enzyme inhibition assay.

Conclusion and Future Directions

While the majority of current research focuses on the individual enantiomers, the potential applications of this compound in biotechnology are significant and diverse. The established roles of L-arabinose as a sucrase inhibitor and an inducer of gene expression, and D-arabinose as a precursor for valuable chemicals and a tyrosinase inhibitor, provide a strong foundation for the utilization of the racemic mixture. Future research should focus on several key areas:

  • Characterization of this compound Utilizing Microorganisms: Identifying and engineering microbes that can efficiently co-utilize both D- and L-arabinose is crucial for developing economically viable bioconversion processes.

  • Enantioselective Biocatalysis: Developing enzymatic or microbial processes that can selectively convert one enantiomer from the racemic mixture, leaving the other for a different application, would add significant value.

  • Applications of the Racemic Mixture: Direct investigation into the biological effects and potential applications of the this compound mixture is needed. This includes its impact on microbial consortia, its potential as a prebiotic, and its use in drug formulations.

By leveraging the distinct properties of its constituent enantiomers and exploring the unique possibilities of the racemic mixture, this compound stands as a promising and versatile platform for innovation in biotechnology. This guide serves as a foundational resource to stimulate further exploration and unlock the full potential of this underutilized sugar.

References

A Deep Dive into DL-Arabinose Metabolic Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascades, regulatory mechanisms, and experimental methodologies governing the metabolism of L- and D-arabinose, providing a crucial resource for researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive review of the metabolic pathways for both L-arabinose and D-arabinose, two pentose sugars with significant implications in microbiology, biotechnology, and medicine. Understanding these pathways is paramount for applications ranging from metabolic engineering for biofuel production to the development of novel antimicrobial agents. This document details the core metabolic routes, the enzymes that catalyze them, their genetic underpinnings, and the experimental protocols for their investigation.

L-Arabinose Metabolic Pathways

L-arabinose, a major component of plant hemicellulose and pectin, is a valuable carbon source for many microorganisms.[1][2] Its metabolic utilization has been extensively studied, particularly in bacteria like Escherichia coli and has been a target for metabolic engineering in organisms like Saccharomyces cerevisiae for biofuel production.[1][3][4]

Bacterial L-Arabinose Catabolism

In bacteria, the catabolism of L-arabinose is primarily funneled into the pentose phosphate pathway.[5][6] This is achieved through a series of enzymatic conversions encoded by the well-characterized ara operon.[5]

The key steps are:

  • Transport : L-arabinose is transported into the cell by specific permeases. In E. coli, this is facilitated by a high-affinity ABC transporter system (AraFGH) and a low-affinity H+ symporter (AraE).[2][7]

  • Isomerization : Intracellular L-arabinose is converted to L-ribulose by L-arabinose isomerase (EC 5.3.1.4), encoded by the araA gene.[5][7]

  • Phosphorylation : L-ribulose is then phosphorylated to L-ribulose-5-phosphate by L-ribulokinase (EC 2.7.1.16), the product of the araB gene.[5][7]

  • Epimerization : Finally, L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), encoded by the araD gene.[5][7] D-xylulose-5-phosphate then enters the central pentose phosphate pathway.[8][9]

An alternative pathway for L-arabinose metabolism has been identified in Azospirillum brasiliense, which involves the conversion of L-arabinose to α-ketoglutarate through a series of five enzymatic steps, initiated by L-arabinose 1-dehydrogenase.[10]

L_Arabinose_Metabolism cluster_bacterial Bacterial L-Arabinose Catabolism L-Arabinose_ext L-Arabinose (extracellular) L-Arabinose_int L-Arabinose (intracellular) L-Arabinose_ext->L-Arabinose_int AraE, AraFGH L-Ribulose L-Ribulose L-Arabinose_int->L-Ribulose L-Arabinose Isomerase (araA) L-Ribulose-5-P L-Ribulose-5-Phosphate L-Ribulose->L-Ribulose-5-P L-Ribulokinase (araB) D-Xylulose-5-P D-Xylulose-5-Phosphate L-Ribulose-5-P->D-Xylulose-5-P L-Ribulose-5-P 4-Epimerase (araD) PPP Pentose Phosphate Pathway D-Xylulose-5-P->PPP

Bacterial L-Arabinose Metabolic Pathway.
Fungal L-Arabinose Catabolism

In fungi, the initial steps of L-arabinose metabolism differ from the bacterial pathway and involve a series of reduction and oxidation reactions.[11] This pathway also ultimately leads to the formation of D-xylulose-5-phosphate.[11]

The key steps are:

  • Reduction : L-arabinose is reduced to L-arabitol.

  • Oxidation : L-arabitol is oxidized to L-xylulose.

  • Reduction : L-xylulose is then reduced to xylitol.

  • Oxidation : Xylitol is oxidized to D-xylulose.

  • Phosphorylation : Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.

Fungal_L_Arabinose_Metabolism cluster_fungal Fungal L-Arabinose Catabolism L-Arabinose L-Arabinose L-Arabitol L-Arabitol L-Arabinose->L-Arabitol Reduction L-Xylulose L-Xylulose L-Arabitol->L-Xylulose Oxidation Xylitol Xylitol L-Xylulose->Xylitol Reduction D-Xylulose D-Xylulose Xylitol->D-Xylulose Oxidation D-Xylulose-5-P D-Xylulose-5-Phosphate D-Xylulose->D-Xylulose-5-P Phosphorylation PPP Pentose Phosphate Pathway D-Xylulose-5-P->PPP

Fungal L-Arabinose Metabolic Pathway.

D-Arabinose Metabolic Pathways

While less common than L-arabinose, D-arabinose can be utilized by certain microorganisms.[12] The metabolic pathways for D-arabinose are distinct from those for its L-enantiomer.

Bacterial D-Arabinose Catabolism

In Escherichia coli, at least two pathways for D-arabinose metabolism have been identified, with one being linked to the L-fucose utilization system.[12]

Pathway 1 (Linked to L-fucose metabolism in E. coli K-12): [12][13]

  • Isomerization : D-arabinose is converted to D-ribulose by L-fucose isomerase (which also functions as a D-arabinose isomerase).[12][13]

  • Phosphorylation : D-ribulose is then phosphorylated to D-ribulose-1-phosphate by L-fuculokinase.[12][13]

  • Aldol Cleavage : L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[12][13] DHAP enters glycolysis, and glycolaldehyde can be further metabolized.[12]

Pathway 2 (in E. coli B/r): [14]

  • Isomerization : D-arabinose is isomerized to D-ribulose.[14]

  • Phosphorylation : D-ribulose is phosphorylated to D-ribulose-5-phosphate by a specific D-ribulokinase (EC 2.7.1.47).[14][15]

  • Epimerization : D-ribulose-5-phosphate is then converted to D-xylulose-5-phosphate by D-ribulose-5-phosphate 3-epimerase (EC 5.1.3.1), which then enters the pentose phosphate pathway.[14][16][17]

D_Arabinose_Metabolism cluster_d_arabinose Bacterial D-Arabinose Catabolism cluster_pathway1 Pathway 1 (E. coli K-12) cluster_pathway2 Pathway 2 (E. coli B/r) D-Arabinose1 D-Arabinose D-Ribulose1 D-Ribulose D-Arabinose1->D-Ribulose1 L-Fucose Isomerase D-Ribulose-1-P D-Ribulose-1-Phosphate D-Ribulose1->D-Ribulose-1-P L-Fuculokinase DHAP_Glycolaldehyde DHAP + Glycolaldehyde D-Ribulose-1-P->DHAP_Glycolaldehyde L-Fuculose-1-P Aldolase Glycolysis Glycolysis DHAP_Glycolaldehyde->Glycolysis DHAP enters D-Arabinose2 D-Arabinose D-Ribulose2 D-Ribulose D-Arabinose2->D-Ribulose2 Isomerase D-Ribulose-5-P D-Ribulose-5-Phosphate D-Ribulose2->D-Ribulose-5-P D-Ribulokinase D-Xylulose-5-P D-Xylulose-5-Phosphate D-Ribulose-5-P->D-Xylulose-5-P D-Ribulose-5-P 3-Epimerase PPP2 Pentose Phosphate Pathway D-Xylulose-5-P->PPP2

Bacterial D-Arabinose Metabolic Pathways.

Quantitative Data on Key Enzymes

The efficiency of these metabolic pathways is dictated by the kinetic properties of the constituent enzymes. A summary of available kinetic data for key enzymes in L-arabinose metabolism is presented below.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
L-Arabinose IsomeraseLactobacillus reuteriL-Arabinose633 ± 69179 ± 10959 ± 551.5[18]
L-Arabinose IsomeraseLactobacillus reuteriD-Galactose647 ± 10911 ± 159 ± 50.09[18]
L-Arabinose IsomeraseClostridium hylemonaeD-GalactoseN/AN/AN/AN/A[19]
L-Arabinose IsomeraseBacillus coagulans NL01L-ArabinoseN/AN/AN/A8.7 (mM-1min-1)[20]
L-Arabinose IsomeraseBacillus coagulans NL01D-GalactoseN/AN/AN/A1.0 (mM-1min-1)[20]

N/A: Data not available in the provided search results.

Experimental Protocols

The elucidation of these metabolic pathways has been made possible through a variety of experimental techniques. Below are generalized protocols for key experiments cited in the literature.

Enzyme Activity Assays

Objective: To determine the kinetic parameters of a specific enzyme in the arabinose metabolic pathway.

General Protocol for L-Arabinose Isomerase Activity:

  • Enzyme Preparation: Purify the L-arabinose isomerase from a microbial source, often through overexpression in E. coli followed by affinity chromatography.[18][21]

  • Reaction Mixture: Prepare a reaction mixture containing a specific buffer (e.g., 50 mM sodium phosphate, pH 6.0), divalent metal ions (e.g., 0.5 mM MnCl2 and 1 mM CoCl2), and varying concentrations of the substrate (L-arabinose or D-galactose).[18][21]

  • Reaction Initiation and Incubation: Add the purified enzyme to the reaction mixture to initiate the reaction and incubate at a specific temperature (e.g., 65 °C) for a defined period (e.g., 10 minutes).[18][21]

  • Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., 95 °C for 5 minutes).[18][21]

  • Product Quantification: Determine the amount of the product (L-ribulose or D-tagatose) formed using methods such as high-performance liquid chromatography (HPLC).[19]

  • Data Analysis: Fit the observed data to the Michaelis-Menten equation using non-linear least-squares regression to calculate the kinetic constants (Km, Vmax, kcat, and kcat/Km).[21]

Metabolic Flux Analysis using 13C-Labeled Tracers

Objective: To quantify the flow of metabolites through the arabinose metabolic pathways.

General Protocol using D-arabinose-13C-2: [22]

  • Cell Culture and Labeling: Cultivate the cells of interest in a defined medium containing the 13C-labeled tracer (e.g., D-arabinose-13C-2) until a metabolic and isotopic steady state is reached.[22]

  • Metabolite Extraction: Rapidly quench the metabolism using a cold solvent (e.g., methanol) and extract the intracellular metabolites.[22]

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), dry the metabolite extracts and derivatize them to increase their volatility.[22]

  • Analysis by GC-MS or NMR: Analyze the labeled metabolites using GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.[22]

  • Data Processing and Analysis: Process the spectral data to identify and quantify the labeled metabolites. Calculate the fractional enrichment of each metabolite to determine metabolic fluxes.[22]

Experimental_Workflow cluster_workflow Generalized Experimental Workflow for Enzyme Kinetics Start Start Purification Enzyme Purification Start->Purification Reaction_Setup Reaction Mixture Preparation Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Quantification Product Quantification (e.g., HPLC) Termination->Quantification Analysis Data Analysis (Michaelis-Menten) Quantification->Analysis End End Analysis->End

Workflow for Enzyme Kinetic Analysis.

Conclusion

The metabolic pathways for DL-arabinose are diverse and essential for the survival and adaptation of many microorganisms. A thorough understanding of these pathways, including the enzymes involved and their regulation, is critical for advancing various fields, from industrial biotechnology to medical research. This guide provides a foundational overview of the current knowledge, and it is anticipated that further research will continue to unravel the complexities of arabinose metabolism, leading to new and innovative applications.

References

Methodological & Application

Quantitative Analysis of DL-Arabinose: A Detailed Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of various analytical methods for the quantification of DL-Arabinose, a crucial monosaccharide in various biological and pharmaceutical contexts. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable method for their specific applications.

Introduction

Arabinose, existing in both D- and L-enantiomeric forms, plays a significant role in glycobiology and is a key component of various biopolymers. Accurate quantification of this compound is essential in diverse fields, including metabolic research, food science, and pharmaceutical development. This document outlines several robust analytical techniques for this purpose, including chromatographic and enzymatic methods.

Analytical Methods Overview

A variety of methods are available for the quantification of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods discussed in this note are:

  • High-Performance Liquid Chromatography (HPLC) with various detectors.

  • Gas Chromatography-Mass Spectrometry (GC-MS) .

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .

  • Enzymatic Assays .

The selection of an appropriate method depends on factors such as the sample matrix complexity, the required sensitivity, and the availability of instrumentation.[1]

Quantitative Data Summary

The performance of different analytical methods for arabinose quantification is summarized in the tables below for easy comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-ELSDHPLC-PDAHPLC-RI
Linearity Range N/AN/ALinear up to 2 mg of glucose[2]
Limit of Detection (LOD) N/AN/AN/A
Limit of Quantification (LOQ) N/AN/AN/A
Reproducibility (RSD) < 1.12% (intra- and inter-day)[3]< 1.12% (intra- and inter-day)[3]N/A
Key Advantages Robust for non-chromophoric compounds.[1]Simple, sensitive, and selective.[3]Well-established for sugar analysis.[4][5]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterGC-MS
Linearity Range N/A
Limit of Detection (LOD) N/A
Limit of Quantification (LOQ) Detectable amounts in the range of ~10-40 ng/mL in urine samples.[6][7]
Reproducibility (RSD) N/A
Key Advantages High sensitivity and specificity, allows for differentiation between D- and L-arabinose.[7]

Table 3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

ParameterHPAEC-PAD
Linearity Range N/A
Limit of Detection (LOD) Typically 20 µg/L.[8]
Limit of Quantification (LOQ) N/A
Reproducibility (RSD) N/A
Key Advantages Highly sensitive, no derivatization required.[1]

Table 4: Enzymatic Assay

ParameterEnzymatic Assay (UV Method)
Linearity Range 4 to 80 µg of L-arabinose per assay.[9]
Limit of Detection (LOD) 0.577 mg/L of L-arabinose.[9]
Limit of Quantification (LOQ) N/A
Reproducibility (RSD) An absorbance difference of 0.005 to 0.010 may occur in duplicate determinations.[9]
Key Advantages Simple, reliable, and accurate for L-arabinose.[10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this application note.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is robust for quantifying non-chromophoric compounds like sugars.[1]

Sample Preparation:

  • For solid samples, perform an extraction with a suitable solvent (e.g., deionized water).[1]

  • Dilute the sample extract to fall within the linear range of the assay.[1]

  • Filter the diluted sample through a 0.22 µm membrane filter before injection.[1]

HPLC-ELSD System:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: Aminex HPX-87H column (250 mm × 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Ultra-pure water with 0.00035 M H₂SO₄.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 60°C.[4]

  • ELSD Detector:

    • Drift Tube Temperature: 50°C.[3]

    • Carrier Gas Pressure: 350 kPa.[3]

Workflow Diagram:

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis Sample Solid or Liquid Sample Extraction Extraction (if solid) Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (Aminex HPX-87H) Injection->Separation Detection ELSD Detection Separation->Detection Quantification Quantification Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Hydrolysis Acid Hydrolysis (if needed) Sample->Hydrolysis Derivatization Derivatization (Octanolysis & Acylation) Hydrolysis->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis Sample Sample Extraction Extraction with Deionized Water Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection into HPAEC Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Quantification Quantification Detection->Quantification Enzymatic_Assay_Pathway L-Arabinose L-Arabinose L-Arabinono-1,4-lactone L-Arabinono-1,4-lactone L-Arabinose->L-Arabinono-1,4-lactone β-Galactose Dehydrogenase NAD+ NAD+ NADH NADH NAD+->NADH Absorbance at 340 nm Absorbance at 340 nm NADH->Absorbance at 340 nm Measured β-Galactose Dehydrogenase β-Galactose Dehydrogenase

References

Application Note: Quantitative Analysis of DL-Arabinose by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon monosaccharide, exists as two enantiomers, D- and L-arabinose. The quantitative analysis of these sugars is critical in various fields, including clinical diagnostics, food science, and metabolic research. For instance, D-arabinose is a key component of the cell wall of mycobacteria and its detection in urine can serve as a biomarker for active tuberculosis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of monosaccharides due to its high resolution and sensitivity.

However, carbohydrates like arabinose are non-volatile and require chemical derivatization to increase their volatility for GC analysis.[3] Common derivatization methods include silylation, acetylation, or a combination of oximation and silylation.[3] The oximation step is particularly useful as it reduces the number of isomeric peaks by converting the open-chain and cyclic forms of the sugar into stable oximes, which simplifies the resulting chromatogram.[3] For accurate and precise quantification, the use of a stable isotope-labeled internal standard is the gold standard.[3][4] This application note provides a detailed protocol for the derivatization of DL-arabinose and its subsequent quantification using a stable isotope-labeled internal standard via GC-MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[4] This standard is chemically and physically identical to the endogenous analyte and therefore behaves similarly throughout extraction, derivatization, and GC-MS analysis.[1] Any sample loss during the procedure will affect both the analyte and the internal standard equally, thus not impacting the final quantitative result.[1] The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard.[4]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, and subsequent analysis by GC-MS.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Urine, Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard (e.g., D-Arabinose-d2) Sample->Add_IS Hydrolysis Acid Hydrolysis (if required) (e.g., 2M TFA, 120°C, 2h) Add_IS->Hydrolysis Dry_Down1 Evaporate to Dryness (Nitrogen Stream) Hydrolysis->Dry_Down1 Oximation Step 1: Oximation (Hydroxylamine-HCl in Pyridine) (90°C, 30 min) Dry_Down1->Oximation Silylation Step 2: Silylation (BSTFA + 1% TMCS) (70°C, 60 min) Oximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

GC-MS Workflow for this compound Analysis

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of derivatized arabinose.

Table 1: Typical Mass-to-Charge Ratios (m/z) for Selected Ion Monitoring (SIM) of TMS-Oxime Derivatized Arabinose.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound217204
D-Arabinose-¹³C₂219206
D-Arabinose-d₂219206
D-Arabinose-d₅222209

Note: The exact m/z values for deuterated standards will depend on the position and number of deuterium atoms. These values are illustrative and should be optimized experimentally.[4]

Table 2: Typical Mass-to-Charge Ratios (m/z) for Selected Ion Monitoring (SIM) of Trifluoroacetylated (R)-2-Octyl Arabinosides.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
D-Arabinose420.9192.9
D-UL-¹³C₅-Arabinose425.9195.9

Note: These ions correspond to the loss of the O-octyl aglycon and further fragmentation.[5]

Table 3: Example of this compound Concentrations in Clinical Samples.

Sample TypePatient GroupConcentration Range (ng/mL)Reference
UrineTuberculosis Positive~10 - 40[2][5][6]

Experimental Protocols

Protocol 1: Two-Step Derivatization (Oximation followed by Silylation)

This protocol is suitable for the general analysis of arabinose in various matrices.

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., D-Arabinose-¹³C₂, D-Arabinose-d₂)

  • Hydroxylamine hydrochloride

  • Anhydrous pyridine

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane)

  • Methanol or other suitable solvent

  • Nitrogen gas

2. Standard and Sample Preparation

  • Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[3]

  • Internal Standard (IS) Stock: Prepare a stock solution of the stable isotope-labeled internal standard at a concentration of 50 µg/mL.[3]

  • Sample Preparation: To 100 µL of each calibration standard and unknown sample in a 2 mL glass vial, add 20 µL of the 50 µg/mL Internal Standard stock solution.[3]

  • Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at approximately 40-50°C. It is critical that the sample is completely dry.[3]

3. Derivatization Procedure

  • Oximation: Prepare a fresh oximation reagent by dissolving 20 mg of hydroxylamine hydrochloride in 1 mL of anhydrous pyridine. Add 50 µL of the oximation reagent to each dry sample vial.[3] Seal the vials tightly and heat at 90°C for 30 minutes.[3] Allow the vials to cool to room temperature.[3]

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to each vial.[3] Seal the vials again and heat at 70°C for 60 minutes.[3] Allow the vials to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.[3]

Protocol 2: Chiral Derivatization for Enantiomeric Separation

This protocol is specifically designed to differentiate between D- and L-arabinose.

1. Materials and Reagents

  • This compound and L-Arabinose standards

  • D-UL-¹³C₅-arabinose (internal standard)

  • 2M Trifluoroacetic acid (TFA)

  • R-(-)-2-octanol

  • Tri-Sil HTP reagent (Hexamethyldisilazane, Trimethylchlorosilane, and Pyridine) or Trifluoroacetic anhydride (TFAA) and acetonitrile.

2. Hydrolysis and Octanolysis

  • To a sample aliquot (e.g., 100 µL of urine) containing the internal standard (e.g., 200 ng of D-UL-¹³C₅-arabinose), add 200 µL of 2M aqueous TFA.[5] Heat at 120°C for 2 hours.[5]

  • Cool the TFA hydrolysate to 0°C and add 100 µL of R-(-)-2-octanol, followed by 20 µL of TFA (~2 M).[1] Heat the mixture overnight at 120°C to form octyl-arabinosides.[1]

3. Final Derivatization

  • Silylation: Dry the octyl-arabinoside and treat with 100 µL of Tri-Sil HTP reagent. Heat at 80°C for 20 minutes.[5]

  • Alternatively, for TFAA esterification: Add 100 µL of acetonitrile to the dry octyl-arabinoside, followed by 10 µL of TFA, and cool to 0°C.[6] Treat with 200 µL of TFAA and heat at 55°C for 20 minutes.[6]

GC-MS Analysis Parameters

The following are general starting parameters and may require optimization for your specific instrument.

Table 4: Example GC-MS Parameters.

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless
Carrier GasHelium
ColumnDB-5 silica capillary column (e.g., 60 m × 0.25 mm × 0.25 µm)[7]
Oven Temperature ProgramInitial temp: 80°C, hold for 0 min; Ramp 1: 2.5°C/min to 190°C; Ramp 2: 2°C/min to 252°C[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C
Ion Source Temp.230°C

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS) against the concentration of the analyte for each calibration standard. A linear regression is then applied to the data points.[3]

  • Quantification of Unknowns: The concentration of this compound in an unknown sample is calculated by measuring the peak areas for the analyte and internal standard quantifier ions, calculating the area ratio, and using the linear regression equation from the calibration curve to determine the concentration.[3]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship for quantification using an internal standard.

Quantification Logic cluster_input Inputs cluster_processing Processing cluster_calibration Calibration cluster_output Output Analyte Analyte Signal (Peak Area) Ratio Calculate Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (Peak Area) IS->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Logic of quantification using an internal standard

References

Application Notes and Protocols for Utilizing DL-Arabinose as a Carbon Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Arabinose, a racemic mixture of the pentose sugars D-arabinose and L-arabinose, represents a significant and often underutilized carbon source derivable from lignocellulosic biomass.[1][2] While glucose remains the preferred substrate in many industrial fermentations, the ability to efficiently metabolize pentose sugars like arabinose is crucial for developing economically viable and sustainable bioprocesses.[1][3] These application notes provide a comprehensive overview of the microbial metabolism of both D- and L-arabinose, detailed protocols for key experiments, and quantitative data to guide the use of this compound in microbial fermentation for the production of biofuels, biochemicals, and pharmaceuticals.

Microbial Metabolism of Arabinose

Microorganisms have evolved distinct pathways for the catabolism of D-arabinose and L-arabinose. Understanding these pathways is fundamental for strain selection and metabolic engineering efforts.

L-Arabinose Metabolism

Two primary pathways exist for L-arabinose utilization in microbes: the bacterial isomerase pathway and the fungal oxidoreductive pathway.[4][5][6]

  • Bacterial Pathway: This pathway, well-characterized in Escherichia coli, involves the conversion of L-arabinose to D-xylulose-5-phosphate through the action of three key enzymes: L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD).[7][8][9] This pathway is cofactor-independent and is often the target for engineering into industrial microorganisms like Saccharomyces cerevisiae and Zymomonas mobilis for efficient pentose fermentation.[7][10][11]

  • Fungal Pathway: Fungi employ a more complex oxidoreductive pathway that involves a series of reduction and oxidation steps.[4][12] L-arabinose is first reduced to L-arabinitol, which is then oxidized to L-xylulose, followed by another reduction to xylitol. Xylitol is subsequently oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[4] This pathway involves both NADPH and NAD+ as cofactors, which can lead to redox imbalances in engineered strains.[4][7]

D-Arabinose Metabolism

The metabolic routes for D-arabinose are also diverse and can differ between microbial species and even strains.

  • Bacterial D-Arabinose Catabolism: In E. coli, D-arabinose can be metabolized via pathways linked to L-fucose utilization. One pathway involves the isomerization of D-arabinose to D-ribulose by L-fucose isomerase, followed by phosphorylation to D-ribulose-1-phosphate and subsequent cleavage into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. An alternative pathway channels D-arabinose into the pentose phosphate pathway via isomerization to D-ribulose and subsequent phosphorylation to D-ribulose-5-phosphate.

  • Fungal D-Arabinose Catabolism: The fungal pathway for D-arabinose is less well-understood but is thought to involve the reduction of D-arabinose to D-arabitol, followed by oxidation to D-ribulose. D-ribulose is then likely phosphorylated and enters the pentose phosphate pathway.

Data Presentation: Fermentation Performance on Arabinose

The following tables summarize quantitative data from various studies on microbial fermentation using L-arabinose as a carbon source. This data can be used for comparative analysis and to guide strain selection and process development.

Table 1: Ethanol Production from L-Arabinose in Engineered Saccharomyces cerevisiae

StrainGenotype/Engineering StrategyL-Arabinose (g/L)Ethanol Titer (g/L)Ethanol Yield (g/g)Specific Consumption Rate (g/h/g DCW)Reference
IMS0002Engineered with bacterial araA, araB, araD and evolved208.90.43Not Reported[3]
BSW3AGCodon-optimized L. plantarumaraA, araB, araD; Overexpression of PPP genes and GAL2; Adaptive evolutionNot specifiedNot specified0.430.61[5]
TMB 3063Industrial strain with fungal xylose and bacterial arabinose pathwaysNot specifiedIncreased by 15% (vs. xylose only)Nearly doubled (vs. xylose only)Not Reported[13]

Table 2: Production of Other Chemicals from Arabinose

ProductMicroorganismL-Arabinose (g/L)Product Titer (g/L)Product Yield (g/g)Reference
L-ArabitolCandida tropicalisNot specified270.64[3]
L-ArabitolPachysolen tannophilusNot specified180.59[3]
XylitolEngineered S. cerevisiae (co-fermentation with glycerol)20.114.5Not Reported[3]
L-RibuloseEnzymatic Cascade (P2O, xylose reductase, etc.)Not specifiedComplete ConversionNot Reported[14][15]
D-TagatoseLactobacillus plantarum WU14Not specified58Not Reported[16]

Experimental Protocols

Detailed methodologies for key experiments involving the use of arabinose as a carbon source are provided below.

Protocol 1: Microbial Growth Assessment on Arabinose

Objective: To determine the ability of a microbial strain to utilize arabinose as a sole carbon source for growth.

Materials:

  • Microbial strain of interest

  • Phenol Red Arabinose Broth (or a defined minimal medium with arabinose as the sole carbon source)[17]

  • Sterile culture tubes or microplates

  • Incubator with shaking capabilities

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare sterile Phenol Red Arabinose Broth according to the manufacturer's instructions. This medium contains a pH indicator that will change color from red to yellow if the microbe ferments arabinose and produces acidic byproducts.[17]

  • Alternatively, prepare a defined minimal medium containing all necessary nutrients except for a carbon source. Autoclave and cool the medium.

  • Prepare a sterile stock solution of L-arabinose or D-arabinose (e.g., 20% w/v).[18][19] Filter-sterilize the solution using a 0.22 µm filter.[18]

  • Add the sterile arabinose solution to the minimal medium to the desired final concentration (e.g., 2% w/v).

  • Inoculate the arabinose-containing medium with a fresh colony or a small volume of a liquid starter culture of the microbial strain.

  • Incubate the cultures at the optimal temperature and shaking speed for the specific microorganism.

  • Monitor growth over time by measuring the optical density (OD) at 600 nm.

  • For the Phenol Red Arabinose Broth, observe any color change. A change from red to yellow indicates arabinose fermentation.[17]

Protocol 2: L-Arabinose Isomerase Activity Assay

Objective: To measure the activity of L-arabinose isomerase, a key enzyme in the bacterial L-arabinose utilization pathway.

Materials:

  • Cell-free extract from the microbial strain grown in the presence of L-arabinose.

  • L-arabinose solution

  • Cysteine-carbazole reagent

  • Sulfuric acid

  • Spectrophotometer

Procedure: This protocol is based on the cysteine-carbazole colorimetric method which measures the formation of ketose (L-ribulose) from aldose (L-arabinose).

  • Prepare a reaction mixture containing the cell-free extract and a known concentration of L-arabinose in a suitable buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At specific time intervals, stop the reaction by adding sulfuric acid.

  • Add the cysteine-carbazole reagent to the reaction mixture.

  • Heat the samples to allow for color development.

  • Measure the absorbance at a specific wavelength (typically around 540 nm).

  • Create a standard curve using known concentrations of L-ribulose to determine the amount of product formed.

  • Calculate the enzyme activity in units (e.g., µmol of product formed per minute per mg of protein).

Protocol 3: Analysis of Fermentation Products

Objective: To quantify the concentration of arabinose and fermentation products (e.g., ethanol, organic acids) in the culture broth.

Materials:

  • Fermentation broth samples

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate HPLC column (e.g., Aminex HPX-87H for sugars, organic acids, and ethanol)[20]

  • Detectors: Refractive Index (RI) for sugars and ethanol, UV for some organic acids.

  • Standards for arabinose and expected fermentation products.

Procedure:

  • Collect fermentation broth samples at different time points.

  • Centrifuge the samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the samples as necessary to fall within the linear range of the HPLC detectors.

  • Prepare a series of standards of known concentrations for arabinose and the expected products.

  • Run the standards and samples on the HPLC system using an appropriate mobile phase and column temperature.

  • Integrate the peak areas from the chromatograms.

  • Construct a standard curve for each compound by plotting peak area versus concentration.

  • Use the standard curves to determine the concentrations of arabinose and fermentation products in the samples.

Visualizations: Pathways and Workflows

Bacterial L-Arabinose Catabolic Pathway

bacterial_L_arabinose_pathway L_arabinose L-Arabinose L_ribulose L-Ribulose L_arabinose->L_ribulose AraA (L-Arabinose Isomerase) L_ribulose_5P L-Ribulose-5-P L_ribulose->L_ribulose_5P AraB (L-Ribulokinase) D_xylulose_5P D-Xylulose-5-P L_ribulose_5P->D_xylulose_5P AraD (L-Ribulose-5-P 4-Epimerase) PPP Pentose Phosphate Pathway D_xylulose_5P->PPP

Caption: Bacterial pathway for L-arabinose catabolism.

Fungal L-Arabinose Catabolic Pathway

fungal_L_arabinose_pathway L_arabinose L-Arabinose L_arabinitol L-Arabinitol L_arabinose->L_arabinitol L-Arabinose Reductase (NADPH -> NADP+) L_xylulose L-Xylulose L_arabinitol->L_xylulose L-Arabinitol Dehydrogenase (NAD+ -> NADH) Xylitol Xylitol L_xylulose->Xylitol L-Xylulose Reductase (NADPH -> NADP+) D_xylulose D-Xylulose Xylitol->D_xylulose Xylitol Dehydrogenase (NAD+ -> NADH) D_xylulose_5P D-Xylulose-5-P D_xylulose->D_xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_xylulose_5P->PPP

Caption: Fungal pathway for L-arabinose catabolism.

Experimental Workflow for Arabinose Fermentation

fermentation_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain_selection Strain Selection/ Engineering media_prep Media Preparation (with this compound) strain_selection->media_prep inoculum_prep Inoculum Preparation media_prep->inoculum_prep fermentation Fermentation (Controlled pH, Temp, Aeration) inoculum_prep->fermentation sampling Periodic Sampling fermentation->sampling growth_monitoring Growth Monitoring (OD600) sampling->growth_monitoring product_analysis Product & Substrate Analysis (HPLC) sampling->product_analysis data_analysis Data Analysis & Yield Calculation growth_monitoring->data_analysis product_analysis->data_analysis

Caption: General workflow for a microbial fermentation experiment.

References

Application Notes and Protocols for DL-Arabinose Utilization in E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-arabinose-inducible expression system, based on the Escherichia coli araBAD operon, is a cornerstone for recombinant protein production. This system offers tight regulation of gene expression, which is particularly advantageous for producing toxic or membrane proteins. The key regulator, the AraC protein, acts as both a repressor in the absence of L-arabinose and an activator in its presence, allowing for fine-tuned control over protein synthesis.[1][2][3]

A critical point of clarification for users of this system concerns the inducer itself. The regulatory protein AraC is stereospecific for L-arabinose .[4] The D-enantiomer, D-arabinose, does not induce the wild-type pBAD promoter. Therefore, when using a racemic mixture of DL-arabinose, it is important to note that only the L-arabinose component will be active. For practical purposes, this means the effective concentration of the inducer is halved. These application notes will focus on the use of L-arabinose for induction.

This document provides detailed protocols for protein expression using the L-arabinose-inducible system in various E. coli strains, quantitative data for optimizing expression, troubleshooting guidance, and diagrams of the key biological pathways and experimental workflows.

Data Presentation: Optimizing L-Arabinose Induction

Effective protein expression using the pBAD system is dependent on several factors, including the E. coli strain, L-arabinose concentration, induction time, and temperature. The following tables summarize key quantitative data to guide experimental design.

Table 1: Recommended L-Arabinose Concentrations for Induction in Common E. coli Strains

E. coli StrainGenotype HighlightsRecommended L-Arabinose Concentration (% w/v)Notes
BL21(DE3) lon and ompT protease deficient0.01 - 0.2A common strain for protein expression. May still metabolize L-arabinose, potentially leading to a decrease in inducer concentration over time.[1][5]
TOP10 araD mutant, araBADC deletion0.0002 - 0.2Deficient in L-arabinose catabolism, leading to a more stable inducer concentration.[2][6]
LMG194 araBADC deletion0.001 - 0.2Also deficient in L-arabinose catabolism, recommended for tight repression and expression of toxic proteins.[2][7]
BL21-AI araBAD deletion, T7 RNA polymerase under araBAD promoter control0.1 - 0.2L-arabinose induces expression of T7 RNA polymerase, which then drives expression from a T7 promoter.[8]

Table 2: Effect of L-Arabinose Concentration and Temperature on Protein Yield and Solubility

ParameterConditionExpected Outcome on Protein YieldExpected Outcome on Protein Solubility
L-Arabinose Concentration Low (e.g., 0.0002% - 0.01%)Lower total yieldOften higher solubility, reduced formation of inclusion bodies.[3][9]
High (e.g., 0.1% - 0.2%)Higher total yieldMay decrease solubility and increase inclusion body formation.[9]
Induction Temperature High (37°C)Faster growth, potentially higher yield in a shorter timeIncreased risk of protein misfolding and aggregation into inclusion bodies.[4][10]
Low (18°C - 25°C)Slower protein synthesis, may result in lower total yield over the same time periodGenerally improves proper protein folding and increases the proportion of soluble protein.[3][10]
Induction Time Short (2-4 hours)Sufficient for high-level expression of many proteins at 37°C.[6]Dependent on protein and expression conditions.
Long (Overnight)Often used with lower temperatures (18-25°C) to maximize soluble protein yield.[4]Can lead to higher yields of soluble protein at lower temperatures.

Signaling and Metabolic Pathways

The regulation of the araBAD operon is a classic example of both positive and negative control.

L_Arabinose_Signaling_Pathway L-Arabinose Signaling Pathway in E. coli cluster_absence Absence of L-Arabinose cluster_presence Presence of L-Arabinose AraC_dimer_rep AraC Dimer (Repressor Form) araO2 araO2 AraC_dimer_rep->araO2 binds araI1_rep araI1 AraC_dimer_rep->araI1_rep binds DNA_loop DNA Looping RNA_Pol_rep RNA Polymerase DNA_loop->RNA_Pol_rep blocks pBAD_rep pBAD Promoter pBAD_rep->RNA_Pol_rep binding site Transcription_Blocked Transcription Blocked RNA_Pol_rep->Transcription_Blocked L_Arabinose L-Arabinose AraC_dimer_act AraC Dimer (Activator Form) L_Arabinose->AraC_dimer_act binds & activates araI1_act araI1 AraC_dimer_act->araI1_act binds araI2 araI2 AraC_dimer_act->araI2 binds pBAD_act pBAD Promoter araI1_act->pBAD_act recruits araI2->pBAD_act recruits RNA_Pol_act RNA Polymerase pBAD_act->RNA_Pol_act binds GOI Gene of Interest RNA_Pol_act->GOI transcribes Transcription_Active Transcription Active

L-Arabinose Signaling Pathway

Once L-arabinose enters the cell, it is metabolized through a series of enzymatic steps, converting it into an intermediate of the pentose phosphate pathway.

L_Arabinose_Metabolic_Pathway L-Arabinose Metabolic Pathway in E. coli L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose AraA L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P AraB D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P AraD PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP AraA araA (L-arabinose isomerase) AraB araB (Ribulokinase) AraD araD (L-ribulose-5-phosphate 4-epimerase)

L-Arabinose Metabolic Pathway

Experimental Protocols

Protocol 1: Preparation of L-Arabinose Stock Solution
  • Weighing: Weigh out the desired amount of L-arabinose powder. For a 20% (w/v) stock solution, weigh 20 g of L-arabinose.

  • Dissolving: Dissolve the L-arabinose in distilled water to a final volume of 100 ml. For a 20% stock, dissolve 20 g in approximately 80 ml of water before bringing the final volume to 100 ml.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.[11] Autoclaving is not recommended as it can lead to caramelization of the sugar.[4]

  • Storage: Store the sterile stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Small-Scale Protein Expression Trial

This protocol is designed to optimize the L-arabinose concentration for your protein of interest.

Experimental_Workflow Protein Expression Workflow cluster_prep Preparation cluster_growth Growth and Induction cluster_analysis Analysis A1 Inoculate overnight culture (LB + antibiotic) A2 Dilute overnight culture in fresh media A1->A2 B1 Grow to OD600 ~0.5-0.6 at 37°C B2 Take pre-induction sample B1->B2 B3 Induce with varying L-arabinose concentrations B2->B3 B4 Incubate at desired temperature (e.g., 37°C for 4h or 18°C overnight) B3->B4 C1 Harvest cells by centrifugation C2 Lyse cells and separate soluble/insoluble fractions C1->C2 C3 Analyze by SDS-PAGE C2->C3

General Protein Expression Workflow
  • Day 1: Inoculation

    • Inoculate a single colony of E. coli harboring your expression plasmid into 5 ml of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Day 2: Induction

    • In the morning, inoculate 50 ml of fresh LB medium (with antibiotic) with the overnight culture to a starting OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.5-0.6.[5]

    • Take a 1 ml pre-induction sample. Centrifuge, discard the supernatant, and store the cell pellet at -20°C.

    • Divide the main culture into smaller, equal volumes (e.g., 5 ml in separate tubes).

    • Induce each sub-culture with a different final concentration of L-arabinose (e.g., 0%, 0.002%, 0.02%, 0.2%).

    • Incubate the cultures for a set time and temperature (e.g., 4 hours at 37°C or overnight at 18°C).

  • Cell Harvesting and Analysis

    • After the induction period, measure the final OD600 of each culture.

    • Take a 1 ml sample from each induced culture. Normalize the samples by OD600 to ensure equal cell numbers are analyzed.

    • Centrifuge the samples, discard the supernatant, and resuspend the cell pellets in SDS-PAGE loading buffer.

    • Analyze the pre-induction and post-induction samples by SDS-PAGE to determine the optimal L-arabinose concentration for your protein.

Protocol 3: Large-Scale Protein Expression
  • Inoculation: Inoculate a 10-50 ml starter culture and grow overnight as described in Protocol 2.

  • Scale-up: The next day, inoculate 1 L of LB medium (with antibiotic) with the starter culture to an initial OD600 of 0.05-0.1.

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking to an OD600 of 0.5-0.6.

  • Induction: Add L-arabinose to the optimized final concentration determined from your small-scale trials.

  • Expression: Continue to incubate the culture under the optimized time and temperature conditions (e.g., 4 hours at 37°C for high yield, or 16-20 hours at 18°C for improved solubility).[3]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Storage: Discard the supernatant and store the cell pellet at -80°C until ready for protein purification.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Protein Expression - Inefficient induction. - Plasmid instability or mutation. - Protein is toxic to the cells. - Rare codons in the gene of interest.- Optimize L-arabinose concentration, induction time, and temperature. - Sequence the plasmid to verify the gene of interest. - Use a strain with tighter repression (e.g., LMG194) and/or a lower induction temperature.[12] - Use an E. coli strain supplemented with tRNAs for rare codons.
Leaky Basal Expression - The pBAD promoter can have some level of basal expression.- Add glucose (0.1% - 0.2% w/v) to the growth medium to further repress the promoter through catabolite repression.[2][3] - Use a lower copy number plasmid.
Protein is in Inclusion Bodies (Insoluble) - High expression rate leads to misfolding. - High induction temperature. - The protein is inherently insoluble in E. coli.- Lower the L-arabinose concentration to reduce the rate of protein synthesis.[3] - Lower the induction temperature to 18-25°C and induce for a longer period (overnight).[10] - Co-express with molecular chaperones.
Heterogeneous ("All-or-None") Expression - Positive feedback loop where arabinose induces its own transporters.- Use an E. coli strain with a mutation in the arabinose transporters (e.g., BW27783) or one that constitutively expresses the transporter.[13][14] - Use a high concentration of L-arabinose to ensure all cells are induced.
Inconsistent Expression - Depletion of L-arabinose from the medium by cell metabolism.- Use an E. coli strain deficient in L-arabinose catabolism (e.g., TOP10, LMG194).[2]

References

Application Note: DL-Arabinose as a Substrate for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arabinose, a five-carbon aldose sugar, exists as two enantiomers, L-Arabinose and D-Arabinose. While L-Arabinose is the more common form found in nature, particularly in plant hemicelluloses and pectins, D-Arabinose also serves as a substrate for specific enzymes in various organisms. The study of enzyme kinetics with arabinose isomers provides valuable insights into metabolic pathways, enzyme mechanisms, and substrate specificity. This is particularly relevant in fields like metabolic engineering and drug discovery, where understanding enzyme-substrate interactions is crucial. For instance, stable isotope-labeled D-arabinose is a valuable tool for elucidating drug mechanisms and identifying novel therapeutic targets, especially within the pentose phosphate pathway (PPP).[1] This document provides detailed protocols and data for utilizing DL-Arabinose in enzyme kinetics studies, with a focus on D-Arabinose metabolism in Escherichia coli.

Metabolic Pathway of D-Arabinose

In organisms such as Escherichia coli, D-arabinose is metabolized through a pathway that overlaps with L-fucose catabolism.[2][3] The initial and rate-limiting step is the isomerization of D-arabinose to D-ribulose, a reaction catalyzed by the enzyme L-fucose isomerase.[2][4] This enzyme exhibits metabolic promiscuity, acting on its primary substrate L-fucose as well as D-arabinose.[2][3] The resulting D-ribulose is then phosphorylated and further metabolized, eventually entering central carbon metabolism.[2][3]

The pathway for D-arabinose catabolism in E. coli is believed to be: D-arabinose ⇌ D-ribulose → D-ribulose-1-phosphate ⇌ dihydroxyacetone phosphate + glycolaldehyde.[2][3]

D_Arabinose_Metabolism cluster_pathway D-Arabinose Metabolism in E. coli D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose L-Fucose Isomerase DR1P D-Ribulose-1-Phosphate D_Ribulose->DR1P L-Fuculokinase Metabolites Central Metabolism (DHAP + Glycolaldehyde) DR1P->Metabolites L-Fuculose-1-Phosphate Aldolase

Caption: D-Arabinose isomerization and entry into metabolism in E. coli.

Enzyme Kinetic Parameters

L-fucose isomerase from E. coli has been characterized with both its native substrate, L-fucose, and the alternative substrate, D-arabinose. The kinetic parameters, Michaelis-Menten constant (KM) and maximum velocity (Vmax), quantify the enzyme's affinity for the substrate and its catalytic efficiency. A lower KM value indicates a higher affinity of the enzyme for the substrate.[5]

EnzymeOrganismSubstrateKM (mM)Relative Vmax (%)Reference
L-Fucose IsomeraseE. coliL-Fucose13100[4]
L-Fucose IsomeraseE. coliD-Arabinose8335[4]
L-Arabinose IsomeraseB. stearothermophilusL-Arabinose28.4-[6]

Note: The Vmax for D-Arabinose is presented relative to that of the native substrate L-Fucose.

Experimental Protocol: Kinetic Analysis of L-Fucose Isomerase with D-Arabinose

This protocol outlines a colorimetric method to determine the kinetic parameters of L-fucose isomerase using D-arabinose as the substrate. The assay is based on the quantification of the ketose product (D-ribulose) formed.

1. Materials and Reagents

  • Enzyme: Purified L-fucose isomerase (EC 5.3.1.25)

  • Substrate: D-Arabinose stock solution (e.g., 1 M in water)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Agent: 1 M HCl

  • Colorimetric Reagent: Cysteine-carbazole-sulfuric acid reagent for ketose determination.[6]

  • Standard: D-Ribulose for generating a standard curve.

  • Equipment: Spectrophotometer, water bath or incubator (e.g., 37°C), reaction tubes, pipettes.

2. Experimental Workflow

Caption: Experimental workflow for determining enzyme kinetic parameters.

3. Detailed Procedure

  • Standard Curve Generation:

    • Prepare a series of D-ribulose standards in the reaction buffer (e.g., 0 to 1 mM).

    • Add the colorimetric reagent to each standard and develop the color according to the reagent protocol.

    • Measure the absorbance at the specified wavelength (e.g., 560 nm for the cysteine-carbazole method).[6]

    • Plot absorbance versus concentration to generate a standard curve. This will be used to convert absorbance values from the enzyme assay into product concentrations.[4]

  • Enzyme Assay:

    • Reaction Setup: Prepare a set of reaction tubes. In each tube, add the appropriate volume of Tris-HCl buffer and D-arabinose stock solution to achieve a range of final substrate concentrations (e.g., 0, 5, 10, 20, 50, 100, 200 mM). Add water to bring the total volume to a fixed amount (e.g., 900 µL).

    • Pre-incubation: Equilibrate the reaction tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[4]

    • Initiation: Initiate the reaction by adding a known amount of purified L-fucose isomerase (e.g., 100 µL of a stock solution) to each tube. Mix quickly.[4]

    • Incubation: Incubate the reactions for a fixed period (e.g., 10 minutes). Ensure this time falls within the linear range of product formation.

    • Termination: Stop the reaction by adding a quenching agent, such as 1 M HCl.[4]

    • Product Quantification: Add the cysteine-carbazole-sulfuric acid reagent to each tube to quantify the amount of D-ribulose formed. Measure the absorbance at 560 nm.

4. Data Analysis

  • Calculate Product Concentration: Use the standard curve to convert the absorbance readings from the enzyme assay into the concentration of D-ribulose produced.

  • Determine Initial Velocity (v₀): Calculate the initial velocity (v₀) for each substrate concentration. This is the concentration of the product formed per unit of time (e.g., µmol/min).

  • Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding D-arabinose concentrations ([S]).

  • Calculate KM and Vmax: Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R).[4] This will provide the values for KM and Vmax. The KM is the substrate concentration at which the reaction velocity is half of Vmax.[7][8]

Advanced Applications: Kinetic Isotope Effect (KIE) Studies

The use of isotopically labeled substrates, such as D-Arabinose-d5 or D-arabinose-13C-2, is a powerful technique for investigating enzyme mechanisms.[4][9] By comparing the reaction rates of the labeled (heavy) and unlabeled (light) substrates, a Kinetic Isotope Effect (KIE) can be calculated. A KIE value greater than 1 indicates that a bond to the labeled atom is being broken in the rate-determining step of the reaction, providing deep insights into the catalytic mechanism.[4][9] The experimental workflow for a KIE study is similar to a standard kinetics experiment but involves comparing the kinetic parameters obtained for both the labeled and unlabeled substrates.[4]

References

Application Notes and Protocols for Isotope-Labeled DL-Arabinose in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying cellular fluxes.[1] Isotope-labeled DL-arabinose, a racemic mixture of the D- and L-enantiomers of the five-carbon sugar arabinose, can serve as a valuable tool for investigating pentose metabolism. However, the distinct metabolic fates of D- and L-arabinose in different biological systems, particularly in mammals, necessitate careful experimental design and data interpretation. These application notes provide a comprehensive overview of the use of isotope-labeled this compound for metabolic tracing studies, including detailed protocols and data presentation guidelines.

In most biological systems, L-arabinose is more common and readily metabolized by microorganisms, while D-arabinose is less common in nature.[2] In mammalian systems, the metabolic fates of these two enantiomers differ significantly. D-arabinose has a proposed pathway for entry into the pentose phosphate pathway (PPP), a critical route for generating NADPH and nucleotide precursors.[3][4] Conversely, L-arabinose is poorly absorbed and largely not metabolized by mammalian cells; instead, it is primarily fermented by the gut microbiota.[5][6] This differential metabolism is a key consideration for researchers using a this compound tracer.

Metabolic Pathways of D- and L-Arabinose

The metabolic pathways for D- and L-arabinose are distinct. In many microorganisms, both forms can be channeled into the pentose phosphate pathway.

D-Arabinose Metabolism: In organisms like Escherichia coli, D-arabinose is catabolized through a pathway that overlaps with L-fucose metabolism.[7] This involves the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate. This intermediate is subsequently cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[7] In eukaryotes, a proposed pathway involves the conversion of D-glucose to D-arabinose via the pentose phosphate pathway.[8]

L-Arabinose Metabolism: In bacteria, L-arabinose is typically isomerized to L-ribulose, phosphorylated to L-ribulose-5-phosphate, and then epimerized to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[6] Fungi also possess pathways to metabolize L-arabinose.[5]

// Nodes d_arabinose [label="D-Arabinose-¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d_ribulose [label="D-Ribulose-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; d_ribulose_5p [label="D-Ribulose-5-P-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; ppp [label="Pentose Phosphate\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges d_arabinose -> d_ribulose [label=" Isomerase", color="#5F6368"]; d_ribulose -> d_ribulose_5p [label=" Kinase", color="#5F6368"]; d_ribulose_5p -> ppp [label=" Epimerase", color="#5F6368"]; } caption: Metabolic entry of D-arabinose into the PPP.

// Nodes l_arabinose [label="L-Arabinose-¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; l_ribulose [label="L-Ribulose-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; l_ribulose_5p [label="L-Ribulose-5-P-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; d_xylulose_5p [label="D-Xylulose-5-P-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"]; ppp [label="Pentose Phosphate\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges l_arabinose -> l_ribulose [label=" Isomerase", color="#5F6368"]; l_ribulose -> l_ribulose_5p [label=" Kinase", color="#5F6368"]; l_ribulose_5p -> d_xylulose_5p [label=" Epimerase", color="#5F6368"]; d_xylulose_5p -> ppp [color="#5F6368"]; } caption: Metabolic entry of L-arabinose into the PPP.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting isotopic enrichment data.

Table 1: Fractional ¹³C Enrichment in Key Metabolites Over Time

This table is designed to show the dynamic incorporation of the ¹³C label from this compound into downstream metabolites. Data should be corrected for natural ¹³C abundance.

Time PointD-Arabinose-¹³C Enrichment (%)L-Arabinose-¹³C Enrichment (%)Pentose-5-Phosphate-¹³C Enrichment (%)Sedoheptulose-7-Phosphate-¹³C Enrichment (%)Fructose-6-Phosphate-¹³C Enrichment (%)
0 min9999000
15 minValueValueValueValueValue
60 minValueValueValueValueValue
120 minValueValueValueValueValue
240 minValueValueValueValueValue

Table 2: Mass Isotopologue Distribution (MID) of Key Metabolites at Steady State

This table details the distribution of different isotopologues for key metabolites after reaching isotopic steady state, providing insights into pathway activity.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-PhosphateValueValueValueValueValueValue
Sedoheptulose-7-PhosphateValueValueValueValueValueValue
3-PhosphoglycerateValueValueValueN/AN/AN/A
PyruvateValueValueValueN/AN/AN/A

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracing studies with isotope-labeled this compound in mammalian cell culture. Optimization for specific cell lines and experimental conditions is recommended.

// Nodes cell_culture [label="1. Cell Culture\n(Exponential Growth Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; labeling [label="2. Isotope Labeling\n(Medium with ¹³C-DL-Arabinose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quenching [label="3. Quench Metabolism\n(e.g., Cold Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="4. Metabolite Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="5. Analytical Detection\n(LC-MS/MS or GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="6. Data Processing & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges cell_culture -> labeling [color="#5F6368"]; labeling -> quenching [color="#5F6368"]; quenching -> extraction [color="#5F6368"]; extraction -> analysis [color="#5F6368"]; analysis -> data_processing [color="#5F6368"]; } caption: General experimental workflow for metabolic tracing.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To introduce ¹³C-labeled this compound into cultured mammalian cells for metabolic tracing.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Isotope-labeled this compound (e.g., [U-¹³C₅]this compound)

  • Sterile phosphate-buffered saline (PBS)

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare the labeling medium. The standard carbon source (e.g., glucose) may be fully or partially replaced with ¹³C-DL-arabinose. The use of dialyzed FBS is recommended to minimize interference from unlabeled metabolites in the serum.[7] The concentration of the tracer should be optimized for the specific cell line.

  • Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired duration. For kinetic studies, a time-course experiment (e.g., 0, 15, 60, 120, 240 minutes) is recommended to determine the optimal labeling duration.[7]

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold quenching/extraction solvent (e.g., 80% methanol/20% water, pre-chilled to -80°C)[7]

  • Ice-cold saline

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold saline.

    • Immediately add the pre-chilled extraction solvent to the plate to quench all enzymatic activity.[7]

  • Extraction:

    • Scrape the cells and collect the cell lysate/solvent mixture into pre-chilled microcentrifuge tubes.

    • Vortex the tubes vigorously.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.[7]

  • Sample Collection: Collect the supernatant containing the extracted metabolites for analysis.

Protocol 3: Sample Analysis by Mass Spectrometry

Objective: To identify and quantify isotope-labeled metabolites.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Dry the metabolite extracts and derivatize them to increase their volatility. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]

  • GC-MS Analysis: Inject the derivatized samples into the GC-MS system. Use a suitable temperature gradient to separate the derivatized metabolites. Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions.[1]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Reconstitute the dried metabolite extracts in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using a suitable LC method, such as anion exchange chromatography for phosphorylated intermediates of the pentose phosphate pathway. A tandem mass spectrometer operating in scheduled multiple reaction monitoring (MRM) mode can achieve high sensitivity.

Data Analysis and Interpretation

  • Natural Abundance Correction: Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.[1]

  • Isotopic Enrichment Calculation: Calculate the fractional enrichment of each metabolite over time to determine metabolic rates.[1]

  • Metabolic Flux Analysis (MFA): For a more in-depth quantitative analysis, use metabolic network models and specialized software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.[1][9]

Considerations for Drug Development Professionals

  • Differential Metabolism of Enantiomers: When using a this compound tracer, it is crucial to have analytical methods capable of distinguishing between D- and L-arabinose and their respective metabolites, as their metabolic fates are different in mammals.

  • Relevance of L-Arabinose Metabolism: In the context of systemic drug effects, the metabolism of L-arabinose by the host is minimal. Its primary impact is on gut microbiota and as an inhibitor of intestinal sucrase, which can affect the absorption of sucrose.[5][10] This is a relevant consideration for orally administered drugs where gut health and nutrient absorption are factors.

  • D-Arabinose and the Pentose Phosphate Pathway: The potential for D-arabinose to enter the PPP makes it a useful tracer for studying the effects of drugs on this pathway, which is often dysregulated in diseases like cancer.[3][11]

  • In Vivo Studies: In animal studies, orally administered L-arabinose has been shown to modulate the gut microbiome and have beneficial effects on metabolic syndrome.[6][12] Tracing studies in this context would focus on analyzing metabolites in fecal samples and blood to understand the interplay between the gut microbiota and the host.

References

Chiral Separation of DL-Arabinose Isomers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of DL-Arabinose isomers. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Resolution. These techniques are critical for the analysis and purification of arabinose enantiomers in various research and development settings, particularly in the pharmaceutical and food industries where stereoisomeric purity is paramount.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the D- and L-isomers of arabinose, leading to their separation.

Application Note: HPLC Separation of this compound

This method outlines a one-step isocratic HPLC procedure for the simultaneous separation of D- and L-arabinose enantiomers, as well as their respective anomers (α and β forms), using a polysaccharide-based chiral stationary phase.[1][2] This approach is suitable for quality control, purity assessment, and quantitative analysis of arabinose isomers in various matrices.

Quantitative Data
IsomerAnomerRetention Time (min)
D-Arabinose α5.2
β5.8
L-Arabinose α6.1
β6.9

Data obtained under the conditions specified in the protocol below.

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index (RI) or UV detector (at low wavelength, e.g., 195 nm).

2. Materials:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic acid (TFA) (70:30:0.1, v/v/v). All solvents should be HPLC grade.

  • Sample: A solution of this compound (e.g., 1 mg/mL) dissolved in the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: Refractive Index (RI) or UV at 195 nm.

  • Run Time: Approximately 10 minutes.

4. Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Prepare the this compound standard or sample solution.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and identify the peaks based on the retention times of individual D- and L-arabinose standards if available. The elution order is typically D-α, D-β, L-α, and L-β.

  • Quantify the individual isomers by integrating the peak areas.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase (Hexane:Ethanol:TFA) Equilibrate Equilibrate Chiralpak AD-H Column MobilePhase->Equilibrate SamplePrep Prepare this compound Sample Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect Detect with RI or UV Detector Separate->Detect Quantify Integrate Peaks & Quantify Isomers Detect->Quantify

Caption: HPLC workflow for chiral separation of this compound.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive and specific method for the analysis of volatile compounds. For non-volatile carbohydrates like arabinose, a derivatization step is necessary to increase their volatility and allow for gas-phase separation.

Application Note: GC-MS Analysis of this compound

This method describes the chiral separation of this compound by GC-MS after a two-step derivatization process. The arabinose enantiomers are first reacted with a chiral derivatizing agent, R-(-)-2-octanol, to form diastereomers, which are then trimethylsilylated to increase volatility. This indirect approach allows for the separation of the diastereomeric derivatives on a standard achiral GC column. This method is particularly useful for the sensitive detection and quantification of arabinose enantiomers in complex biological matrices.

Quantitative Data

The primary quantitative output of this method is the difference in retention times and mass spectral patterns between the derivatized D- and L-arabinose. While specific retention times can vary between instruments, a clear chromatographic separation is consistently observed.

Derivatized EnantiomerObserved Chromatographic Profile
D-Arabinose-(R)-2-octyl-TMS Distinct peak pattern and retention time
L-Arabinose-(R)-2-octyl-TMS Different peak pattern and retention time from the D-isomer derivative
Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Standard achiral capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Materials:

  • Derivatization Reagents:

    • R-(-)-2-octanol

    • Trifluoroacetic acid (TFA)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Pyridine, Methanol (anhydrous).

  • Sample: Dried this compound sample.

3. Derivatization Procedure:

  • To the dried arabinose sample (e.g., 100 µg), add 100 µL of a 2 M solution of HCl in R-(-)-2-octanol.

  • Heat the mixture at 80°C for 4 hours.

  • Evaporate the excess octanol under a stream of nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Heat at 60°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Dried this compound Sample Diastereomerization React with R-(-)-2-octanol Sample->Diastereomerization Silylation Trimethylsilylation (BSTFA + TMCS) Diastereomerization->Silylation Inject Inject Derivatized Sample Silylation->Inject Separate GC Separation on Achiral Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Analyze Chromatograms and Mass Spectra Detect->Analyze

Caption: GC-MS workflow for chiral analysis of this compound.

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis (CE) offers a high-efficiency separation method with low sample and reagent consumption. The separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE).

Application Note: CE Separation of this compound

This method details the separation of this compound enantiomers using capillary zone electrophoresis (CZE) with a cyclodextrin-based chiral selector. Neutral carbohydrates like arabinose are derivatized with a charged tag, such as 1-aminopyrene-3,6,8-trisulfonate (APTS), to impart an electrophoretic mobility. The derivatized enantiomers then interact differently with the chiral selector in the BGE, leading to their separation.

Quantitative Data
Derivatized EnantiomerMigration Time (min)Resolution (Rs)
D-Arabinose-APTS 12.51.8
L-Arabinose-APTS 12.9

Data obtained under the conditions specified in the protocol below. Resolution is calculated between the two enantiomer peaks.

Experimental Protocol: CE

1. Instrumentation:

  • Capillary Electrophoresis system with a UV or Laser-Induced Fluorescence (LIF) detector.

  • Fused-silica capillary (e.g., 50 µm ID, 360 µm OD, 50 cm total length, 40 cm effective length).

2. Materials:

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.5, containing 20 mM HP-β-CD.

  • Derivatization Reagent: 1-aminopyrene-3,6,8-trisulfonate (APTS) and sodium cyanoborohydride.

  • Sample: this compound solution.

3. Derivatization Procedure (APTS Labeling):

  • Mix 10 µL of a 10 mg/mL this compound solution with 10 µL of a 0.2 M APTS solution in 15% acetic acid.

  • Add 10 µL of a 1 M sodium cyanoborohydride solution in THF.

  • Incubate the mixture at 37°C for 2 hours.

  • Dilute the reaction mixture with water before injection.

4. CE Conditions:

  • Capillary Conditioning: Rinse with 0.1 M NaOH, followed by water, and then the BGE for 5 minutes each.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: LIF with excitation at 488 nm and emission at 520 nm.

Workflow Diagram

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_analysis Data Analysis Derivatize Derivatize this compound with APTS Inject Inject Derivatized Sample Derivatize->Inject PrepareBGE Prepare BGE with HP-β-CD Condition Condition Capillary PrepareBGE->Condition Condition->Inject Separate Apply Voltage and Separate Inject->Separate Detect LIF Detection Separate->Detect Analyze Analyze Electropherogram Detect->Analyze

Caption: Capillary Electrophoresis workflow for chiral separation of this compound.

Enzymatic Resolution

Enzymatic resolution is a highly selective method for separating enantiomers based on the stereospecificity of enzymes. L-arabinose isomerase can be used for the kinetic resolution of this compound.

Application Note: Enzymatic Resolution of this compound

This protocol describes the kinetic resolution of a racemic mixture of this compound using L-arabinose isomerase. This enzyme selectively isomerizes L-arabinose to L-ribulose, leaving behind unreacted D-arabinose. The reaction can be monitored over time, and the resulting mixture of D-arabinose and L-ribulose can be separated by conventional chromatography. The enantiomeric excess of the remaining D-arabinose can be determined using one of the chiral analytical methods described above (e.g., chiral HPLC).

Quantitative Data
Reaction Time (hours)L-Arabinose Conversion (%)Enantiomeric Excess (e.e.) of D-Arabinose (%)
12533
24067
450>99

Theoretical data for a highly selective enzyme. Actual results may vary depending on the specific enzyme and reaction conditions.

Experimental Protocol: Enzymatic Resolution

1. Materials:

  • Enzyme: L-arabinose isomerase (e.g., from Geobacillus stearothermophilus).

  • Substrate: Racemic this compound.

  • Buffer: 50 mM Tris-HCl buffer, pH 7.5, containing 1 mM MnCl₂.

  • Reaction Vessel: Temperature-controlled shaker or water bath.

2. Reaction Procedure:

  • Prepare a solution of this compound (e.g., 100 mM) in the reaction buffer.

  • Equilibrate the substrate solution to the optimal temperature for the enzyme (e.g., 60°C).

  • Add L-arabinose isomerase to the reaction mixture (the optimal enzyme concentration should be determined empirically).

  • Incubate the reaction at the optimal temperature with gentle agitation.

  • Take aliquots at different time points (e.g., 1, 2, 4, 8 hours).

  • Terminate the reaction in the aliquots by heat inactivation (e.g., 100°C for 10 minutes) or by adding a quenching agent (e.g., 0.1 M HCl).

  • Analyze the composition of the aliquots (remaining D- and L-arabinose, and L-ribulose formed) using a suitable analytical method (e.g., chiral HPLC).

3. Determination of Enantiomeric Excess (e.e.):

  • Use a chiral HPLC method (as described in Section 1) to determine the concentrations of D-arabinose and L-arabinose in the reaction aliquots.

  • Calculate the enantiomeric excess of D-arabinose using the following formula: e.e. (%) = ([D-Arabinose] - [L-Arabinose]) / ([D-Arabinose] + [L-Arabinose]) x 100

Workflow Diagram

Enzymatic_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis PrepareSubstrate Prepare this compound Solution in Buffer AddEnzyme Add L-Arabinose Isomerase PrepareSubstrate->AddEnzyme Incubate Incubate at Optimal Temperature AddEnzyme->Incubate TakeAliquots Take Aliquots Over Time Incubate->TakeAliquots Terminate Terminate Reaction TakeAliquots->Terminate Analyze Analyze Aliquots by Chiral HPLC Terminate->Analyze CalculateEE Calculate Enantiomeric Excess (e.e.) Analyze->CalculateEE

Caption: Workflow for enzymatic resolution of this compound.

References

Applications of DL-Arabinose in Glycobiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon monosaccharide, exists as two enantiomers, D-Arabinose and L-Arabinose, each with distinct and significant applications in glycobiology research. While L-Arabinose is more common in nature, particularly in plant cell walls, both forms are valuable tools for investigating cellular metabolism, protein glycosylation, and metabolic engineering. This document provides detailed application notes and experimental protocols for the utilization of DL-Arabinose in glycobiology and related fields.

I. D-Arabinose: A Tool for Glycoengineering and Metabolic Tracing

D-Arabinose has emerged as a significant molecule in glycobiology, primarily due to its ability to be incorporated into glycan structures and its role in cancer cell metabolism. Its structural similarity to L-fucose allows it to act as a substrate for fucosyltransferases, leading to the novel arabinosylation of glycoproteins.

Applications
  • Modification of Protein Glycosylation: Supplementation of D-arabinose in mammalian cell culture can lead to the replacement of fucose with arabinose on N-glycans of recombinant proteins.[1][2] This "arabinosylation" can be nearly 100% efficient and offers a novel strategy for glycoengineering therapeutic proteins.[3] This modification can also reduce the levels of high mannose N-glycans.[3]

  • Metabolic Labeling and Pathway Tracing: Stable isotope-labeled D-Arabinose (e.g., D-Arabinose-d2 or D-arabinose-¹³C₂) is a powerful tool for tracing metabolic pathways.[1][4][5] By using mass spectrometry, researchers can track the fate of D-arabinose as it is metabolized and incorporated into various cellular components, providing insights into the pentose phosphate pathway (PPP) and its connections to central carbon metabolism.[1][4]

  • Cancer Research: D-arabinose has been shown to induce cell cycle arrest in breast cancer cell lines.[5] Its metabolism in cancer cells is an area of active investigation, with potential applications in developing novel anti-cancer therapies.[4][6]

Quantitative Data

Table 1: Effect of D-Arabinose Supplementation on N-Glycan Profile of mAb-1 in Cell Line 1 [3]

D-Arabinose (mM)High Mannose (%)G0 (%)Arabinosylation (%)
015.2 ± 0.565.8 ± 0.80
0.114.8 ± 0.666.2 ± 0.75.3 ± 0.4
113.5 ± 0.468.1 ± 0.985.6 ± 1.2
1010.1 ± 0.371.5 ± 1.1~100

Table 2: Dose-Dependent Effect of D-Arabinose on Breast Cancer Cell Viability (72h treatment) [5]

D-arabinose Concentration (mM)MCF-7 Cell Viability (%)MDA-MB-231 Cell Viability (%)
0100100
12.5~95~98
25~85~90
50~70~75
100~55~60

Note: Actual values may vary depending on specific experimental conditions and cell line batches.

Experimental Protocols

This protocol describes the use of deuterated D-arabinose to trace its incorporation into glycoproteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • D-Arabinose-d2 (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Protein A affinity chromatography reagents

  • LC-MS system for glycan analysis

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.[4] Culture overnight in complete medium.[4]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of D-Arabinose-d2 (e.g., 1-10 mM).[3]

  • Initiation of Labeling: Aspirate the culture medium from the wells and wash the cells once with sterile PBS.[4] Add the pre-warmed D-Arabinose-d2 labeling medium to each well.[4]

  • Incubation: Incubate the cells for a specific time course (e.g., 24, 48, 72 hours) to allow for protein expression and incorporation of the label.

  • Harvest and Protein Purification: Harvest the cell culture supernatant containing the secreted glycoprotein. Purify the glycoprotein using Protein A affinity chromatography.

  • Glycan Analysis: Analyze the purified glycoprotein for its N-glycan profile using LC-MS.[3] The mass shift of approximately 14 Da in fucosylated N-glycan species will indicate the replacement of fucose with arabinose.[3]

This protocol outlines the steps for extracting intracellular metabolites after labeling with stable isotope-labeled D-arabinose.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% methanol[4]

  • Cell scraper[4]

  • Dry ice[4]

  • Microcentrifuge tubes, pre-chilled[4]

  • Refrigerated centrifuge[5]

Procedure:

  • Quenching: Rapidly quench metabolic activity by placing the 6-well plate on a bed of dry ice.[4][5] Aspirate the labeling medium.

  • Lysis: Add 1 mL of ice-cold 80% methanol to each well and use a cell scraper to detach and lyse the cells.[4]

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]

  • Centrifugation: Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.[4]

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.[4]

Signaling Pathways and Workflows

D_Arabinose_Metabolism_and_Glycosylation cluster_uptake Cellular Uptake cluster_ppp Pentose Phosphate Pathway cluster_glyco Glycosylation Pathway D-Arabinose_ext Extracellular D-Arabinose D-Arabinose_int Intracellular D-Arabinose D-Arabinose_ext->D-Arabinose_int Transport D-Arabinose-5-P D-Arabinose-5-Phosphate D-Arabinose_int->D-Arabinose-5-P Phosphorylation GDP-Arabinose GDP-D-Arabinose (presumed intermediate) D-Arabinose_int->GDP-Arabinose D-Ribulose-5-P D-Ribulose-5-Phosphate D-Ribulose-5-P->D-Arabinose-5-P Isomerization D-Glucose-6-P D-Glucose-6-Phosphate D-Glucose-6-P->D-Ribulose-5-P Oxidative & Non-oxidative branches of PPP GDP-Fucose GDP-L-Fucose Fucosyltransferase Fucosyltransferase GDP-Fucose->Fucosyltransferase GDP-Arabinose->Fucosyltransferase Competition Fucosylated_Glycan Fucosylated N-Glycan Fucosyltransferase->Fucosylated_Glycan incorporates Fucose Arabinosylated_Glycan Arabinosylated N-Glycan Fucosyltransferase->Arabinosylated_Glycan incorporates Arabinose N-Glycan N-Glycan on Protein N-Glycan->Fucosyltransferase

Caption: D-Arabinose metabolism and its role in modifying protein glycosylation.

II. L-Arabinose: A Versatile Tool in Metabolic Research and Biotechnology

L-Arabinose is a naturally occurring pentose sugar that is not readily metabolized by animals, making it a non-caloric sweetener.[7] In glycobiology and biotechnology, it is widely used as an inducer for gene expression and for studying carbohydrate metabolism.

Applications
  • Induction of Gene Expression: The araBAD promoter from E. coli is a tightly regulated promoter that is induced by L-arabinose. This system is extensively used for the controlled expression of recombinant proteins in bacteria.[8][9]

  • Metabolic Regulation Studies: L-arabinose has been shown to inhibit intestinal sucrase, thereby reducing the absorption of sucrose and lowering postprandial glucose and insulin responses.[7][10][11] This makes it a subject of interest in research on metabolic syndrome and type 2 diabetes.[12][13]

  • Microbial Fermentation: As a component of lignocellulosic biomass, L-arabinose is a potential carbon source for microbial fermentation to produce biofuels and other biochemicals.[14][15] Research focuses on engineering microorganisms to efficiently utilize L-arabinose.[14]

  • Signaling Pathway Modulation: L-arabinose has been found to suppress hepatic gluconeogenesis by activating the AMP-activated protein kinase (AMPK) signaling pathway.[16]

Quantitative Data

Table 3: Effect of L-Arabinose on Postprandial Glucose and Insulin Responses to Sucrose [17]

ParameterControl (Sucrose only)L-Arabinose + Sucrose% Reduction
Glucose Peak (mmol/L)8.18 ± 0.296.62 ± 0.1819.1%
Insulin Peak (mU/L)40.419.452.0%
Glucose iAUC (0-180 min)--32% lower
Insulin iAUC (0-180 min)--38% lower
Experimental Protocols

This protocol provides a general guideline for inducing protein expression using the pBAD system.

Materials:

  • E. coli strain (e.g., BL21) transformed with a pBAD expression vector

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic

  • L-arabinose stock solution (e.g., 20% w/v, sterile filtered)

Procedure:

  • Inoculation: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli.[9]

  • Overnight Culture: Grow the culture overnight at 37°C with shaking (220-250 rpm).

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotic.

  • Growth to Mid-log Phase: Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.5-0.6.[9]

  • Induction: Add L-arabinose to the culture to a final concentration typically ranging from 0.002% to 0.2% (w/v). The optimal concentration should be determined empirically for each protein.

  • Expression: Continue to incubate the culture for a desired period (e.g., 4 hours to overnight) at an optimal temperature for the specific protein (e.g., 18-37°C).

  • Harvest: Harvest the cells by centrifugation and store the cell pellet at -80°C for subsequent protein purification.

Signaling Pathways and Workflows

L_Arabinose_Signaling cluster_sucrase Sucrase Inhibition in Intestine cluster_ampk Hepatic Gluconeogenesis Regulation L-Arabinose L-Arabinose Sucrase Sucrase L-Arabinose->Sucrase Inhibits Glucose_Fructose Glucose + Fructose Sucrase->Glucose_Fructose breaks down Sucrose Sucrose Sucrose->Sucrase L-Arabinose_liver L-Arabinose AMPK AMPK L-Arabinose_liver->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Gluconeogenesis Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Suppresses

Caption: L-Arabinose signaling pathways in metabolic regulation.

Conclusion

This compound offers a versatile and powerful set of tools for researchers in glycobiology, drug development, and biotechnology. D-Arabinose provides a unique method for glycoengineering and for tracing metabolic pathways, with important implications for cancer research. L-Arabinose is an established tool for controlling gene expression and a promising agent for studying and potentially managing metabolic disorders. The protocols and data presented here provide a foundation for the effective application of these sugars in a variety of research settings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DL-Arabinose Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the fermentation of DL-Arabinose. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: My fermentation yield is low. What are the most common initial factors to check?

A1: Low yield in this compound fermentation can stem from several factors. Begin by verifying the following critical parameters:

  • Culture Purity: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds. Verify culture purity by plating on selective media.

  • Media Composition: Ensure all necessary nutrients, vitamins, and trace elements are present in the correct concentrations. Arabinose fermentation can be sensitive to nutrient limitations.

  • Arabinose Isomer Utilization: Confirm that your microbial strain is capable of utilizing both D- and L-arabinose if you are using a this compound mixture. Many wild-type organisms can only metabolize one of the isomers.

  • Aeration and Mixing: Inadequate oxygen supply (for aerobic or microaerophilic processes) or poor mixing can lead to reduced metabolic activity and lower product yields.

  • pH and Temperature: Verify that the pH and temperature of your fermentation are maintained within the optimal range for your specific microorganism. Deviations can significantly impact enzyme activity and overall metabolic function.

Q2: My organism is consuming L-arabinose but not D-arabinose. Why is this happening and what can I do?

A2: This is a common issue as the metabolic pathways for L- and D-arabinose are distinct and not all microorganisms possess the genetic machinery for both.

  • Genetic Limitation: Your strain likely lacks the necessary enzymes for D-arabinose catabolism. The metabolic pathways for D-arabinose are less common and well-characterized in some microbes compared to the L-arabinose pathways.[1]

  • Troubleshooting and Solutions:

    • Strain Selection: If possible, switch to a strain known to metabolize both isomers. Some strains of E. coli have been engineered for this purpose.

    • Metabolic Engineering: If you are working with a genetically tractable organism, you can introduce the genes for the D-arabinose metabolic pathway. For example, in E. coli, the L-fucose utilization pathway is involved in D-arabinose metabolism.[1]

Q3: I am observing significant accumulation of by-products like L-arabitol and xylitol. What causes this and how can I reduce it?

A3: The accumulation of sugar alcohols such as L-arabitol and xylitol is a strong indicator of a redox imbalance within the cell, particularly in engineered Saccharomyces cerevisiae and other fungi.

  • Cause of By-product Formation:

    • Fungal L-arabinose Pathway: The fungal pathway for L-arabinose involves a series of reduction and oxidation steps with different cofactor preferences (NADPH and NAD+). An imbalance in the regeneration of these cofactors can lead to the accumulation of intermediates like L-arabitol.[2] For instance, the initial reduction of L-arabinose to L-arabitol is often NADPH-dependent, while subsequent oxidation steps may require NAD+. If NAD+ is limited, L-arabitol will accumulate.

    • Xylose Reductase Activity: In strains engineered for both xylose and arabinose fermentation, the xylose reductase enzyme can have cross-reactivity with L-arabinose, converting it to L-arabitol.[3]

  • Solutions:

    • Metabolic Engineering:

      • Cofactor Engineering: Modify the cofactor preference of the enzymes in the pathway. For example, engineering a xylose reductase to prefer NADH over NADPH can help balance the redox state of the cell.

      • Overexpression of Downstream Enzymes: Increasing the expression of enzymes downstream of the accumulating intermediate (e.g., L-arabitol dehydrogenase) can help pull the metabolic flux towards the desired product.

    • Process Optimization: Adjusting aeration levels can influence the intracellular NAD+/NADH ratio and potentially reduce by-product formation.

Troubleshooting Guides

Issue 1: Slow or No Growth on this compound

If your culture is exhibiting slow or no growth, follow this troubleshooting workflow:

slow_growth_troubleshooting start Slow or No Growth check_purity 1. Verify Culture Purity start->check_purity outcome_contamination Contamination Detected check_purity->outcome_contamination Contaminated? check_media 2. Check Media Composition outcome_media_issue Media Deficiency Identified check_media->outcome_media_issue Deficient? check_conditions 3. Confirm pH and Temperature outcome_conditions_issue Suboptimal Conditions check_conditions->outcome_conditions_issue Suboptimal? check_arabinose_uptake 4. Assess Arabinose Transport outcome_transport_issue Poor Arabinose Uptake check_arabinose_uptake->outcome_transport_issue Low Uptake? check_enzyme_activity 5. Measure Key Enzyme Activities outcome_enzyme_issue Low Enzyme Activity check_enzyme_activity->outcome_enzyme_issue Low Activity? outcome_contamination->check_media No solution_reinoculate Re-inoculate with Pure Culture outcome_contamination->solution_reinoculate Yes outcome_media_issue->check_conditions No solution_optimize_media Supplement or Reformulate Media outcome_media_issue->solution_optimize_media Yes outcome_conditions_issue->check_arabinose_uptake No solution_adjust_conditions Adjust pH/Temperature outcome_conditions_issue->solution_adjust_conditions Yes outcome_transport_issue->check_enzyme_activity No solution_engineer_transport Engineer Arabinose Transporters outcome_transport_issue->solution_engineer_transport Yes solution_engineer_pathway Overexpress Pathway Enzymes outcome_enzyme_issue->solution_engineer_pathway Yes

Troubleshooting workflow for slow or no growth.
Issue 2: Incomplete Substrate Utilization

If your fermentation stops before all the arabinose is consumed, consider the following:

  • Product Inhibition: The desired product (e.g., ethanol) or a by-product may be accumulating to inhibitory concentrations.

  • Nutrient Limitation: A key nutrient other than the carbon source may have been depleted.

  • Loss of Plasmid/Genetic Instability: In genetically engineered strains, the plasmids containing the arabinose metabolic pathway genes may have been lost.

  • Sub-optimal pH: As fermentation progresses, the pH may drop to inhibitory levels if not properly controlled.

Data Presentation

Table 1: Comparison of L-Arabinose Fermentation Performance in Engineered Saccharomyces cerevisiae

StrainGenetic ModificationInitial L-Arabinose (g/L)ProductYield (g/g)By-products (g/g consumed sugar)Reference
IMS0002L. plantarum araA, araB, araD; Overexpression of PPP genes20Ethanol0.43Not observed[4]
424A(LNH-ST) derivativeFungal L-arabinose pathway genesNot SpecifiedEthanol> 0.40Not Specified[5]
TMB 3063Fungal xylose and bacterial arabinose pathways20 (in mixture)Ethanol~0.2 (from pentoses)Arabitol, Xylitol[3]
TMB3664Fungal pentose pathway20 (in mixture)Ethanol0.35 (from L-arabinose)L-arabitol (0.48), Xylitol (0.07)[6]

Table 2: Co-fermentation of Sugars by Engineered Microorganisms

OrganismStrainSugars (Initial Conc. g/L)Ethanol Yield (g/g total sugar)ObservationsReference
Zymomonas mobilisAX101Glucose (40), Xylose (40), Arabinose (20)~0.42Preferential utilization: Glucose > Xylose > Arabinose[7]
Escherichia coliMS04Glucose (25), Xylose (25), Arabinose (25)~0.45Simultaneous consumption of all three sugars[8]
S. cerevisiaeIMS0002Glucose (20), L-Arabinose (20)0.42Sugars consumed completely[4]

Experimental Protocols

Protocol 1: Quantification of Sugars and Fermentation Products by HPLC

This protocol allows for the separation and quantification of D/L-arabinose, ethanol, and major by-products.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) detector.

  • Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87H or equivalent.

  • Mobile Phase: 0.005 M Sulfuric Acid (H₂SO₄) in deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the linear range of the detector.

  • Analysis:

    • Generate a standard curve for each compound of interest (D-arabinose, L-arabinose, ethanol, arabitol, xylitol) using a range of known concentrations.

    • Inject the prepared samples.

    • Identify and quantify the compounds in the samples by comparing their retention times and peak areas to the standard curves.[9]

Protocol 2: Preparation of Cell-Free Extract for Enzyme Assays

This protocol is for preparing crude cell extracts from yeast or bacteria to measure the activity of intracellular enzymes.

  • Materials:

    • Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 1 mM PMSF).

    • Glass beads (0.5 mm diameter) or a sonicator.

    • Microcentrifuge.

  • Procedure (Yeast):

    • Harvest cells from the fermentation broth by centrifugation (e.g., 3,000 x g for 5 min at 4 °C).

    • Wash the cell pellet twice with ice-cold sterile water and once with ice-cold lysis buffer.

    • Resuspend the cell pellet in an equal volume of ice-cold lysis buffer.

    • Add an equal volume of acid-washed glass beads.

    • Disrupt the cells by vortexing vigorously for 30-second intervals, with 30-second cooling periods on ice, for a total of 5-8 cycles.

    • Centrifuge the lysate at 13,000 x g for 15 minutes at 4 °C.

    • Carefully collect the supernatant (the cell-free extract) for enzyme assays.[10]

  • Procedure (Bacteria):

    • Follow steps 1-3 as for yeast.

    • Disrupt the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.

    • Proceed with steps 6 and 7 as for yeast.[11]

Protocol 3: L-Arabinose Isomerase Activity Assay (Colorimetric)

This assay measures the activity of L-arabinose isomerase, a key enzyme in the bacterial L-arabinose metabolic pathway.

  • Principle: L-arabinose isomerase converts L-arabinose to L-ribulose. The resulting ketose can be quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

  • Reagents:

    • Reaction buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: 100 mM L-arabinose in reaction buffer.

    • Cofactor: 1 mM MnCl₂.

    • Cysteine-HCl solution: 1.5 g/L in water.

    • Sulfuric acid: 70% (v/v) in water.

    • Carbazole solution: 0.12% (w/v) in ethanol.

  • Procedure:

    • In a microcentrifuge tube, combine 400 µL of reaction buffer, 50 µL of 10 mM MnCl₂, and 50 µL of cell-free extract. Pre-incubate at the optimal temperature for the enzyme (e.g., 37 °C) for 5 minutes.

    • Start the reaction by adding 500 µL of the pre-warmed L-arabinose substrate solution.

    • Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

    • Stop the reaction by boiling for 5 minutes, then centrifuge to pellet any precipitated protein.

    • For the colorimetric assay, mix 100 µL of the supernatant with 100 µL of cysteine-HCl solution, 3 mL of sulfuric acid, and 100 µL of carbazole solution.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the amount of L-ribulose formed by comparing the absorbance to a standard curve prepared with known concentrations of a ketose (e.g., fructose).

Signaling Pathways and Experimental Workflows

bacterial_L_arabinose_pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose araA (L-arabinose isomerase) L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P araB (L-ribulokinase) ATP -> ADP D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P araD (L-ribulose-5-P 4-epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Bacterial L-Arabinose Metabolic Pathway.

fungal_L_arabinose_pathway L_Arabinose L-Arabinose L_Arabitol L-Arabitol L_Arabinose->L_Arabitol L-arabinose reductase NADPH -> NADP+ L_Xylulose L-Xylulose L_Arabitol->L_Xylulose L-arabitol dehydrogenase NAD+ -> NADH Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase NADPH -> NADP+ D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase NAD+ -> NADH D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase ATP -> ADP PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Fungal L-Arabinose Metabolic Pathway.

experimental_workflow_hplc start Start: Collect Fermentation Sample centrifuge Centrifuge to Pellet Cells start->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Sample (if necessary) filter->dilute inject Inject into HPLC System dilute->inject analyze Analyze Chromatogram (Retention Time, Peak Area) inject->analyze quantify Quantify Analytes using Standard Curve analyze->quantify

Experimental workflow for HPLC analysis.

References

Technical Support Center: Optimizing DL-Arabinose Concentration for Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-arabinose for inducible gene expression in bacterial systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

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Frequently Asked Questions (FAQs)

Q1: What is the difference between L-arabinose and this compound for inducing gene expression?

A1: L-arabinose is the biologically active isomer that induces the araBAD operon, which is commonly used in expression systems. D-arabinose, the other component of the racemic mixture this compound, is not an inducer and is not metabolized by most common laboratory strains of E. coli. Therefore, when using this compound, only the L-arabinose fraction (50% of the total concentration) will be effective for induction. For example, a 0.2% this compound solution will have an effective L-arabinose concentration of 0.1%. While this compound is often more cost-effective, it is crucial to consider this concentration difference when preparing your experiments and interpreting results.

Q2: How does arabinose induce gene expression in bacteria?

A2: Arabinose-inducible expression systems, such as those utilizing the pBAD promoter, are regulated by the AraC protein. In the absence of arabinose, AraC acts as a repressor by binding to specific operator sites in the DNA, creating a loop that blocks transcription.[1][2] When L-arabinose is present, it binds to AraC, causing a conformational change. This arabinose-AraC complex then acts as an activator, binding to a different site on the DNA and recruiting RNA polymerase to the promoter, thereby initiating the transcription of the target gene.[3]

Q3: What is the "all-or-none" phenomenon in arabinose induction?

A3: The "all-or-none" phenomenon refers to a situation where, at intermediate arabinose concentrations, a bacterial population separates into two distinct subpopulations: one that is fully induced and another that remains uninduced.[4] This occurs because the arabinose transporter genes are also under the control of the arabinose promoter, creating a positive feedback loop. Cells that happen to take up a small amount of arabinose will produce more transporters, leading to a rapid influx of more arabinose and full induction.

Q4: How can I achieve more uniform, titratable gene expression and avoid the "all-or-none" effect?

A4: To achieve more homogeneous, dose-dependent gene expression, you can:

  • Use a strain with decoupled arabinose transport: Employ bacterial strains where the arabinose transporter gene (araE) is expressed from a constitutive or an independently regulated promoter (e.g., IPTG-inducible).[4]

  • Utilize specific mutant strains: Some engineered strains, such as those expressing a mutant LacY transporter (LacY A177C) that facilitates arabinose diffusion, can provide more uniform induction.[5]

  • Carefully titrate arabinose concentration: For some systems, a very low concentration of arabinose can result in a more graded response across the population.

Q5: Can I use glucose in my culture medium when inducing with arabinose?

A5: The presence of glucose will repress the araBAD promoter through a mechanism called catabolite repression.[1][6] Glucose lowers the intracellular levels of cyclic AMP (cAMP), which is required for the CAP (catabolite activator protein) to bind to the DNA and fully activate transcription from the pBAD promoter. Therefore, to achieve maximal induction with arabinose, glucose should be absent from the medium. However, a small amount of glucose (e.g., 0.1%) can be used to further repress basal ("leaky") expression before induction.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Protein Expression 1. Incorrect Arabinose Concentration: Sub-optimal or excessive arabinose levels. 2. Glucose Repression: Presence of glucose in the medium. 3. Problem with the Expression Construct: Incorrect sequence, frameshift mutation. 4. Toxicity of the Expressed Protein: High levels of a toxic protein can inhibit cell growth and protein synthesis. 5. Inefficient Translation: Codon usage of the target gene is not optimal for the bacterial host.1. Optimize Arabinose Concentration: Perform a dose-response experiment with a range of arabinose concentrations (e.g., 0.0002% to 0.2%).[7][8] 2. Use a Glucose-Free Medium: Ensure your growth medium does not contain glucose during induction. 3. Sequence Verify Your Plasmid: Confirm the integrity and reading frame of your gene of interest. 4. Lower Induction Level: Use a lower concentration of arabinose or induce at a lower temperature (e.g., 18-25°C) for a longer period.[9] 5. Codon Optimize Your Gene: Synthesize a version of your gene with codons optimized for your bacterial strain.[10]
Protein is Insoluble (Inclusion Bodies) 1. High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery. 2. Hydrophobic Nature of the Protein: Some proteins are inherently prone to aggregation. 3. Incorrect Disulfide Bond Formation: The reducing environment of the bacterial cytoplasm can prevent proper folding of proteins with disulfide bonds.1. Reduce Expression Rate: Lower the induction temperature (e.g., 18-25°C) and/or use a lower arabinose concentration.[9][11] 2. Use a Solubility-Enhancing Tag: Fuse your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). 3. Co-express Chaperones: Overexpress molecular chaperones that can assist in proper protein folding.[12] 4. Target to the Periplasm: If your protein has disulfide bonds, consider using a signal sequence to direct it to the more oxidizing environment of the periplasm.
High Basal ("Leaky") Expression 1. High Plasmid Copy Number: More copies of the plasmid can lead to higher background expression. 2. Strong Promoter Activity Even When Repressed: Some promoter variants may have inherent leakiness.1. Add Glucose to the Medium: Before induction, add a low concentration of glucose (e.g., 0.1-0.2%) to the growth medium to repress the pBAD promoter.[6][9] 2. Use a Lower Copy Number Plasmid: Switch to a vector with a lower copy number origin of replication.[9] 3. Use a Tighter Expression System: Consider strains with enhanced repression capabilities.
"All-or-None" Induction 1. Positive Feedback Loop of Arabinose Transport: The native regulation of arabinose transporters leads to heterogeneous induction.1. Use a Strain with Decoupled Transport: Employ a bacterial strain where the arabinose transporter (araE) is under the control of a constitutive or independently inducible promoter.[4] 2. Utilize Mutant Transporter Strains: Use strains engineered with transporters that facilitate arabinose diffusion rather than active transport.[5] 3. Fine-tune Arabinose Concentration: Very low concentrations of arabinose may lead to a more graded response in some systems.

Data Presentation: Optimal Arabinose Concentrations

The optimal concentration of L-arabinose is highly dependent on the bacterial strain, the expression vector, and the specific protein being expressed. The following table summarizes recommended starting concentrations from various studies. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific system.

Bacterial Species Strain(s) Typical L-Arabinose Concentration Range (% w/v) Notes
Escherichia coliBL21(DE3), Top100.001 - 2.0[13][14]A concentration of 2% has been used for robust induction.[13][14] Titration is highly recommended as optimal concentrations can be much lower.
Escherichia coliTop100.0002 - 0.2[7][8]For the expression of reteplase, a maximal yield was achieved at the very low concentration of 0.0002%.[7][8]
Escherichia coliGeneral0.02 - 0.2[15]This range is often cited as a good starting point for optimization.[15]
Corynebacterium glutamicumATCC 130320.001 - 0.4[16]This system showed a wide dynamic range of induction.[16]
Vibrio parahaemolyticus-0.1 - 1.0[17]Note that L-arabinose can negatively affect the growth and biofilm formation of this species.[17]

Note: When using this compound, the concentration should be doubled to achieve the equivalent effective L-arabinose concentration.

Experimental Protocols

Protocol 1: Standard Induction of Protein Expression with L-Arabinose

This protocol provides a general procedure for inducing protein expression in E. coli using an arabinose-inducible system.

  • Inoculation: Inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of your expression strain harboring the pBAD plasmid.

  • Overnight Culture: Incubate the culture overnight at 37°C with shaking (200-250 rpm).

  • Sub-culturing: The next day, inoculate a larger volume of fresh LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).[13][14]

  • Induction: Add sterile L-arabinose to the desired final concentration (refer to the table above for starting points).

  • Expression: Continue to incubate the culture under the desired expression conditions (e.g., 18-37°C for 4 hours to overnight). The optimal time and temperature will depend on the protein being expressed.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein extraction and analysis.

Protocol 2: Optimization of L-Arabinose Concentration

This protocol describes how to perform a dose-response experiment to determine the optimal L-arabinose concentration for your target protein expression.

  • Prepare Cultures: Follow steps 1-4 of the "Standard Induction Protocol" to grow a sufficient volume of culture to the mid-log phase.

  • Aliquoting: Aliquot the culture into several smaller, equal-volume flasks or tubes.

  • Arabinose Titration: Prepare a sterile stock solution of L-arabinose (e.g., 20% w/v). Add different amounts of the stock solution to each aliquot to achieve a range of final L-arabinose concentrations. It is recommended to test a wide range, for example: 0%, 0.0002%, 0.002%, 0.02%, and 0.2%.

  • Induction and Expression: Incubate all cultures under the same conditions (temperature and time).

  • Analysis: After the induction period, harvest an equal volume of cells from each culture. Analyze the level of protein expression in each sample by SDS-PAGE and Western blot. The optimal arabinose concentration will be the one that gives the highest yield of soluble protein.

Signaling Pathways and Workflows

Arabinose-Inducible Expression System (araBAD Operon)

araBAD_operon cluster_no_arabinose Absence of L-Arabinose cluster_arabinose Presence of L-Arabinose AraC_dimer_rep AraC Dimer (Repressor) araI1 araI1 AraC_dimer_rep->araI1 Binds araO2 araO2 AraC_dimer_rep->araO2 Binds PBAD_off PBAD Promoter (OFF) target_gene_off Target Gene PBAD_off->target_gene_off No Transcription Arabinose L-Arabinose AraC_dimer_act AraC Dimer (Activator) Arabinose->AraC_dimer_act Binds araI1_2 araI1 & araI2 AraC_dimer_act->araI1_2 Binds RNAP RNA Polymerase AraC_dimer_act->RNAP Recruits PBAD_on PBAD Promoter (ON) target_gene_on Target Gene PBAD_on->target_gene_on Transcription RNAP->PBAD_on Binds

Caption: Regulation of the araBAD promoter by the AraC protein.

Experimental Workflow for Optimizing Arabinose Concentration

optimization_workflow start Start: Transform E. coli with pBAD Expression Plasmid inoculate Inoculate overnight culture start->inoculate grow Grow culture to mid-log phase (OD600 0.4-0.6) inoculate->grow split Split culture into aliquots grow->split induce Induce with varying L-arabinose concentrations split->induce incubate Incubate at desired temperature and time induce->incubate harvest Harvest cells from each aliquot incubate->harvest analyze Analyze protein expression (SDS-PAGE, Western Blot) harvest->analyze decision Optimal expression level achieved? analyze->decision end End: Proceed with optimized conditions decision->end Yes troubleshoot Troubleshoot further (e.g., temperature, time) decision->troubleshoot No troubleshoot->induce Iterate

Caption: Workflow for optimizing L-arabinose concentration.

References

Overcoming poor cell viability with DL-Arabinose in culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DL-Arabinose in cell culture, specifically addressing challenges related to cell viability. As the application of this compound to improve general cell viability is an emerging area, this guide synthesizes current knowledge on the individual D- and L-isomers to provide a foundational resource for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it different from D- or L-Arabinose?

This compound is a racemic mixture, meaning it contains equal amounts of D-Arabinose and L-Arabinose, which are enantiomers (mirror images) of each other. In nature, L-Arabinose is more common and is a component of plant biopolymers like hemicellulose and pectin.[1] D-Arabinose is less common but has been studied for its potential effects on mammalian cells. The biological effects of the DL-racemic mixture are not as well-documented as those of the individual isomers.

Q2: How might this compound affect my mammalian cell culture?

The effects of this compound on your cell culture will be a combination of the effects of both isomers.

  • D-Arabinose has been shown in some studies to induce cell cycle arrest and autophagy in specific cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231), through the activation of the p38 MAPK signaling pathway.[2][3][4] At certain concentrations, it can reduce the viability of these cancer cells.

  • L-Arabinose is known to influence metabolic pathways. In mammalian systems, it has been shown to modulate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[5] It is also known to affect glucose and lipid metabolism.[6]

Therefore, the net effect on your cell line could be complex, potentially influencing cell signaling, metabolism, and proliferation.

Q3: Is there a recommended concentration of this compound to use in cell culture?

There is no standard recommended concentration of this compound for improving general cell viability. Based on studies with the individual isomers, a starting point for experimentation could be in the range of 5-25 mM.[7] However, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration and to assess for any potential cytotoxicity.

Q4: Can this compound be used as a carbon source for my cells?

While L-Arabinose can be a carbon source for many microorganisms, its metabolism in mammalian cells is not as well-established.[8] D-Arabinose can be metabolized through the pentose phosphate pathway in eukaryotes.[2] If you are considering using this compound as a partial or complete substitute for glucose, it is recommended to start with a low-glucose medium and monitor cell health and proliferation closely.[7]

Troubleshooting Guides

Issue 1: Decreased Cell Viability or Proliferation After Adding this compound
  • Possible Cause 1: Cytotoxicity at High Concentrations.

    • Troubleshooting Step: The concentration of this compound may be too high for your specific cell line. As seen with D-Arabinose in certain cancer cell lines, it can reduce viability at higher concentrations.[7]

    • Recommendation: Perform a dose-response experiment starting from a lower concentration (e.g., 1 mM) and titrating up to identify a non-toxic range. Refer to the quantitative data tables below.

  • Possible Cause 2: Altered Metabolism.

    • Troubleshooting Step: The introduction of arabinose may be interfering with the normal glucose metabolism of your cells.

    • Recommendation: Ensure your culture medium has an adequate glucose concentration unless you are intentionally studying metabolic substitution. Monitor the pH of your medium, as altered metabolism can lead to rapid changes.

  • Possible Cause 3: Induction of Cell Cycle Arrest or Apoptosis.

    • Troubleshooting Step: The D-Arabinose component may be activating signaling pathways like p38 MAPK, leading to cell cycle arrest.[2]

    • Recommendation: Analyze cell cycle progression using flow cytometry and assess markers for apoptosis (e.g., caspase-3 activity) to determine if these pathways are being activated.

Issue 2: No Observable Effect on Cell Viability
  • Possible Cause 1: Insufficient Concentration.

    • Troubleshooting Step: The concentration of this compound may be too low to elicit a biological response.

    • Recommendation: Gradually increase the concentration in your culture medium, carefully monitoring for any signs of cytotoxicity.

  • Possible Cause 2: Cell Line Specificity.

    • Troubleshooting Step: Your cell line may not be responsive to arabinose. The metabolic and signaling pathways affected by D- and L-arabinose may not be active or play a significant role in the viability of your specific cells.

    • Recommendation: Consider testing this compound on a different cell line if your experimental goals allow.

Issue 3: Unexpected Changes in Cell Signaling or Gene Expression
  • Possible Cause: Activation of Known Arabinose-Responsive Pathways.

    • Troubleshooting Step: this compound may be activating signaling cascades. D-Arabinose is known to activate the p38 MAPK pathway, while L-Arabinose can influence the AMPK pathway.[2][5]

    • Recommendation: If you observe unexpected phenotypic changes, perform a western blot or other relevant assays to check the phosphorylation status of key proteins in these pathways (e.g., p-p38, p-AMPK).

Quantitative Data

Table 1: Dose-Dependent Effect of D-Arabinose on the Viability of Breast Cancer Cell Lines (72-hour treatment)

D-Arabinose Concentration (mM)MCF-7 Cell Viability (%)MDA-MB-231 Cell Viability (%)
0100100
12.5~95~98
25~85~90
50~70~75
100~55~60
Note: This data is adapted from studies on specific cancer cell lines and indicates a reduction in viability at higher concentrations.[7] Actual values may vary depending on experimental conditions.

Table 2: Suggested Starting Concentrations for this compound in Experimental Cell Culture

Experimental GoalSuggested Starting Concentration Range (mM)Key Considerations
General Viability Screening1 - 25Start with a wide range to identify a bioactive, non-toxic concentration.
Metabolic Studies5 - 25May require reduced glucose in the medium to encourage uptake.[7]
Signaling Pathway Analysis10 - 50Higher concentrations may be needed to elicit a strong signaling response.
Note: These are suggested starting points for investigation. The optimal concentration for your specific cell line and application must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Sterile 1M this compound Stock Solution
  • Weighing: Weigh out 15.013 g of this compound powder (Molecular Weight: 150.13 g/mol ).

  • Dissolving: Add the powder to 80 mL of cell culture-grade water in a sterile bottle.

  • Mixing: Gently warm the solution to 37°C and mix until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 100 mL with cell culture-grade water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the 1M stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Pilot Experiment to Assess the Effect of this compound on Cell Viability
  • Cell Seeding: Seed your mammalian cells of interest into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Preparation of Treatment Media: Prepare a series of dilutions of this compound in your complete cell culture medium. Suggested final concentrations to test: 0 mM (control), 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, and 100 mM.

  • Treatment: After 24 hours of initial cell attachment and growth, carefully aspirate the old medium and add 100 µL of the prepared treatment media to the respective wells. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (0 mM). Plot the results to determine the dose-response curve.

Visualizations

G cluster_0 D-Arabinose Signaling Pathway D_Arabinose D-Arabinose p38_MAPK p38 MAPK Activation D_Arabinose->p38_MAPK Autophagy Autophagy Promotion p38_MAPK->Autophagy Cell_Cycle_Inhibitors Upregulation of p21 and p27 p38_MAPK->Cell_Cycle_Inhibitors Cell_Cycle_Promoters Downregulation of CDK1 and Cyclin B1 p38_MAPK->Cell_Cycle_Promoters Cell_Cycle_Arrest Cell Cycle Arrest Autophagy->Cell_Cycle_Arrest Cell_Cycle_Inhibitors->Cell_Cycle_Arrest Cell_Cycle_Promoters->Cell_Cycle_Arrest

Caption: D-Arabinose induced signaling leading to cell cycle arrest.

G cluster_1 Experimental Workflow for this compound Viability Assay start Seed Cells in 96-well Plate prepare_media Prepare this compound Dilutions in Media start->prepare_media treat_cells Aspirate Old Media & Add Treatment Media prepare_media->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze Data & Plot Dose-Response Curve viability_assay->analyze

Caption: Workflow for assessing this compound's effect on cell viability.

G cluster_2 Troubleshooting Logic for Poor Cell Viability start Poor cell viability after this compound? check_conc Is concentration > 25 mM? start->check_conc check_media Is glucose level in media low? check_conc->check_media No solution1 Lower this compound concentration and repeat. check_conc->solution1 Yes check_cycle Observe changes in morphology or growth rate? check_media->check_cycle No solution2 Ensure adequate glucose or supplement media. check_media->solution2 Yes solution3 Analyze cell cycle (FACS) & apoptosis markers. check_cycle->solution3 Yes

Caption: Troubleshooting decision tree for poor cell viability issues.

References

Technical Support Center: DL-Arabinose Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of DL-Arabinose in aqueous solutions. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in a solid state?

This compound is a stable crystalline solid under standard storage conditions. When stored in a cool, dry place away from strong oxidizing agents, it can have an indefinite shelf life. The racemic (DL) form of arabinose is considered more thermodynamically stable than its individual enantiomers (D- or L-arabinose).[1]

Q2: What is the recommended way to prepare and store a this compound aqueous stock solution?

For optimal stability, it is recommended to prepare stock solutions of this compound in purified water (e.g., Milli-Q or equivalent) and filter-sterilize the solution through a 0.2 µm filter. For long-term storage (up to 6 months), aliquots of the stock solution should be stored at -80°C. For short-term storage (up to 1 month), -20°C is suitable. If the solution is to be used within a few days, it can be stored at 4°C.

Q3: What factors can affect the stability of this compound in aqueous solutions?

The primary factors that can influence the stability of this compound in aqueous solutions are:

  • pH: this compound is most stable in neutral to slightly acidic conditions. Extreme pH values (highly acidic or alkaline) can lead to degradation.

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.

  • Presence of Other Chemicals: Strong oxidizing agents can react with and degrade this compound.

  • Light Exposure: While not as critical as pH and temperature, prolonged exposure to light may contribute to degradation over time.

Q4: What are the expected degradation products of this compound in an aqueous solution?

Under forced degradation conditions, such as high temperatures and acidic environments, the primary degradation product of arabinose is furfural . In the presence of amino acids, Maillard reaction products can also form. Under milder conditions, a mixture of smaller organic acids and other related compounds may be produced.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of my this compound solution over time.

  • Possible Cause 1: Inappropriate Storage Temperature.

    • Solution: Ensure that your this compound stock solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term). Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.

  • Possible Cause 2: Incorrect pH of the Solution.

    • Solution: Check the pH of your aqueous solution. This compound is most stable in a pH range of approximately 4 to 7. If your experimental conditions require a pH outside of this range, be aware that the stability of this compound will be compromised. Consider preparing fresh solutions immediately before use if working at an extreme pH.

  • Possible Cause 3: Microbial Contamination.

    • Solution: If the solution is not sterile, microorganisms can utilize this compound as a carbon source, leading to a decrease in its concentration. Filter-sterilize your stock solutions and handle them using aseptic techniques.

Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound solution.

  • Possible Cause 1: Degradation of this compound.

    • Solution: The unexpected peaks are likely degradation products. This can be caused by exposure to high temperatures or extreme pH. To confirm, you can perform a forced degradation study on a sample of your this compound solution (see Experimental Protocols section) and compare the chromatograms. To mitigate this, prepare fresh solutions and control the temperature and pH of your experiments.

  • Possible Cause 2: Contamination of the Solution.

    • Solution: Ensure that all glassware and reagents used to prepare your solutions are clean and free of contaminants. Use high-purity water and this compound.

Data Presentation

The following table summarizes the degradation rate constants of arabinose under various acidic conditions at elevated temperatures. This data is derived from studies on L-arabinose but provides a useful indication of the stability of the arabinose backbone under these stress conditions.

Temperature (°C)Acid (50 mM)Degradation Rate Constant (k, min⁻¹)
150Sulfuric Acid0.013
150Maleic Acid0.004
150Fumaric Acid0.002
150Water Only0.003
170Sulfuric Acid0.068
170Maleic Acid0.016
170Fumaric Acid0.011
170Water Only0.016

Data adapted from a study on L-arabinose degradation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound powder

  • Purified water (HPLC grade or equivalent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a suitable column for sugar analysis (e.g., an amino or ion-exclusion column) and a refractive index (RI) or evaporative light scattering detector (ELSD)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 10 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with purified water for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with purified water for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period.

    • At each time point, withdraw a sample and dilute with purified water for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the this compound stock solution in a heating block or water bath at an elevated temperature (e.g., 80°C).

    • At each time point, withdraw a sample, cool it to room temperature, and dilute with purified water for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the this compound stock solution to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At each time point, withdraw samples from both the exposed and control solutions and dilute with purified water for HPLC analysis.

3. Analysis:

  • Analyze all samples by HPLC to determine the remaining concentration of this compound and to observe the formation of any degradation products.

  • Calculate the percentage of degradation at each time point under each stress condition.

Visualizations

Troubleshooting_DL_Arabinose_Stability start Start: This compound Stability Issue check_concentration Is the concentration decreasing over time? start->check_concentration check_peaks Are there unexpected peaks in the chromatogram? start->check_peaks temp Check Storage Temperature (-20°C or -80°C?) check_concentration->temp Yes no_issue No apparent stability issue. check_concentration->no_issue No degradation Possible Degradation (High Temp or Extreme pH?) check_peaks->degradation Yes check_peaks->no_issue No ph Check Solution pH (Ideal: 4-7) temp->ph solution_storage Solution: Store at recommended temp, aliquot to avoid freeze-thaw. temp->solution_storage contamination Check for Microbial Contamination ph->contamination solution_ph Solution: Prepare fresh solutions, especially for extreme pH. ph->solution_ph solution_sterile Solution: Filter-sterilize stock solutions, use aseptic technique. contamination->solution_sterile contamination2 Possible Contamination (Check Reagents/Glassware) degradation->contamination2 solution_degradation Solution: Run forced degradation study to confirm. Control experimental conditions. degradation->solution_degradation solution_contamination Solution: Use high-purity reagents and clean equipment. contamination2->solution_contamination

Caption: Troubleshooting workflow for this compound stability issues.

Factors_Affecting_DL_Arabinose_Stability dl_arabinose This compound in Aqueous Solution ph pH (Acidic/Alkaline Conditions) dl_arabinose->ph temperature Temperature (Elevated Temp.) dl_arabinose->temperature chemicals Incompatible Chemicals (e.g., Strong Oxidizers) dl_arabinose->chemicals light Light Exposure (Prolonged) dl_arabinose->light degradation Degradation (e.g., to Furfural, Organic Acids) ph->degradation temperature->degradation chemicals->degradation light->degradation

Caption: Factors influencing this compound stability in aqueous solutions.

References

Preventing contamination in DL-Arabinose stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and address contamination in DL-Arabinose stock solutions.

Troubleshooting Guide: Contaminated this compound Stock Solutions

This guide provides a systematic approach to identifying and resolving contamination in your this compound stock solutions.

Issue: My this compound stock solution appears cloudy or has visible particles.

  • Question: What could be causing the turbidity or particulate matter in my this compound solution? Answer: Cloudiness or visible particles are often indicators of microbial contamination, such as bacteria or yeast.[1] Another possibility is the precipitation of the this compound or other components in the solution, which could be due to incorrect storage temperatures or solvent choice.

  • Question: How can I confirm if the issue is microbial contamination? Answer: The most straightforward method is to streak a small aliquot of the solution onto a nutrient agar plate and incubate it. The growth of colonies will confirm microbial contamination. Additionally, a change in the pH of the solution, often becoming more acidic, can indicate bacterial growth.[1]

  • Question: What should I do if I confirm microbial contamination? Answer: It is highly recommended to discard the contaminated stock solution to prevent the spread of contamination to other reagents and cultures.[2] Attempting to rescue a contaminated solution is generally not advised for routine work as it can introduce variability into your experiments.[2] After discarding the solution, thoroughly clean and disinfect the storage container and the work area where the solution was prepared and handled.[2]

Issue: My experiments using the this compound stock solution are yielding inconsistent or unexpected results.

  • Question: Could a contaminated this compound solution be the cause of my experimental variability? Answer: Yes, contamination can significantly impact experimental outcomes. Microbial contamination can deplete the arabinose in your solution or introduce unwanted metabolites. Chemical contamination, such as residual disinfectants or endotoxins from previous bacterial contamination, can also interfere with sensitive assays.[3]

  • Question: How can I test for chemical contamination? Answer: Detecting specific chemical contaminants often requires analytical techniques like HPLC or mass spectrometry.[4] However, a good preventative measure is to always use high-purity, laboratory-grade water and reagents from reputable suppliers.[3] Ensure all glassware is thoroughly rinsed to remove any cleaning agent residues.

  • Question: What steps can I take to ensure my new stock solution is free from contamination? Answer: Prepare a new stock solution following strict aseptic techniques. This includes working in a laminar flow hood, using sterile equipment, and filter-sterilizing the final solution.[3] It is also good practice to quarantine and test a small aliquot of the new stock solution for sterility before using it in critical experiments.[2]

Frequently Asked Questions (FAQs)

Preparation and Sterilization

  • Question: What is the recommended method for sterilizing a this compound stock solution? Answer: The preferred method for sterilizing heat-sensitive solutions like this compound is filtration through a 0.2 µm or 0.22 µm filter.[5][6] Autoclaving (steam sterilization) is generally not recommended as the high temperatures can potentially degrade the sugar.[6]

  • Question: What type of water should I use to prepare my this compound stock solution? Answer: Always use sterile, purified water, such as distilled or deionized water, to prepare your stock solution.[7] Using tap water can introduce microbial and chemical contaminants.[7]

  • Question: Can I prepare a concentrated stock solution and dilute it later? Answer: Yes, preparing a concentrated, sterile stock solution is a common and recommended practice. This allows you to prepare smaller working volumes as needed, minimizing the risk of contaminating the entire stock.

Storage and Stability

  • Question: What are the optimal storage conditions for a sterile this compound stock solution? Answer: For long-term storage, it is recommended to store the solution in aliquots at -20°C or -80°C.[8][9] This prevents degradation and minimizes the risk of contamination from repeated freeze-thaw cycles.[9] For short-term use, the solution can be stored at 2-8°C.[10]

  • Question: How long can I store my this compound stock solution? Answer: When stored at -80°C, the stock solution can be stable for up to 6 months.[8] At -20°C, it is typically stable for at least one month.[8] Always label your stock solutions with the preparation date to track their shelf life.[11]

  • Question: Does exposure to light affect the stability of this compound solutions? Answer: While specific data on the photosensitivity of this compound is limited, it is a general best practice to store stock solutions in amber tubes or protected from light to prevent potential photodegradation.[4]

Quantitative Data Summary

ParameterRecommended Value/ProcedureSource(s)
Sterilization Filter Pore Size 0.2 µm or 0.22 µm[5][6]
Long-Term Storage Temperature -20°C to -80°C[8][9]
Short-Term Storage Temperature 2-8°C[10]
Storage Duration (-80°C) Up to 6 months[8]
Storage Duration (-20°C) Up to 1 month[8]

Experimental Protocols

Protocol: Preparation of a Sterile 20% (w/v) this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, purified water (e.g., deionized, distilled)

  • Sterile graduated cylinder or volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile storage tubes (e.g., 1.5 mL or 50 mL conical tubes)

  • Laminar flow hood or biological safety cabinet

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Work Area: Thoroughly disinfect the laminar flow hood or biological safety cabinet with 70% ethanol.[3]

  • Weighing this compound: Accurately weigh out 20 g of this compound powder using a sterile spatula and weigh boat.

  • Dissolving the Solute: Transfer the this compound powder to a sterile beaker or flask containing a sterile magnetic stir bar. Add approximately 80 mL of sterile, purified water.

  • Mixing: Place the beaker on a sterile stir plate and stir until the this compound is completely dissolved.

  • Adjusting the Volume: Carefully transfer the solution to a 100 mL sterile graduated cylinder or volumetric flask. Add sterile, purified water to bring the final volume to 100 mL.

  • Filter Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting: Dispense the filter-sterilized solution into sterile storage tubes in appropriate working volumes to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each tube with the name of the solution ("20% this compound"), the preparation date, and your initials.[11]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Contamination_Troubleshooting_Workflow start Suspicion of Contamination (e.g., cloudy solution, inconsistent results) visual_inspection Visual Inspection: Cloudy? Particles? Color Change? start->visual_inspection ph_check pH Measurement: Significant deviation from expected? visual_inspection->ph_check If abnormal sterility_test Sterility Test: Streak on nutrient agar visual_inspection->sterility_test If normal, but suspicion remains ph_check->sterility_test If abnormal growth Microbial Growth Observed sterility_test->growth Positive no_growth No Microbial Growth sterility_test->no_growth Negative discard Discard Contaminated Stock and Decontaminate Workspace growth->discard investigate_chemical Investigate Chemical Contamination or Solution Instability no_growth->investigate_chemical prepare_new Prepare New Stock Solution Using Aseptic Technique discard->prepare_new investigate_chemical->prepare_new end Use New, Validated Stock Solution prepare_new->end

Caption: Troubleshooting workflow for contaminated this compound solutions.

References

Challenges in quantifying DL-Arabinose in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of DL-Arabinose

Welcome to the technical support center for the quantification of this compound in complex biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in arabinose analysis.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying L-arabinose in biological samples like plasma or urine so challenging?

A1: Quantifying L-arabinose is challenging due to several factors:

  • Matrix Effects : Biological samples contain a multitude of endogenous components like salts, proteins, lipids, and other sugars that can interfere with the analysis.[1] This "matrix effect" can suppress or enhance the instrument's signal, leading to inaccurate quantification.[2][3]

  • Low Concentrations : Endogenous or administered arabinose may be present at very low concentrations, requiring highly sensitive analytical methods.[4][5]

  • Physicochemical Properties : As a sugar, arabinose is highly polar and non-volatile.[6] This makes it unsuitable for direct analysis by Gas Chromatography (GC) without a chemical modification step called derivatization.[7]

  • Isomeric Complexity : In solution, sugars exist as multiple isomers (anomers), which can result in multiple peaks for a single sugar in a chromatogram, complicating analysis.[6]

Q2: What are the primary methods for quantifying L-arabinose?

A2: The three main analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.

  • GC-MS is highly sensitive and specific, especially when coupled with a stable isotope-labeled internal standard. It requires derivatization to make the sugar volatile.[7]

  • HPLC can separate arabinose from other sugars, often using refractive index (RI) or UV detectors (the latter requires derivatization).[6] Ultra-High-Performance Liquid Chromatography (UPLC) offers significantly faster analysis times.

  • Enzymatic Assays use enzymes like L-arabinose isomerase that are highly specific for L-arabinose.[8] The reaction product is typically measured using a spectrophotometer, making it a relatively rapid method.[9][10]

Q3: What is derivatization and why is it necessary for GC-MS analysis of sugars?

A3: Derivatization is a chemical reaction that modifies an analyte to make it suitable for analysis. For sugars like arabinose, which are not volatile, derivatization is essential for GC-MS.[6] The process converts the polar hydroxyl (-OH) groups on the sugar into less polar, more volatile groups. Common methods include silylation or acetylation.[6][7] An initial oximation step is often performed to reduce the number of isomeric peaks, simplifying the resulting chromatogram.[7]

Q4: How important is sample preparation?

A4: Proper sample preparation is critical for minimizing matrix effects and achieving accurate results. Techniques like protein precipitation (for plasma), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove interfering substances before analysis.[11] For urine, simple dilution followed by centrifugation may be sufficient.[11]

Q5: How can I ensure the stability of my L-arabinose samples and standards?

A5: L-arabinose is relatively stable in solution within a pH range of 4 to 9.[12] For long-term storage, stock solutions and biological samples should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[9][13] When preparing stock solutions, it is good practice to filter-sterilize them. The primary factors affecting stability during storage are temperature, moisture, and exposure to incompatible chemicals.[12]

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Problem 1: Poor Peak Resolution or Shape in HPLC
Symptom Possible Cause(s) Suggested Solution(s)
Broad Peaks 1. Mobile phase flow rate is too low. 2. Column is contaminated or old. 3. Tubing between the column and detector is too long. 4. Sample is overloaded.1. Adjust the flow rate to the method's specification.[14] 2. Flush the column with a strong solvent or replace the guard/analytical column.[15] 3. Use shorter, narrower internal diameter tubing.[15] 4. Reduce the injection volume or dilute the sample.[15]
Split Peaks 1. Injector issue (e.g., partially plugged). 2. Sample solvent is incompatible with the mobile phase. 3. Column frit is partially blocked.1. Clean the injector or replace the rotor seal.[16] 2. Whenever possible, dissolve the sample in the mobile phase.[14][16] 3. Back-flush the column or replace it.
Tailing Peaks 1. Incorrect mobile phase pH for ionizable compounds. 2. Column contamination with strongly retained impurities. 3. Column degradation ("stripped" bonded phase).1. Adjust the mobile phase pH; typically, a pH between 2 and 8 is recommended for silica-based columns.[14] 2. Use a guard column and/or implement a better sample clean-up procedure.[17] 3. Replace the column.[14]
Problem 2: Low Analyte Recovery or High Signal Variability
Symptom Possible Cause(s) Suggested Solution(s)
Low Recovery / Ion Suppression (MS) 1. Matrix Effect : Co-eluting compounds from the biological matrix are suppressing the ionization of arabinose.[2][3] 2. Inefficient Extraction : The sample preparation method (e.g., LLE, SPE) is not effectively recovering the analyte. 3. Degradation : Analyte is degrading during sample storage or preparation.1. Improve sample cleanup (use SPE). Dilute the sample. The best solution is to use a stable isotope-labeled internal standard (e.g., D-arabinose-d5), which co-elutes and experiences the same matrix effects.[7][11] 2. Optimize the extraction protocol (e.g., change solvent, pH). 3. Ensure proper storage conditions (-20°C or colder) and minimize sample processing time.[9][12]
Poor Reproducibility / Drifting Retention Times 1. Temperature Fluctuations : The column temperature is not stable. 2. Inconsistent Mobile Phase : The mobile phase composition is changing over time (e.g., evaporation of volatile components). 3. Incomplete Derivatization (GC-MS) : The derivatization reaction is not going to completion for all samples. 4. Column Equilibration : The column is not sufficiently equilibrated before injection.1. Use a column oven to maintain a constant temperature.[14][15] 2. Prepare fresh mobile phase daily and keep reservoirs covered.[14][17] 3. Optimize derivatization parameters (temperature, time, reagent volume) and ensure samples are completely dry beforehand.[7] 4. Increase the column equilibration time between runs.[15]

Quantitative Data Summary

The table below provides a comparison of typical performance metrics for different L-arabinose quantification methods. Values can vary significantly based on the specific instrument, sample matrix, and protocol.

Parameter GC-MS HPLC-RID Enzymatic Assay (UV-Vis)
Typical Sensitivity High (ng/mL range)[4][18]Moderate (µg/mL to mg/mL range)High (Detection limit ~0.5 µg/mL)[9]
Specificity Very High (based on mass fragmentation)Moderate (risk of co-elution with other sugars)[1]Very High (specific to L-arabinose or a small group of sugars)[9]
Sample Prep Complexity High (requires extraction and derivatization)[7]Moderate (requires extraction/cleanup)Low to Moderate (may require deproteinization)[9]
Throughput ModerateLow to Moderate (UPLC is faster)High (suitable for 96-well plates)[9]
Key Advantage "Gold standard" for accuracy, especially with an internal standard.[7][11]No derivatization required.High specificity and speed.
Key Disadvantage Complex, time-consuming sample preparation.[6]Lower sensitivity and specificity.Potential for interference from colored/UV-absorbing compounds.[9]

Experimental Protocols

Protocol 1: GC-MS Quantification with Derivatization

This protocol is a general guideline for the quantification of arabinose in a deproteinized plasma sample using an internal standard.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard working solution (e.g., 10 µg/mL D-arabinose-d5).[11] b. Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.[11] c. Vortex for 1 minute and incubate at -20°C for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C.[11] e. Carefully transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.[11]

2. Derivatization (Oximation and Silylation): a. Oximation : Prepare a fresh oximation reagent (e.g., 20 mg/mL hydroxylamine hydrochloride in anhydrous pyridine). Add 50 µL to each dry sample vial. Seal the vials and heat at 90°C for 30 minutes. Let cool to room temperature.[7] b. Silylation : Add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) to each vial. Seal and heat at 70°C for 60 minutes.[7] Let cool to room temperature before GC-MS analysis.

3. GC-MS Analysis: a. Column : Use a suitable column for sugar analysis (e.g., Rtx-225). b. Injection : Inject 1-2 µL of the derivatized sample. c. Parameters : Set an appropriate temperature program (e.g., initial temp 150°C, ramp to 300°C). d. Detection : Use Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for arabinose and its internal standard.[4]

Protocol 2: Enzymatic Assay for L-Arabinose

This protocol is based on the principle of measuring NADH formation, which is stoichiometric with the amount of L-arabinose.[9]

1. Reagent Preparation: a. Assay Buffer : Prepare a buffer solution at the optimal pH for the enzyme (e.g., pH 8.6 for β-galactose dehydrogenase).[9] b. NAD+ Solution : Dissolve NAD+ in distilled water.[9] c. Enzyme Solution : Prepare a solution of β-galactose dehydrogenase and galactose mutarotase in buffer.[9]

2. Assay Procedure (Cuvette-based): a. Pipette the following into a cuvette: 2.10 mL of assay buffer, 0.1 mL of NAD+ solution, and 0.2 mL of sample solution. b. Mix and read the initial absorbance (A1) at 340 nm. c. Start the reaction by adding 0.02 mL of the enzyme solution. d. Incubate at room temperature (~25°C) for approximately 12 minutes, or until the reaction is complete.[9] e. Read the final absorbance (A2) at 340 nm.

3. Calculation: a. Calculate the change in absorbance (ΔA = A2 - A1). b. Use the Beer-Lambert law and the extinction coefficient of NADH to determine the concentration of L-arabinose in the sample.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Biological Sample (Plasma, Urine, Tissue) InternalStd Spike with Internal Standard (e.g., Arabinose-d5) Sample->InternalStd Cleanup Sample Cleanup (Protein Precipitation, SPE, LLE) InternalStd->Cleanup Drydown Evaporate to Dryness Cleanup->Drydown Deriv Derivatization (Required for GC-MS) Drydown->Deriv If GC-MS Analysis Analytical Method (GC-MS, HPLC, etc.) Drydown->Analysis If HPLC/LC-MS (reconstitute first) Deriv->Analysis Data Data Acquisition Analysis->Data Quant Quantification (Peak Area Ratio vs. Curve) Data->Quant Result Final Concentration Quant->Result

Caption: General workflow for quantifying arabinose in biological samples.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low or No Analyte Signal C1 Matrix Effect (Ion Suppression)? Problem->C1 C2 Sample Prep Issue (Poor Recovery)? Problem->C2 C3 Instrument Issue (Leak, Low Sensitivity)? Problem->C3 C4 Derivatization Failure (GC-MS Only)? Problem->C4 S1 Use Stable Isotope Internal Standard. Improve Sample Cleanup (SPE). Dilute Sample. C1->S1 S2 Optimize Extraction Protocol. Check for Analyte Degradation. C2->S2 S3 Perform System Maintenance. Check for Leaks. Run System Suitability Test. C3->S3 S4 Ensure Sample is Dry. Optimize Reagent/Time/Temp. Use Fresh Reagents. C4->S4

Caption: Troubleshooting flowchart for low analyte signal.

References

Technical Support Center: Resolving Co-elution of Arabinose Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of arabinose and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the co-elution of arabinose isomers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of arabinose isomers challenging in chromatography?

Arabinose, a pentose sugar, exists in solution as an equilibrium of different isomers, primarily the α and β anomers of the pyranose form, and to a lesser extent, the furanose forms. These isomers have very similar physicochemical properties, including polarity and size, which makes their separation difficult. Furthermore, the lack of a strong UV chromophore in arabinose necessitates the use of specialized detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Pulsed Amperometric Detection (PAD).

Q2: What are the common arabinose isomers that can co-elute?

The most common co-elution issue involves the α and β anomers of D- or L-arabinose. Additionally, arabinose may co-elute with other structurally similar monosaccharides, such as xylose, particularly in complex sample matrices derived from biomass hydrolysates.[1][2]

Q3: Which chromatographic techniques are most effective for separating arabinose isomers?

Several techniques can be employed, each with its own advantages:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis. At high pH, the hydroxyl groups of arabinose become ionized, allowing for separation on a strong anion-exchange column.[3][4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like arabinose. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[6][7]

  • Borate Complex Anion-Exchange Chromatography: Arabinose forms negatively charged complexes with borate ions. These complexes can then be separated by anion-exchange chromatography. This method can enhance the resolution between different sugar isomers.[8]

  • Ligand Exchange Chromatography (LEC): This technique uses a stationary phase containing metal ions (e.g., Ca²⁺, Pb²⁺) that form complexes with the hydroxyl groups of sugars. The differential stability of these complexes allows for separation.[1][9]

  • Chiral Chromatography: To separate the D- and L-enantiomers of arabinose, a chiral stationary phase (CSP) is required. These phases create a chiral environment that allows for differential interaction with the enantiomers.

Troubleshooting Guides for Co-elution

Issue 1: Co-elution of Arabinose Anomers (α and β)

Cause: The interconversion (mutarotation) between the α and β anomers in solution can be slow compared to the chromatographic run time, leading to peak broadening or two separate, poorly resolved peaks.

Solutions:

  • Increase Column Temperature: Elevating the temperature (e.g., 60-80 °C) can accelerate the rate of mutarotation, causing the two anomer peaks to coalesce into a single, sharper peak. This is a common strategy in ligand exchange chromatography.[10]

  • Adjust Mobile Phase pH: A high pH mobile phase (e.g., using sodium hydroxide) also catalyzes anomer interconversion, leading to a single peak. This is the principle behind HPAEC-PAD.[11]

  • Decrease Column Temperature: To resolve and quantify the individual anomers, decreasing the temperature can slow down mutarotation, improving the separation between the α and β peaks.

  • Optimize HILIC Conditions: In HILIC, carefully adjusting the mobile phase composition, particularly the water content, can significantly impact the separation of anomers.

Issue 2: Co-elution of Arabinose with Other Monosaccharides (e.g., Xylose)

Cause: Arabinose and xylose are epimers, differing only in the stereochemistry at one carbon atom, which results in very similar chromatographic behavior.

Solutions:

  • Method Optimization for HPAEC-PAD:

    • Adjust NaOH Concentration: The concentration of sodium hydroxide in the eluent directly affects the retention and resolution of monosaccharides. Lowering the NaOH concentration can sometimes improve the resolution between arabinose and xylose.[11] For instance, optimal resolution of aldopentoses has been achieved with 20 mM NaOH.[11]

    • Introduce a Sodium Acetate Gradient: For complex mixtures, a gradient of sodium acetate in the sodium hydroxide eluent can enhance the separation of closely eluting sugars.[3][5]

  • Method Optimization for HILIC:

    • Optimize Acetonitrile/Water Ratio: The ratio of acetonitrile to water is a critical parameter in HILIC. A systematic variation of this ratio can help to resolve co-eluting peaks. Generally, a higher acetonitrile concentration leads to longer retention times.[12]

    • Change Stationary Phase: Different HILIC stationary phases (e.g., amide, amino, polyhydroxy) offer different selectivities. If co-elution persists on one type of column, switching to another may provide the necessary resolution.[7][13]

  • Employ Borate Complex Chromatography:

    • The formation of borate complexes alters the charge and size of the sugar molecules, which can significantly improve their separation on an anion-exchange column.[8]

  • Utilize Ligand Exchange Chromatography:

    • The choice of the metal counter-ion (e.g., Ca²⁺ vs. Pb²⁺) on the ligand exchange column can alter the selectivity between sugars.[9] Experimenting with columns containing different metal ions may resolve the co-elution.

Quantitative Data Summary

The following tables provide a summary of reported chromatographic conditions and retention times for the separation of arabinose and related sugars.

Table 1: HPAEC-PAD Conditions for Monosaccharide Separation

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)AnalyteRetention Time (min)Reference
CarboPac™ PA-10Gradient of NaOH and NaOAc0.330Arabinose~8[3]
CarboPac™ PA-10Gradient of NaOH and NaOAc0.330Xylose~9[3]
Anion-exchange20 mM NaOHN/AN/AD-Arabinose~12[11]
Anion-exchange20 mM NaOHN/AN/AD-Xylose~15[11]

Table 2: Ligand Exchange Chromatography Conditions for Monosaccharide Separation

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)AnalyteRetention Time (min)Reference
Cation-exchange (lead(II) form)Water0.548Arabinose~16[1]
Cation-exchange (lead(II) form)Water0.548Xylose~14[1]
Shodex SUGAR SC1011Water0.729Arabinose~22 (anomers separated)[10]
Shodex SUGAR SC1011Water0.770Arabinose~20 (anomers merged)[10]

Experimental Protocols

Protocol 1: HPAEC-PAD for Separation of Arabinose and Xylose

This protocol is a starting point for optimizing the separation of arabinose and xylose.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA10 or similar).

  • Mobile Phase A: 200 mM NaOH.

  • Mobile Phase B: 1 M NaOAc in 200 mM NaOH.

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 80% A, 20% B

    • 25-30 min: Hold at 80% A, 20% B

    • 30-31 min: Return to 100% A

    • 31-40 min: Re-equilibration with 100% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode, using a standard carbohydrate waveform.

  • Injection Volume: 10 µL.

Note: The gradient and NaOH/NaOAc concentrations may need to be optimized based on the specific sample matrix and co-eluting compounds.

Protocol 2: HILIC for Separation of Arabinose Anomers

This protocol provides a general method for separating arabinose anomers using HILIC.

  • Column: A HILIC column with an amide or polyhydroxy stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in water, pH 4.5.

  • Isocratic Elution: Start with an isocratic elution of 85-90% A. The exact percentage should be optimized to achieve baseline separation of the anomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (lower temperatures can improve anomer resolution).

  • Detection: ELSD (Nebulizer: 40 °C, Evaporator: 60 °C, Gas Flow: 1.5 SLM) or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

Visualizations

Troubleshooting_CoElution start Co-elution of Arabinose Isomers Observed issue_type Identify the type of co-elution start->issue_type anomers Anomer Co-elution (α and β arabinose) issue_type->anomers Anomers other_sugars Co-elution with other sugars (e.g., Xylose) issue_type->other_sugars Different Sugars temp_adjust Adjust Temperature anomers->temp_adjust ph_adjust Adjust Mobile Phase pH anomers->ph_adjust hilic_opt_anomer Optimize HILIC Conditions (Water Content) anomers->hilic_opt_anomer hpaec_opt Optimize HPAEC-PAD (NaOH/NaOAc Gradient) other_sugars->hpaec_opt hilic_opt_sugar Optimize HILIC (ACN/Water Ratio, Column Chemistry) other_sugars->hilic_opt_sugar borate Use Borate Complex Chromatography other_sugars->borate lec Use Ligand Exchange Chromatography other_sugars->lec

Caption: Troubleshooting flowchart for arabinose isomer co-elution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis sample Sample containing Arabinose Isomers filter Filter Sample (0.22 or 0.45 µm) sample->filter hplc HPLC System filter->hplc column Select Column (HPAEC, HILIC, LEC, etc.) hplc->column mobile_phase Prepare & Optimize Mobile Phase column->mobile_phase detection Set Detection Parameters (PAD, ELSD, RI, MS) mobile_phase->detection chromatogram Acquire Chromatogram detection->chromatogram evaluate Evaluate Resolution & Peak Shape chromatogram->evaluate optimize Optimize if Co-elution Persists evaluate->optimize quantify Quantify Separated Isomers optimize->quantify

Caption: General experimental workflow for arabinose isomer analysis.

References

Technical Support Center: The Impact of L-Arabinose on Plasmid Stability in Expression Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of L-arabinose on plasmid stability in expression hosts.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments using L-arabinose inducible expression systems.

FAQs

  • Q1: What is the fundamental difference in how E. coli handles L-arabinose versus D-arabinose?

    • A1: L-arabinose and D-arabinose are stereoisomers, and E. coli metabolizes them through distinct pathways. L-arabinose induces the araBAD operon, leading to the expression of genes under the control of the PBAD promoter. In contrast, D-arabinose is metabolized via the L-fucose pathway and does not induce the araBAD promoter. Therefore, D-arabinose cannot be used to induce protein expression from pBAD vectors.[1]

  • Q2: What is the "all-or-none" phenomenon in L-arabinose induction?

    • A2: The "all-or-none" phenomenon refers to a situation at sub-saturating concentrations of L-arabinose where a mixed population of cells arises: some cells are fully induced and express the target protein at high levels, while others remain uninduced.[2][3][4][5] This is due to a positive feedback loop involving the L-arabinose transporters, which are themselves under the control of the PBAD promoter.

  • Q3: Can L-arabinose metabolism affect the induction of my target protein?

    • A3: Yes. In wild-type E. coli strains that can metabolize L-arabinose, the inducer concentration in the medium can decrease over time, leading to inconsistent or reduced protein expression.[4][6] This is particularly noticeable during long induction periods.

  • Q4: What is "leaky" expression, and how can I minimize it with the pBAD system?

    • A4: "Leaky" expression is the basal level of target gene expression in the absence of the inducer (L-arabinose).[6] While the pBAD system is known for its tight regulation, some leaky expression can occur.[6] To minimize this, you can add glucose to the growth medium. Glucose causes catabolite repression, which further suppresses the PBAD promoter.[7] Using a host strain with a robust glucose repression mechanism can also be beneficial.

Troubleshooting Guide

  • Problem 1: Low or no protein expression after L-arabinose induction.

    • Possible Cause: Incorrect arabinose isomer used.

      • Solution: Ensure you are using L-arabinose, not D-arabinose. D-arabinose will not induce the PBAD promoter.[1]

    • Possible Cause: L-arabinose is being consumed by the host strain.

      • Solution: Use an E. coli strain that is deficient in L-arabinose catabolism (e.g., an araBAD deletion mutant). This will ensure a more stable concentration of the inducer throughout the experiment.[4][7]

    • Possible Cause: Insufficient L-arabinose concentration.

      • Solution: Optimize the L-arabinose concentration. A typical starting point is 0.002% to 0.2%.

    • Possible Cause: Catabolite repression by glucose.

      • Solution: If your medium contains glucose, it can inhibit induction.[6] Use a medium without glucose or with a non-repressing carbon source like glycerol.

  • Problem 2: High variability in protein expression between cells in the same culture.

    • Possible Cause: The "all-or-none" induction phenomenon.

      • Solution: Use a saturating concentration of L-arabinose to ensure all cells are induced. Alternatively, use a host strain engineered for more homogeneous induction, for example, one that expresses the arabinose transporter AraE from a constitutive promoter.[2][3]

  • Problem 3: Loss of the expression plasmid from the culture over time.

    • Possible Cause: High metabolic burden due to toxic protein expression.

      • Solution: The overexpression of a foreign protein can be toxic to the host cell, creating a selective pressure for cells that have lost the plasmid.[6][8] Lower the L-arabinose concentration to reduce the expression level, or switch to a lower temperature for induction (e.g., 18-25°C) which can reduce protein aggregation and toxicity.

    • Possible Cause: Instability of the plasmid itself.

      • Solution: Ensure that the antibiotic selection pressure is maintained throughout the culture. For ampicillin selection, be aware that the antibiotic can be degraded by secreted β-lactamase. Using carbenicillin, a more stable analog, can be beneficial.

Section 2: Quantitative Data on Plasmid Stability

The induction of protein expression with L-arabinose can impose a metabolic burden on the host cell, which can in turn affect plasmid stability.[8][9] This burden arises from the energetic cost of transcribing and translating a foreign gene at high levels. Cells that lose the plasmid may have a growth advantage and can outcompete plasmid-containing cells in the absence of selective pressure.

ConditionInducer of PBAD Promoter?Expected Metabolic Burden from Protein ExpressionExpected Impact on Plasmid Stability (in the absence of selection)
No Arabinose NoLow (only basal/leaky expression)High stability
+ L-Arabinose YesHigh (due to target protein expression)Potential for decreased stability/plasmid loss
+ D-Arabinose NoLow (no induction of target protein)High stability (similar to no arabinose)

Section 3: Experimental Protocols

Protocol 1: Serial Passage Assay for Plasmid Stability

This protocol allows for the assessment of plasmid stability over multiple generations in the presence and absence of an inducer.

Materials:

  • Your E. coli expression host containing the pBAD expression plasmid.

  • Non-selective liquid medium (e.g., LB broth).

  • Selective liquid medium (e.g., LB broth with the appropriate antibiotic).

  • L-arabinose stock solution.

  • Non-selective agar plates.

  • Selective agar plates.

Procedure:

  • Inoculate a starter culture of your expression strain in selective liquid medium and grow overnight at 37°C.

  • The next day, dilute the overnight culture 1:1000 into two flasks of non-selective liquid medium. To one flask, add L-arabinose to the desired final concentration for induction. The other flask will serve as the non-induced control.

  • Incubate the cultures at the desired temperature with shaking. This is Generation 0.

  • After a set number of generations (e.g., 10, which is approximately 24 hours with a 1:1000 dilution), take a sample from each culture.

  • Perform serial dilutions of the samples in non-selective medium.

  • Plate appropriate dilutions onto both non-selective and selective agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies on both types of plates. The percentage of plasmid-containing cells is calculated as: (CFU on selective plates / CFU on non-selective plates) * 100.

  • To continue the passage, dilute each culture 1:1000 into fresh, non-selective medium (with and without L-arabinose) and repeat steps 4-8 for the desired number of generations.

Protocol 2: qPCR for Plasmid Copy Number Determination

This method provides a quantitative measure of the number of plasmid copies per host chromosome.

Materials:

  • Genomic DNA (gDNA) and plasmid DNA extraction kits.

  • qPCR primers specific for a single-copy chromosomal gene (e.g., dxs) and a gene on your plasmid (e.g., the antibiotic resistance gene).

  • qPCR master mix (e.g., containing SYBR Green).

  • qPCR instrument.

Procedure:

  • Prepare Standard Curves:

    • Extract high-quality gDNA from your plasmid-free host strain and pure plasmid DNA from your expression strain.

    • Accurately quantify the DNA concentration of both preparations.

    • Create serial dilutions of both the gDNA and plasmid DNA to generate standard curves for the qPCR.

  • Prepare Experimental Samples:

    • Grow your expression strain under the desired conditions (with and without L-arabinose induction).

    • Harvest cells from the cultures and extract total DNA (containing both gDNA and plasmid DNA).

  • Set up qPCR Reactions:

    • Prepare qPCR reactions for your standard curve dilutions and your experimental samples. Each sample should be run in triplicate with both the chromosomal and plasmid-specific primer sets.

  • Run qPCR and Analyze Data:

    • Perform the qPCR run.

    • Use the standard curves to determine the absolute copy number of the chromosomal gene and the plasmid gene in your experimental samples.

    • The plasmid copy number per cell is calculated by dividing the copy number of the plasmid gene by the copy number of the chromosomal gene.

Section 4: Diagrams

Signaling_Pathway cluster_arabinose_absent Arabinose Absent cluster_arabinose_present Arabinose Present AraC_dimer AraC Dimer araI1 araI1 AraC_dimer->araI1 araO2 araO2 AraC_dimer->araO2 DNA_loop DNA Looping PBAD PBAD Promoter DNA_loop->PBAD blocks No_Transcription No Transcription PBAD->No_Transcription RNA_Pol RNA Polymerase RNA_Pol->PBAD L_Arabinose L-Arabinose AraC_Arabinose AraC-Arabinose Complex L_Arabinose->AraC_Arabinose araI1_present araI1 AraC_Arabinose->araI1_present araI2 araI2 AraC_Arabinose->araI2 PBAD_present PBAD Promoter araI1_present->PBAD_present activates araI2->PBAD_present activates Transcription Transcription of Target Gene PBAD_present->Transcription RNA_Pol_present RNA Polymerase RNA_Pol_present->PBAD_present

Caption: Regulation of the PBAD promoter by L-arabinose.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Culture_Start Start with overnight culture in selective media Dilution Dilute into non-selective media Culture_Start->Dilution Condition1 Condition 1: No Inducer Dilution->Condition1 Condition2 Condition 2: + L-Arabinose Dilution->Condition2 Condition3 Condition 3: + D-Arabinose Dilution->Condition3 Serial_Passage Serial Passage (multiple generations) Condition1->Serial_Passage Condition2->Serial_Passage Condition3->Serial_Passage Sampling Sample at regular intervals Serial_Passage->Sampling Plating Plate on selective and non-selective agar Sampling->Plating qPCR qPCR for Plasmid Copy Number Sampling->qPCR Counting Count Colonies & Calculate % Plasmid Retention Plating->Counting

Caption: Workflow for assessing plasmid stability.

References

Technical Support Center: Troubleshooting DL-Arabinose Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during DL-Arabinose biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a common enzymatic assay for L-arabinose?

A common method for the determination of L-arabinose involves its oxidation by nicotinamide-adenine dinucleotide (NAD+) to L-arabinonate, a reaction catalyzed by β-galactose dehydrogenase. The amount of NADH produced is stoichiometrically equivalent to the amount of L-arabinose and can be measured by the increase in absorbance at 340 nm.[1] To accelerate the reaction, galactose mutarotase is often included to facilitate the conversion of α-L-arabinose to the β-anomer, which is the form recognized by the dehydrogenase.[1]

Q2: What are some common causes of inaccurate results in this compound colorimetric assays?

Inaccurate results in colorimetric assays can arise from several factors, including:

  • Interference from other components in the sample matrix, such as other primary amines, aldehydes, ketones, or reducing agents.[2]

  • Incomplete reactions , such as incomplete hydrolysis if a pre-treatment step is required.[2]

  • Incorrect pH of the reaction buffer, which can affect the color development step.[2]

  • Degradation of reagents , for instance, the chromogenic reagent.[2]

Q3: My enzymatic assay is showing lower than expected L-arabinose concentrations. What are the potential causes?

Low readings in an L-arabinose enzymatic assay can be due to several factors:

  • Suboptimal reaction conditions: Incorrect pH or temperature can significantly reduce enzyme activity. Most L-arabinose isomerases, for example, have an optimal pH between 6.0 and 8.0 and temperatures between 50°C and 65°C.[3]

  • Enzyme instability or degradation: Enzymes may lose activity if not stored properly or subjected to multiple freeze-thaw cycles.[4] Immobilization of enzymes can sometimes enhance their stability.[5][6]

  • Presence of inhibitors: Substances in the sample may inhibit the enzyme. This can be checked by using an internal standard.[1]

  • Insufficient incubation time: Ensure the reaction has gone to completion by monitoring the absorbance at intervals.[1]

Q4: I am observing high background absorbance in my assay. What could be the cause?

High background absorbance can be caused by several factors:

  • Sample turbidity: Particulate matter in the sample can scatter light and increase absorbance. Centrifuge or filter the samples to clarify them.[1]

  • Interfering substances: Components in the sample matrix may absorb light at the same wavelength as the reaction product.[7]

  • Reagent quality: Old or improperly prepared reagents may contribute to high background readings.

Q5: How can I improve the recovery of arabinose from my samples during extraction?

For polar molecules like arabinose, recovery during sample extraction, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can be challenging.[8]

  • For LLE: To improve the extraction of the highly polar D-Arabinose-d5 from an aqueous sample into an organic solvent, you can add salt (e.g., NaCl or Na2SO4) to the aqueous phase to decrease the solubility of the analyte.[8]

  • For SPE: Use a sorbent appropriate for highly polar analytes. Ensure the sample loading solvent is not too polar, which could prevent the analyte from binding to the column, and that the elution solvent is strong enough to recover it.[8]

  • For Protein Precipitation: If using protein precipitation for sample cleanup, the polar arabinose can get trapped in the protein pellet. Optimizing the precipitation solvent (e.g., cold acetonitrile, methanol, or acetone) and ensuring complete separation of the supernatant can improve recovery.[8]

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent results in your this compound biochemical assays.

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Suggested Solution Reference
Pipetting Errors Use calibrated pipettes. Ensure accurate and consistent dispensing of all solutions, especially for small volumes.[2][4]
Temperature Fluctuations If the color development or enzymatic reaction is temperature-sensitive, perform incubations in a temperature-controlled water bath or incubator.[2]
pH Variability Prepare buffers carefully and verify the pH before use. Ensure the sample matrix does not significantly alter the final pH of the reaction mixture.[2]
Incomplete Mixing Ensure all components are thoroughly mixed before incubation and measurement.[1]
Improper Sample Storage Use fresh samples when possible or store them at the correct temperature to avoid degradation. Avoid multiple freeze-thaw cycles.[4]
Issue 2: Low or No Signal/Color Development
Potential Cause Suggested Solution Reference
Degraded Enzyme or Reagents Prepare fresh reagents and use enzymes that have been stored correctly. For enzymatic assays, ensure cofactors like NAD+ are present and stable.[2]
Incorrect Wavelength Verify that the spectrophotometer is set to the correct wavelength for measurement (e.g., 340 nm for NADH).[1][4]
Presence of Inhibitors/Reducing Agents Substances like ascorbic acid or other antioxidants can interfere with the reaction. Test for interference by spiking a sample with a known amount of arabinose.[1][2]
Insufficient Substrate Concentration If the arabinose concentration in the sample is too low, the signal may be below the detection limit. Concentrate the sample or use a larger sample volume if the protocol allows.[1]
Suboptimal Enzyme Conditions Optimize the pH, temperature, and cofactor concentrations for your specific enzyme. For instance, L-arabinose isomerase often requires divalent metal ions like Mn²⁺.[3]

Quantitative Data Summary

The following table summarizes key parameters for a rapid enzymatic L-arabinose assay.

Parameter Value Reference
Wavelength 340 nm[1]
Temperature ~ 25°C to 37°C[1]
Final Assay Volume 2.42 mL (manual) / 0.242 mL (microplate)[1]
Linear Range 4-80 µg of L-arabinose per cuvette[1]
Reaction Time ~ 12 minutes[1]
Detection Limit 0.577 mg/L[1]

Experimental Protocols

Protocol: Enzymatic Determination of L-Arabinose (Manual Assay)

This protocol is a general guideline based on the principle of NAD+ reduction.[1]

Materials:

  • Buffer solution (pH 8.6)

  • NAD+ solution

  • β-Galactose Dehydrogenase / Galactose Mutarotase (β-GalDH/GalM) enzyme suspension

  • L-Arabinose standard solution

  • Spectrophotometer set to 340 nm

  • Cuvettes (1 cm light path)

  • Micropipettes

Procedure:

  • Pipette into cuvettes:

    • Blank: 2.10 mL distilled water, 0.20 mL Buffer, 0.10 mL NAD+ solution.

    • Sample: 2.00 mL distilled water, 0.10 mL sample solution, 0.20 mL Buffer, 0.10 mL NAD+ solution.

  • Mix the contents of the cuvettes and allow them to equilibrate for approximately 3 minutes.

  • Read the initial absorbance (A1) of the blank and sample solutions at 340 nm.

  • Start the reaction by adding 0.02 mL of the β-GalDH/GalM enzyme suspension to each cuvette.

  • Mix and incubate at ~25°C.

  • Read the final absorbance (A2) after approximately 12 minutes, or until the reaction is complete (i.e., absorbance values are stable).

  • Calculate the absorbance difference (ΔA) for both the blank and the sample (A2 - A1).

  • Subtract the blank's ΔA from the sample's ΔA to get the final ΔA for the sample.

  • Calculate the L-arabinose concentration using the appropriate formula based on the extinction coefficient of NADH.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to this compound assays.

General Troubleshooting Workflow for Low Assay Signal start Inconsistent or Low Signal in this compound Assay check_reagents Check Reagents & Enzyme Activity - Freshly prepared? - Stored correctly? - Expired? start->check_reagents check_instrument Verify Instrument Settings - Correct wavelength? - Calibrated? start->check_instrument check_protocol Review Assay Protocol - Correct volumes? - Correct incubation time/temp? start->check_protocol check_sample Investigate Sample Matrix - Presence of inhibitors? - Correct dilution? start->check_sample check_reagents->check_instrument Yes prepare_fresh Prepare Fresh Reagents/Enzyme check_reagents->prepare_fresh No check_instrument->check_protocol Yes recalibrate Recalibrate/Set Correct Wavelength check_instrument->recalibrate No check_protocol->check_sample Yes optimize_protocol Optimize Incubation Time/Temp/pH check_protocol->optimize_protocol No run_controls Run Spiked Sample & Controls check_sample->run_controls No end Consistent Results check_sample->end Yes prepare_fresh->end recalibrate->end optimize_protocol->end run_controls->end

Caption: Troubleshooting workflow for low or inconsistent assay signals.

Enzymatic Assay Pathway for L-Arabinose cluster_reaction Enzymatic Reaction cluster_cofactor Cofactor Conversion alpha-L-Arabinose alpha-L-Arabinose beta-L-Arabinose beta-L-Arabinose alpha-L-Arabinose->beta-L-Arabinose Galactose Mutarotase L-Arabinonate L-Arabinonate beta-L-Arabinose->L-Arabinonate β-Galactose Dehydrogenase NAD+ NAD+ NADH NADH NAD+->NADH measurement Measure Absorbance at 340 nm NADH->measurement

Caption: Signaling pathway for enzymatic L-arabinose quantification.

Sample Preparation Workflow for Polar Analytes start Sample Containing this compound protein_precipitation Protein Precipitation (e.g., with cold Acetonitrile) start->protein_precipitation centrifugation High-Speed Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant (contains Arabinose) centrifugation->supernatant pellet Protein Pellet (potential analyte loss) centrifugation->pellet analysis Analysis (e.g., HPLC, GC-MS) supernatant->analysis

Caption: Workflow for sample cleanup using protein precipitation.

References

Technical Support Center: Purification of Commercial DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of commercial DL-Arabinose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound can contain various impurities depending on its source and manufacturing process. Common impurities include other monosaccharides such as D-xylose, D-galactose, and D-glucose, as well as residual salts, color impurities, and materials from the raw source like sugar beet pulp or corn fiber.[1][2][3][4][5]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound include recrystallization, chromatographic techniques (such as ion-exchange and HPLC), enzymatic purification, and membrane filtration techniques like ultrafiltration.[1][6][7][8][9] Often, a combination of these methods is employed to achieve high purity.

Q3: How can I remove colored impurities from my this compound solution?

A3: Colored impurities can be effectively removed by treating the this compound solution with a polymeric adsorption resin or activated carbon.[1] These materials have a high surface area and can adsorb the molecules causing the coloration.

Q4: Can I use enzymatic methods to purify this compound?

A4: Enzymatic methods are typically used for the specific conversion of other sugars present as impurities or for the production of a specific arabinose isomer, which can be part of a purification strategy. For instance, L-arabinose isomerase can be used in processes involving the conversion of L-arabinose to L-ribulose.[10][11] While not a direct removal method, it can be used to alter impurities for easier separation.

Troubleshooting Guides

Recrystallization Issues

Problem: Low yield of this compound crystals after recrystallization.

  • Possible Cause 1: Inappropriate solvent. The solubility of this compound in the chosen solvent may be too high at low temperatures.

    • Solution: Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.[9] Ethanol-water mixtures are often a good starting point.[2]

  • Possible Cause 2: Insufficient cooling. The solution may not have been cooled to a low enough temperature to induce crystallization.

    • Solution: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[12][13]

  • Possible Cause 3: Too much solvent used. Using an excessive amount of solvent will keep the this compound dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[12][13] If too much solvent was added, carefully evaporate some of it to reach the saturation point.

Problem: Crystals are discolored or appear impure after recrystallization.

  • Possible Cause 1: Impurities co-crystallized with the product. This can happen if the cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of purer crystals.[12][13]

  • Possible Cause 2: Insoluble impurities present. The initial solution may not have been free of insoluble matter.

    • Solution: Before cooling, perform a hot filtration to remove any insoluble impurities.

Chromatography Issues

Problem: Poor separation of this compound from other sugars (e.g., xylose) using column chromatography.

  • Possible Cause 1: Incorrect stationary phase. The chosen resin or silica may not have the required selectivity for the sugars being separated.

    • Solution: For separating arabinose from other sugars, specialized resins like Ba-substituted zeolite X (BaX) molecular sieves or specific ion-exchange resins can be effective.[1][5]

  • Possible Cause 2: Improper mobile phase. The elution solvent may be too strong or too weak, leading to co-elution or very broad peaks.

    • Solution: Optimize the mobile phase composition. For HILIC chromatography, adjusting the acetonitrile/water ratio can improve separation.[14]

  • Possible Cause 3: Column overloading. Too much sample was loaded onto the column.

    • Solution: Reduce the amount of sample loaded onto the column to prevent band broadening and improve resolution.

Problem: Low recovery of this compound from the chromatography column.

  • Possible Cause 1: Irreversible adsorption to the stationary phase. The arabinose may be strongly interacting with the column material.

    • Solution: Modify the mobile phase by changing the pH or ionic strength to reduce strong interactions.

  • Possible Cause 2: Incomplete elution. The elution solvent may not be strong enough to completely remove the arabinose from the column.

    • Solution: Increase the strength of the elution solvent. For example, in HILIC, increase the water content in the mobile phase.[14]

Data Presentation

Table 1: Comparison of Purification Methods for Arabinose

Purification MethodTypical Purity AchievedAdvantagesDisadvantagesReference(s)
Recrystallization97-99%Simple, cost-effective for removing soluble impurities.Can have lower yields, may require multiple recrystallizations.[1][15]
Ion-Exchange Chromatography>98%High selectivity for charged impurities (salts, acids).Can be time-consuming and require specific resins.[1]
Polymeric Adsorption Resin-Effective for color removal.Does not remove other sugar impurities.[1]
Ultrafiltration-Removes high molecular weight impurities.Does not separate small molecules like other monosaccharides.[1][8]
Enzymatic ConversionVariableHighly specific for certain sugar transformations.Requires specific enzymes and controlled reaction conditions.[10][11][16]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the impure this compound powder. Heat a suitable solvent (e.g., a 90:10 ethanol:water mixture) in a separate beaker.[15] Slowly add the minimum amount of the hot solvent to the this compound while stirring until it is completely dissolved.[12][13]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for about an hour to maximize crystal yield.[12][13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification using Ion-Exchange Chromatography
  • Resin Preparation: Swell the chosen anion exchange resin in deionized water and then pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of deionized water or a suitable buffer.[1]

  • Sample Loading: Dissolve the impure this compound in deionized water to prepare a concentrated solution. Carefully load the solution onto the top of the prepared column.

  • Elution: Elute the column with deionized water. This compound, being neutral, will pass through the column while anionic impurities will bind to the resin.[1]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions for the presence of arabinose using a suitable method (e.g., refractive index detector, or a colorimetric assay).

  • Pooling and Concentration: Pool the pure fractions containing this compound and concentrate the solution by rotary evaporation. The solid product can be obtained by lyophilization or recrystallization.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Cooling & Crystallization cluster_collection Step 4: Collection & Drying A Impure this compound B Add Minimum Hot Solvent A->B C Hot Saturated Solution B->C D Filter to Remove Insolubles C->D E Slow Cooling to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound Crystals I->J Final Product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Step 1: Column Preparation cluster_loading Step 2: Sample Loading cluster_elution Step 3: Elution & Collection cluster_analysis Step 4: Analysis & Processing A Pack Anion Exchange Resin B Equilibrate Column A->B D Load Solution onto Column C Dissolve Impure this compound C->D E Elute with Deionized Water D->E F Collect Fractions E->F G Analyze Fractions for Arabinose F->G H Pool Pure Fractions G->H I Concentrate Solution H->I J Purified this compound I->J Final Product

References

Validation & Comparative

A Head-to-Head Comparison: DL-Arabinose vs. L-Arabinose for Gene Expression Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing arabinose-inducible expression systems, the choice of inducer is a critical parameter for achieving optimal and reproducible results. This guide provides a detailed comparison of DL-Arabinose and L-Arabinose for inducing gene expression, supported by established molecular mechanisms and experimental protocols.

At the heart of the widely used arabinose-inducible expression system, particularly in Escherichia coli, is the araBAD promoter (PBAD) and the regulatory protein AraC. The specificity of this system for L-arabinose is the determining factor in the efficacy of the inducer. While this compound, a racemic mixture of D- and L-arabinose, is often a more economical option, its performance in gene induction is significantly different from that of pure L-Arabinose.

Executive Summary

Pure L-Arabinose is the recommended inducer for all applications requiring controlled and maximal gene expression from the PBAD promoter. The D-isomer in this compound is not recognized by the regulatory protein AraC and therefore does not contribute to gene induction. Consequently, using a this compound mixture will result in a lower effective concentration of the active inducer, leading to suboptimal gene expression. Furthermore, there is a potential for competitive inhibition of L-arabinose transport into the cell by D-arabinose, which could further reduce induction efficiency.

Mechanism of Induction: The L-Arabinose Specificity

The induction of gene expression from the PBAD promoter is tightly regulated by the AraC protein.[1][2] In the absence of L-arabinose, AraC acts as a repressor, forming a DNA loop that physically blocks transcription.[1][2] The binding of L-arabinose to AraC causes a conformational change in the protein, converting it from a repressor to an activator. This L-arabinose-AraC complex then binds to the DNA at different sites, releasing the DNA loop and recruiting RNA polymerase to initiate transcription of the target gene.

Crucially, the binding pocket of the wild-type AraC protein is stereospecific for L-arabinose. While researchers have successfully engineered mutant AraC proteins that can be activated by D-arabinose, the naturally occurring AraC protein in commonly used laboratory strains of E. coli is not induced by D-arabinose.

Performance Comparison: this compound vs. L-Arabinose

FeatureL-ArabinoseThis compoundRationale
Inducing Isomer L-ArabinoseL-Arabinose onlyThe AraC regulatory protein is stereospecific for L-arabinose.
Effective Concentration 100% of the stated concentration50% of the stated total arabinose concentrationThis compound is a racemic mixture containing equal parts D- and L-arabinose.
Induction Efficiency HighLow to ModerateOnly the L-isomer contributes to induction.
Potential for Inhibition NonePossibleD-arabinose may compete with L-arabinose for transport into the cell via arabinose transporters (AraE and AraFGH).
Cost-Effectiveness Generally higher costGenerally lower costRacemic mixtures are typically less expensive to produce.
Reproducibility HighPotentially lowerVariability in the exact ratio of D- to L-isomers in different batches of this compound could lead to inconsistent results.

Experimental Protocols

Standard Protocol for L-Arabinose Induction of Gene Expression in E. coli

This protocol is a general guideline and may require optimization for specific proteins and expression systems.

Materials:

  • E. coli strain carrying the expression plasmid with the gene of interest under the control of the PBAD promoter.

  • Luria-Bertani (LB) medium or other suitable growth medium.

  • Appropriate antibiotic for plasmid selection.

  • Sterile L-arabinose stock solution (e.g., 20% w/v in water, filter-sterilized).

Procedure:

  • Inoculation: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain.

  • Overnight Culture: Incubate the culture overnight at 37°C with shaking (200-250 rpm).

  • Subculturing: The following day, inoculate a larger volume of fresh LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

  • Induction: Add L-arabinose to the culture to the desired final concentration. A common starting point is 0.02% (w/v), but the optimal concentration can range from 0.001% to 0.2% and should be determined empirically.

  • Post-Induction Growth: Continue to incubate the culture under the desired conditions (e.g., 3-4 hours at 37°C, or overnight at a lower temperature like 18-25°C to improve protein solubility).

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can then be used for protein extraction and analysis.

Visualizing the Molecular Mechanisms

To better understand the processes described, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

L_Arabinose_Induction_Pathway L_Arabinose_ext L-Arabinose Arabinose_Transporter Arabinose Transporter (AraE/AraFGH) L_Arabinose_ext->Arabinose_Transporter L_Arabinose_int L-Arabinose Arabinose_Transporter->L_Arabinose_int AraC_inactive AraC (Inactive Repressor) L_Arabinose_int->AraC_inactive Binds to AraC_active AraC-Arabinose Complex (Active Inducer) AraC_inactive->AraC_active Conformational Change Pbad_promoter Pbad Promoter AraC_active->Pbad_promoter Binds and Activates Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Target Protein mRNA->Protein Translation RNA_Polymerase RNA Polymerase RNA_Polymerase->Pbad_promoter Recruited

Caption: L-Arabinose induction pathway.

Experimental_Workflow start Start inoculation Inoculate overnight culture start->inoculation growth1 Grow to OD600 0.05-0.1 inoculation->growth1 growth2 Incubate to mid-log phase (OD600 0.4-0.6) growth1->growth2 induction Induce with L-Arabinose growth2->induction post_induction_growth Continue incubation induction->post_induction_growth harvest Harvest cells by centrifugation post_induction_growth->harvest analysis Protein extraction and analysis harvest->analysis end End analysis->end

Caption: Experimental workflow for gene induction.

Conclusion

For researchers aiming for precise control and high-level expression of heterologous proteins using the arabinose-inducible system, pure L-Arabinose is the unequivocal choice. While this compound may present a cost saving, this is a false economy due to the significantly reduced induction efficiency and potential for experimental variability. The inactive D-isomer in the racemic mixture effectively halves the concentration of the active inducer and may introduce confounding factors by competing for cellular uptake. Therefore, to ensure the reliability and reproducibility of experimental results, the use of L-Arabinose is strongly recommended.

References

A Comparative Metabolic Study of D-Arabinose and L-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways, enzymatic kinetics, and physiological effects of D-Arabinose and L-Arabinose. The information presented is intended to support research and development in microbiology, metabolic engineering, and pharmacology.

Introduction

Arabinose, a five-carbon aldose sugar, exists as two enantiomers: D-Arabinose and L-Arabinose. While structurally similar, their metabolic fates and biological significance differ considerably. L-Arabinose is the more abundant form in nature, found in plant hemicellulose and pectins, and is readily metabolized by a variety of microorganisms.[1] D-Arabinose is less common and its metabolic pathways are not as universally conserved. This guide will explore these differences in detail, providing quantitative data and experimental methodologies for their study.

Metabolic Pathways

The metabolic pathways for D-Arabinose and L-Arabinose are distinct, converging only at the central pentose phosphate pathway.

L-Arabinose Metabolism

In most microorganisms, the catabolism of L-Arabinose proceeds through a well-established pathway, often regulated by the ara operon. This pathway involves three key enzymatic steps that convert L-Arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.

  • Isomerization: L-Arabinose is isomerized to L-ribulose by L-arabinose isomerase .

  • Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by L-ribulokinase .

  • Epimerization: Finally, L-ribulose-5-phosphate is converted to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase .

L_Arabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribulokinase L-Ribulokinase L_Ribulose_5P L-Ribulose-5-phosphate L_Ribulose->L_Ribulose_5P L-Ribulokinase D_Xylulose_5P D-Xylulose-5-phosphate L_Ribulose_5P->D_Xylulose_5P L-Ribulose-5-P 4-Epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Metabolic pathway of L-Arabinose.
D-Arabinose Metabolism

The metabolism of D-Arabinose is less common and often relies on the enzymatic machinery of other sugar metabolic pathways, such as the L-fucose pathway in Escherichia coli. This leads to a less efficient utilization compared to L-Arabinose.

  • Isomerization: D-Arabinose is converted to D-ribulose by L-fucose isomerase (which exhibits activity on D-Arabinose).

  • Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-1-phosphate by L-fuculokinase (acting as a D-ribulokinase).[2]

  • Aldol Cleavage: D-ribulose-1-phosphate is cleaved by L-fuculose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, while glycolaldehyde can be further metabolized.

An alternative pathway for D-arabinose metabolism has been identified in some bacteria, which funnels it into the pentose phosphate pathway via D-xylulose-5-phosphate.

D_Arabinose_Metabolism D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose L-Fucose Isomerase D_Ribulose_1P D-Ribulose-1-phosphate D_Ribulose->D_Ribulose_1P L-Fuculokinase DHAP DHAP D_Ribulose_1P->DHAP L-Fuculose-1-P Aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde L-Fuculose-1-P Aldolase Glycolysis Glycolysis DHAP->Glycolysis

Caption: Primary metabolic pathway of D-Arabinose in E. coli.

Comparative Enzyme Kinetics

The efficiency of arabinose metabolism is largely determined by the kinetic properties of the key enzymes in each pathway.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat/Km (mM-1s-1)Reference
L-Arabinose Isomerase Bacillus coagulans NL01L-Arabinose10.8189.48.7 (min-1)[3]
D-Galactose83.329.81.0 (min-1)[3]
Bifidobacterium adolescentisL-Arabinose40.2275.18.6 (min-1)[4]
D-Galactose22.44899.3 (min-1)[4]
Thermotoga maritimaL-Arabinose3141.374.8 (min-1)[5]
D-Galactose608.98.5 (min-1)[5]
L-Fucose Isomerase Escherichia coliL-Fucose16--[6]
D-Arabinose250--[6]
L-Ribulokinase Escherichia coliL-Ribulose0.07--[7]
D-Ribulokinase (from L-Fuculokinase) Escherichia coliD-Ribulose0.8--[2]
Klebsiella pneumoniaeD-Ribulose0.38--[1][8]

Note: Direct kinetic data for L-Arabinose Isomerase with D-Arabinose as a substrate is limited, as are comprehensive comparative studies of L-Ribulokinase and D-Ribulokinase under identical conditions. The data presented are from various sources and may not be directly comparable due to differing experimental conditions.

Comparative Microbial Growth

Studies comparing the growth of microorganisms on D- and L-arabinose as the sole carbon source consistently demonstrate more efficient growth on L-arabinose.

OrganismSubstrateGrowth Rate (h-1)Biomass Yield (g/g)Reference
Escherichia coliL-Arabinose~0.45-[9]
D-ArabinoseSignificantly lower than L-ArabinoseLower than L-Arabinose[10]

In E. coli, the growth rate on L-arabinose is significantly higher than on D-arabinose.[10] This is attributed to the presence of a dedicated and efficient metabolic pathway for L-arabinose, in contrast to the less specific and less efficient pathway for D-arabinose.[10]

Metabolism and Effects in Mammals

L-Arabinose

In humans, L-arabinose is poorly absorbed and metabolized, and thus considered a low-calorie sugar.[4][6] Its primary effect in humans is the inhibition of intestinal sucrase, which reduces the digestion and absorption of sucrose, leading to a blunted postprandial glucose and insulin response.[3][11][12] Studies have shown that co-ingestion of L-arabinose with sucrose can significantly lower blood glucose peaks.[11] Long-term consumption of L-arabinose has been associated with reductions in body weight, waist circumference, and fasting glucose in individuals with metabolic syndrome.[5]

D-Arabinose

The metabolism of D-arabinose in mammals is not well characterized. It is not a common dietary component. Some in vitro studies have investigated its effects on mammalian cells. For instance, D-arabinose has been shown to induce cytotoxicity in breast cancer cell lines at a concentration of 50 mM.[8]

Experimental Protocols

Enzymatic Assay for Isomerase Activity

This protocol can be adapted for both L-Arabinose Isomerase and L-Fucose Isomerase.

Principle: The isomerization of the aldose (arabinose or fucose) to the corresponding ketose (ribulose or fuculose) is measured using the cysteine-carbazole-sulfuric acid method, which specifically detects ketoses.

Materials:

  • Purified isomerase enzyme

  • Substrate stock solution (L-Arabinose or D-Arabinose, 1 M)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cysteine-HCl solution (1.5 g/L)

  • Carbazole solution (0.12% in ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, varying concentrations of the substrate, and any necessary cofactors (e.g., MnCl₂).

  • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C or 50°C).

  • Initiate the reaction by adding a known concentration of the purified enzyme.

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding them to the cysteine-carbazole-sulfuric acid reagents.

  • Develop the color by heating and then measure the absorbance at 560 nm.

  • Generate a standard curve using known concentrations of the corresponding ketose (L-ribulose or D-ribulose).

  • Calculate the initial reaction velocities (v₀) from the linear phase of product formation at each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Buffer Reaction_Mix Reaction Mixture Buffer->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Cofactors Cofactors Cofactors->Reaction_Mix Incubate Incubate at Optimal Temp. Reaction_Mix->Incubate Add_Enzyme Add Enzyme (Start Reaction) Incubate->Add_Enzyme Stop_Reaction Stop Reaction (Time Points) Add_Enzyme->Stop_Reaction Color_Development Color Development Stop_Reaction->Color_Development Spectrophotometry Measure Absorbance (560 nm) Color_Development->Spectrophotometry Data_Analysis Calculate v₀, Km, Vmax Spectrophotometry->Data_Analysis Standard_Curve Standard Curve Standard_Curve->Data_Analysis

Caption: General workflow for an isomerase enzyme assay.
Microbial Growth Curve Analysis

Principle: The growth of a microbial culture in a liquid medium containing either D- or L-arabinose as the sole carbon source is monitored over time by measuring the optical density (OD) at 600 nm.

Materials:

  • Microbial strain of interest (e.g., E. coli)

  • Minimal medium (e.g., M9 minimal medium)

  • Sterile D-Arabinose and L-Arabinose stock solutions

  • Spectrophotometer or microplate reader

  • Sterile culture flasks or 96-well plates

Procedure:

  • Prepare a starter culture of the microbial strain in a suitable rich medium overnight.

  • Wash the cells from the starter culture with sterile minimal medium to remove any residual rich medium.

  • Inoculate fresh minimal medium containing a defined concentration of either D-Arabinose or L-Arabinose as the sole carbon source with the washed cells to a low initial OD₆₀₀ (e.g., 0.05).

  • Incubate the cultures at the optimal growth temperature with shaking.

  • At regular time intervals, measure the OD₆₀₀ of the cultures.

  • Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) to generate growth curves.

  • Determine the specific growth rate (µ) from the slope of the linear portion of the logarithmic growth phase.

Growth_Curve_Workflow Start_Culture Overnight Starter Culture Wash_Cells Wash Cells Start_Culture->Wash_Cells Inoculate Inoculate Minimal Media (D- or L-Arabinose) Wash_Cells->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Measure_OD Measure OD₆₀₀ at Intervals Incubate->Measure_OD Plot_Curve Plot Growth Curve (log OD vs. Time) Measure_OD->Plot_Curve Calculate_Rate Calculate Specific Growth Rate Plot_Curve->Calculate_Rate

Caption: Workflow for microbial growth curve analysis.

Conclusion

The metabolic pathways and physiological effects of D-Arabinose and L-Arabinose are markedly different. L-Arabinose is a readily metabolizable sugar for many microorganisms due to a dedicated and efficient enzymatic pathway. In humans, it acts as a functional food ingredient by inhibiting sucrose digestion. In contrast, D-Arabinose is less efficiently metabolized, often relying on enzymes from other pathways, and its biological effects, particularly in mammals, are less understood and may include cytotoxic properties at higher concentrations. Further research is needed to fully elucidate the comparative kinetics of all enzymes in both pathways and to comprehensively characterize the metabolism and long-term effects of D-Arabinose in mammalian systems.

References

Validating Experimental Results: A Comparative Guide to DL-Arabinose and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing arabinose, understanding the distinct biological activities of its stereoisomers is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of racemic DL-Arabinose and its constituent enantiomers, L-Arabinose and D-Arabinose, supported by experimental data and detailed methodologies. A significant knowledge gap exists in the scientific literature regarding the specific biological effects of racemic this compound; therefore, this guide will focus on comparing the well-documented activities of the individual enantiomers to provide a framework for validating and interpreting experimental outcomes.

While this compound is a racemic mixture containing equal parts of D- and L-Arabinose, its biological effects cannot be simply presumed to be an average of its components. Stereochemistry plays a crucial role in molecular interactions within biological systems, meaning each enantiomer can have unique, and sometimes opposing, effects. To date, research has predominantly focused on the individual enantiomers, revealing distinct physiological and cellular impacts.

Comparison of L-Arabinose and D-Arabinose: Key Biological Activities

The primary biological activities of L-Arabinose and D-Arabinose differ significantly. L-Arabinose is extensively studied for its role in metabolic regulation, particularly its impact on glucose metabolism, and its anti-inflammatory properties. In contrast, D-Arabinose is primarily utilized in metabolic research as a tracer and is gaining attention for its potential in anti-cancer and anti-inflammatory applications.

Table 1: Comparative Summary of L-Arabinose and D-Arabinose Biological Effects
FeatureL-ArabinoseD-ArabinoseRacemic this compound
Primary Biological Effect Inhibition of intestinal sucrase, leading to reduced postprandial glucose and insulin levels.[1][2] Anti-inflammatory effects.[3]Serves as a metabolic tracer for the pentose phosphate pathway (PPP).[4] Potential anti-cancer and anti-inflammatory agent.[3][4]No specific biological effects have been documented in the scientific literature. Its properties are primarily characterized in the context of its chemical and physical nature as a stable racemic compound.[5]
Mechanism of Action Uncompetitive inhibitor of the sucrase-isomaltase enzyme complex in the small intestine.[6] Modulates inflammatory pathways by inhibiting p38 MAPK and NF-κB signaling.[3][4]Metabolized via the pentose phosphate pathway.[4] Can induce cell cycle arrest in cancer cells through the p38 MAPK signaling pathway.[4]Not applicable due to lack of biological studies.
Therapeutic Potential Management of hyperglycemia and metabolic syndrome.[7][8] Adjunctive therapy for inflammatory conditions like colitis.[3]Tool for drug discovery and metabolic research.[4] Potential as a component of anti-cancer therapies.[4]Unknown.

Quantitative Data Comparison

The following tables summarize quantitative data from representative studies, highlighting the distinct experimental outcomes for L-Arabinose and D-Arabinose.

Table 2: Effect of L-Arabinose on Postprandial Glucose and Insulin Response in Humans
TreatmentPeak Glucose Concentration (mmol/L)Change in Peak Glucose (%)Peak Insulin Concentration (mU/L)Change in Peak Insulin (%)Study Population
Sucrose Drink (Control) 8.18 ± 0.29---12 healthy adults[1]
Sucrose + 7.5g L-Arabinose 6.62 ± 0.18-19.1%--12 healthy adults[1]
Sucrose Drink (Control) ----15 healthy males[9]
Sucrose + 4% L-Arabinose --11%--33%15 healthy males[9]
Sucrose Drink (Control) ----23 healthy adults[10]
Sucrose + 5g L-Arabinose --15%--52%23 healthy adults[10]
Table 3: Effect of D-Arabinose on Breast Cancer Cell Viability
Cell LineD-Arabinose Concentration (mM)Cell Viability (%)
MCF-7 0100
585
1070
2555
MDA-MB-231 0100
590
1078
2565
Data is inferred from qualitative descriptions in the cited literature for illustrative purposes.[4]

Signaling Pathways and Experimental Workflows

L-Arabinose Anti-Inflammatory Signaling Pathway

L-Arabinose has been shown to exert anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB signaling pathways, which are key regulators of pro-inflammatory cytokine production.[3][4] In the context of intestinal inflammation, such as that modeled by dextran sodium sulfate (DSS)-induced colitis, L-arabinose administration can suppress the phosphorylation of p38 and the nuclear translocation of the p65 subunit of NF-κB.

L_Arabinose_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., DSS, TNF-α) p38_MAPK p38 MAPK Inflammatory_Stimulus->p38_MAPK NF_kB NF-κB (p65) Inflammatory_Stimulus->NF_kB L_Arabinose L-Arabinose L_Arabinose->p38_MAPK Inhibits L_Arabinose->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: L-Arabinose anti-inflammatory signaling pathway.

D-Arabinose Metabolism and its Role in Metabolic Flux Analysis

D-Arabinose can be metabolized through the pentose phosphate pathway (PPP). Isotope-labeled D-arabinose (e.g., D-Arabinose-¹³C₂) is a valuable tool for tracing metabolic fluxes through this pathway, which is crucial for understanding cellular biosynthesis and redox balance.

D_Arabinose_Metabolism D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose D_Ribulose_5P D-Ribulose-5-Phosphate D_Ribulose->D_Ribulose_5P PPP Pentose Phosphate Pathway (PPP) D_Ribulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Biosynthesis Nucleotide & Amino Acid Biosynthesis PPP->Biosynthesis

Caption: Metabolic pathway of D-Arabinose.

Experimental Protocols

Protocol 1: In Vitro Sucrase Inhibition Assay with L-Arabinose

This protocol outlines the procedure to determine the inhibitory effect of L-Arabinose on intestinal sucrase activity.

  • Enzyme Preparation:

    • Homogenize porcine or rat intestinal acetone powder in a phosphate buffer (pH 6.8) to create an enzyme solution.

    • Centrifuge the homogenate and use the supernatant as the source of sucrase.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare a series of substrate (sucrose) solutions of varying concentrations in phosphate buffer.

    • Prepare solutions of L-Arabinose (inhibitor) at different concentrations. A control with no inhibitor should also be prepared.

    • In a microplate, mix the enzyme solution, inhibitor solution (or buffer for control), and substrate solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., Tris buffer).

    • Measure the amount of glucose produced using a glucose oxidase assay kit.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each substrate and inhibitor concentration.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).[6]

Protocol 2: D-Arabinose-¹³C₂ Metabolic Flux Analysis in Cell Culture

This protocol provides a general workflow for tracing the metabolism of D-Arabinose in cultured cells.

  • Cell Culture and Labeling:

    • Culture mammalian cells of interest (e.g., cancer cell line) to mid-log phase in a standard growth medium.

    • Replace the standard medium with a labeling medium containing a known concentration of D-Arabinose-¹³C₂ and, if necessary, a reduced concentration of glucose to encourage arabinose uptake.

    • Incubate the cells for a time course to allow for the incorporation of the ¹³C label into downstream metabolites and to reach an isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., 80% methanol at -80°C).

    • Scrape the cells and collect the cell suspension.

    • Perform a polar metabolite extraction using a solvent system such as methanol/chloroform/water.

  • Analytical Measurement (LC-MS/MS):

    • Analyze the polar metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a targeted method to detect and quantify the mass isotopologues of key metabolites in the pentose phosphate pathway and connected pathways (e.g., glycolysis, TCA cycle).

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes through the pathways of interest based on the mass isotopomer distribution data.[4][11]

Conclusion and Future Directions

The available evidence strongly indicates that L-Arabinose and D-Arabinose possess distinct and significant biological activities. L-Arabinose is a well-characterized modulator of glucose metabolism and inflammation, while D-Arabinose shows promise as a tool in metabolic research and as a potential therapeutic agent.

Crucially, there is a clear and pressing need for research into the biological effects of racemic this compound. Researchers using the racemic mixture should exercise caution in interpreting their results, as the observed effects could be due to one enantiomer, a combination of their effects, or even an effect unique to the racemic composition. Future studies should aim to directly compare the in vitro and in vivo effects of L-Arabinose, D-Arabinose, and this compound in parallel to elucidate the specific contribution of each form and to validate the use of the racemic mixture in biological experiments. Such studies are essential for the accurate interpretation of experimental data and the advancement of research in nutrition, metabolism, and drug development.

References

A Comparative Guide to DL-Arabinose and D-Xylose as Fermentation Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient conversion of lignocellulosic biomass into biofuels and other value-added biochemicals is a cornerstone of modern biotechnology. Pentose sugars, particularly D-xylose and L-arabinose, are major components of hemicellulose and represent a significant portion of the fermentable sugars available from these renewable feedstocks. While D-xylose is the most abundant pentose, L-arabinose is also present in significant quantities. This guide provides a detailed comparison of DL-arabinose and D-xylose as fermentation substrates, focusing on their metabolic pathways, fermentation performance, and the experimental protocols for their evaluation.

Note on this compound: The vast majority of research on arabinose fermentation focuses on the L-enantiomer, as it is the predominant form in nature. Data on the fermentation of D-arabinose is limited, and consequently, information on the fermentation of the racemic mixture, this compound, is scarce. This guide will therefore primarily refer to L-arabinose when discussing "arabinose," with the acknowledgment that the fermentability of the D-form is not well-characterized and may be limited in many microorganisms.

Quantitative Fermentation Performance

The following table summarizes key fermentation parameters for L-arabinose and D-xylose from various studies, primarily using genetically engineered Saccharomyces cerevisiae for ethanol production. It is important to note that direct comparisons are challenging due to variations in microbial strains, fermentation conditions, and analytical methods across different studies.

Fermentation ParameterL-ArabinoseD-XyloseMicroorganism & ConditionsReference
Ethanol Yield (g/g consumed sugar) 0.35 - 0.430.23 - 0.43Saccharomyces cerevisiae (recombinant), anaerobic batch fermentation[1][2][3]
Specific Sugar Consumption Rate (g/g cells/h) 0.011 - 0.700.080 - 0.1Saccharomyces cerevisiae (recombinant), anaerobic batch fermentation[1][2]
Ethanol Titer (g/L) 6.9 - 9.312.6 - 13.4Saccharomyces cerevisiae (recombinant), anaerobic batch fermentation[2][3]
Xylitol Yield (g/g consumed sugar) -0.07 - 0.12Saccharomyces cerevisiae (recombinant), anaerobic batch fermentation[1]
L-Arabitol Yield (g/g consumed sugar) 0.39 - 0.48-Saccharomyces cerevisiae (recombinant), anaerobic batch fermentation[1]

Metabolic Pathways

The metabolic pathways for the fermentation of L-arabinose and D-xylose differ between bacteria and fungi. In many biotechnological applications, genes from these pathways are heterologously expressed in robust industrial microorganisms like Saccharomyces cerevisiae.

Fungal Pentose Metabolism

Fungi typically utilize a series of reduction and oxidation steps to metabolize both L-arabinose and D-xylose. Both pathways converge at the intermediate D-xylulose-5-phosphate, which then enters the central pentose phosphate pathway (PPP).

Fungal_Pentose_Metabolism cluster_arabinose L-Arabinose Pathway cluster_xylose D-Xylose Pathway cluster_common Common Pathway L_Arabinose L-Arabinose L_Arabitol L-Arabitol L_Arabinose->L_Arabitol Aldose Reductase L_Xylulose L-Xylulose L_Arabitol->L_Xylulose L-arabitol dehydrogenase Xylitol_A Xylitol L_Xylulose->Xylitol_A L-xylulose reductase D_Xylulose D-Xylulose D_Xylulose_5P D-Xylulose-5-Phosphate Xylitol_A->D_Xylulose_5P Xylitol Dehydrogenase Xylulokinase D_Xylose D-Xylose Xylitol_X Xylitol D_Xylose->Xylitol_X Xylose Reductase Xylitol_X->D_Xylulose Xylitol Dehydrogenase D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Ethanol Ethanol PPP->Ethanol

Fungal metabolic pathways for L-arabinose and D-xylose fermentation.
Bacterial Pentose Metabolism

Bacteria typically employ isomerases for the initial steps of L-arabinose and D-xylose catabolism. These pathways are often more direct and can be advantageous in metabolic engineering due to their cofactor independence in the initial isomerization step.

Bacterial_Pentose_Metabolism cluster_arabinose L-Arabinose Pathway cluster_xylose D-Xylose Pathway cluster_common Common Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P L-ribulokinase D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-phosphate 4-epimerase D_Xylose D-Xylose D_Xylulose D-Xylulose D_Xylose->D_Xylulose D-xylose isomerase D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Ethanol Ethanol PPP->Ethanol

Bacterial metabolic pathways for L-arabinose and D-xylose fermentation.

Experimental Protocols

The following provides a general methodology for conducting fermentation experiments with this compound or D-xylose as the primary carbon source.

Microorganism and Inoculum Preparation
  • Microorganism: A suitable microbial strain capable of fermenting the target pentose sugar is required. This may be a native pentose-fermenting yeast or bacterium, or a genetically engineered strain of S. cerevisiae or E. coli.

  • Inoculum Medium: Prepare a sterile inoculum medium, such as YPD (Yeast Extract Peptone Dextrose) for yeast or LB (Luria-Bertani) for bacteria.[3][4]

  • Inoculum Culture: Inoculate the medium with a single colony of the microorganism from a fresh agar plate. Incubate the culture at the optimal temperature and agitation for the specific strain (e.g., 30°C and 200 rpm for S. cerevisiae) until it reaches the mid-exponential growth phase.[5]

Fermentation Medium

A defined minimal medium is often used to ensure that the pentose sugar is the sole carbon source. The composition can be adapted based on the specific requirements of the microorganism.

Example Minimal Medium for Yeast:

ComponentConcentration (g/L)
Carbon Source:
L-Arabinose or D-Xylose20 - 50
Nitrogen Source:
(NH₄)₂SO₄5
Salts:
KH₂PO₄3
MgSO₄·7H₂O0.5
Trace Elements & Vitamins: (as required)

The pH of the medium should be adjusted to a suitable range for the microorganism (e.g., pH 5.0-6.0 for S. cerevisiae) before autoclaving.[1] For anaerobic fermentations, the medium should be supplemented with ergosterol and Tween 80.

Fermentation Conditions
  • Bioreactor/Flask: Fermentations can be carried out in shake flasks for initial screening or in controlled bioreactors for more detailed studies.[6][7]

  • Inoculation: Inoculate the fermentation medium with the prepared inoculum to a specific initial cell density (e.g., an optical density at 600 nm of 0.1-1.0).

  • Temperature: Maintain a constant temperature optimal for the microorganism (e.g., 30°C).

  • pH Control: In a bioreactor, the pH can be monitored and controlled by the automated addition of an acid or base.

  • Agitation: Provide adequate mixing to ensure homogeneity.

  • Aeration: For anaerobic fermentations, sparge the medium with nitrogen gas to remove oxygen. For aerobic or microaerobic conditions, supply a controlled flow of air or an air/nitrogen mixture.

Sampling and Analysis
  • Sampling: Aseptically withdraw samples from the fermenter at regular intervals.

  • Cell Growth: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Substrate and Product Analysis: Centrifuge the samples to remove cells. Analyze the supernatant for substrate (arabinose, xylose) and product (e.g., ethanol, xylitol, arabitol) concentrations using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an Aminex HPX-87H column) and a refractive index (RI) detector.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative fermentation study.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain_selection Strain Selection media_prep Media Preparation (Arabinose & Xylose) strain_selection->media_prep inoculum_prep Inoculum Preparation media_prep->inoculum_prep fermentation Batch/Fed-batch Fermentation (Shake Flask or Bioreactor) inoculum_prep->fermentation sampling Aseptic Sampling fermentation->sampling od_measurement Cell Growth (OD600) sampling->od_measurement hplc Substrate & Product Analysis (HPLC) sampling->hplc data_analysis Data Analysis & Comparison od_measurement->data_analysis hplc->data_analysis

General workflow for a comparative fermentation experiment.

Conclusion

Both D-xylose and L-arabinose are valuable substrates for the production of biofuels and biochemicals. While D-xylose is more abundant and generally fermented at a higher rate, L-arabinose represents a significant and often underutilized carbon source. The choice of substrate and microbial platform will depend on the specific application, the composition of the available biomass feedstock, and the desired end-product. The development of robust and efficient microbial strains capable of co-fermenting both D-xylose and L-arabinose is crucial for the economic viability of lignocellulosic biorefineries. The experimental protocols and metabolic pathway information provided in this guide offer a framework for researchers to conduct comparative studies and advance the field of pentose sugar fermentation.

References

A Comparative Analysis of DL-Arabinose and Xylitol on Enzyme Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the metabolic effects of various sugar substitutes, understanding their impact on enzymatic pathways is paramount. This guide provides a detailed comparison of the effects of DL-Arabinose and its related isomer, L-Arabinose, against xylitol and its precursor, D-xylose, on key digestive enzyme activities. The information presented herein is compiled from in vitro and in vivo studies to support further research and development.

While direct comparative studies on the enzymatic effects of this compound versus xylitol are limited, valuable insights can be drawn from research comparing their constituent isomers and precursors. The primary focus of existing research has been on the inhibition of intestinal sucrase, a key enzyme in the digestion of sucrose.

Quantitative Comparison of Inhibitory Effects on Sucrase

A seminal in vitro study directly compared the inhibitory potency of L-Arabinose and D-xylose on intestinal sucrase activity. The findings are summarized in the table below.

CompoundTarget EnzymeType of InhibitionInhibitory Constant (Ki)Other Affected Enzymes
L-Arabinose Intestinal SucraseUncompetitive2 mmol/L[1][2]None reported (Maltase, Isomaltase, Trehalase, Lactase, Glucoamylase, Pancreatic Amylase were unaffected)[1][2]
D-Xylose Intestinal Sucrase-As potent as L-Arabinose[1][2]None reported (Maltase, Isomaltase, Trehalase, Lactase, Glucoamylase, Pancreatic Amylase were unaffected)[1][2]
D-Arabinose Intestinal SucraseNo inhibition--[1]
Xylitol α-amylase, α-glucosidaseConcentration-dependentIC₅₀ = 1364.04 mM (α-amylase), IC₅₀ = 1127.52 mM (α-glucosidase)-

Note: The study by Seri et al. (1996) did not find inhibitory effects of L-Arabinose or D-xylose on other tested α-glucosidases or pancreatic amylase. In contrast, xylitol has been shown to inhibit α-amylase and α-glucosidase in a concentration-dependent manner.

In Vivo Effects on Postprandial Glycemic and Insulinemic Responses

Supporting the in vitro findings, a human study investigated the in vivo effects of L-Arabinose and D-xylose on the glycemic and insulin responses after the consumption of a sucrose-containing fruit-based drink. These physiological responses serve as indirect measures of sucrase inhibition.

Test Substance (in fruit-based drink)Peak Glucose ConcentrationPeak Insulin Concentration
L-Arabinose Lower than control (P < 0.01)[3]Lower than control (P < 0.01)[3]
D-Xylose Lower than control (P < 0.01)[3]Lower than control (P < 0.01)[3]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (adapted from Seri et al., 1996)

This protocol outlines the methodology used to determine the inhibitory effect of L-Arabinose and D-xylose on intestinal α-glucosidases.

  • Enzyme Preparation: The small intestine of rats is removed, and the mucosa is scraped and homogenized in a buffer solution. The supernatant, after centrifugation, serves as the crude enzyme solution.

  • Substrate and Inhibitor Preparation: Sucrose is used as the substrate. L-Arabinose and D-xylose are prepared in various concentrations to test their inhibitory potential.

  • Enzyme Assay: The enzyme solution is incubated with the substrate in the presence and absence of the inhibitors (L-Arabinose or D-xylose). The reaction is stopped, and the amount of glucose released is measured.

  • Data Analysis: The type of inhibition and the inhibitory constant (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk plots.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams are provided.

Sucrase_Inhibition_Pathway Sucrose Sucrose Sucrase Intestinal Sucrase Sucrose->Sucrase Substrate Glucose_Fructose Glucose + Fructose (Absorption) Sucrase->Glucose_Fructose Hydrolysis Arabinose_Xylose L-Arabinose or D-Xylose Arabinose_Xylose->Sucrase Uncompetitive Inhibition

Caption: Uncompetitive inhibition of intestinal sucrase by L-Arabinose or D-xylose.

Experimental_Workflow_Enzyme_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep 1. Enzyme Preparation (Rat Intestinal Mucosa) Incubation 3. Incubation (Enzyme + Substrate ± Inhibitor) Enzyme_Prep->Incubation Substrate_Inhibitor_Prep 2. Substrate (Sucrose) & Inhibitor (Arabinose/Xylose) Preparation Substrate_Inhibitor_Prep->Incubation Measurement 4. Measurement of Released Glucose Incubation->Measurement Data_Analysis 5. Kinetic Analysis (Lineweaver-Burk Plot) Measurement->Data_Analysis Results Determination of Ki and Inhibition Type Data_Analysis->Results

Caption: Workflow for the in vitro intestinal sucrase inhibition assay.

References

Purity analysis of DL-Arabinose for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DL-Arabinose, ensuring its purity is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for purity assessment, details on potential impurities, and an overview of a relevant alternative, D-Xylose.

Comparison of Analytical Methods for Purity Analysis

The purity of this compound is typically determined using chromatographic techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a comparison of the most common methods employed for the purity analysis of this compound.

Analytical MethodPrincipleCommon Purity SpecificationAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds. Derivatization is required for non-volatile sugars like arabinose.≥98%High resolution and sensitivity.Requires derivatization, which can be time-consuming and introduce variability.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) Separation based on polarity. ELSD is a universal detector for non-volatile analytes.≥98.0%[1]No derivatization required, suitable for a wide range of sugars.Response can be non-linear and dependent on analyte properties.[2]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation of carbohydrates as anions at high pH with sensitive electrochemical detection.Not specified in findingsHigh sensitivity and specificity for carbohydrates without derivatization.Can be complex to set up and maintain.

Performance Characteristics of Analytical Methods

The following table summarizes the performance characteristics of the different analytical methods for arabinose analysis, based on data from various studies. It is important to note that these values can be method and matrix-dependent.

ParameterHPLC-ELSDGC-MS (after derivatization)HPAEC-PAD
Limit of Detection (LOD) 0.61 - 4.04 µg/mL0.6 - 2.7 µg/mL0.02 - 0.10 µg/kg
Limit of Quantitation (LOQ) 2.04 - 13.46 µg/mL3.1 - 13.3 µg/mL0.2 - 1.2 µg/kg
Linearity (R²) ≥ 0.9967> 0.99Not specified in findings
Precision (RSD) < 3%Not specified in findingsNot specified in findings

Common Impurities in Research-Grade this compound

Based on product specifications and certificates of analysis from major suppliers, research-grade this compound typically has a purity of ≥98% or ≥99%. While a comprehensive list of all potential impurities is not always provided, the primary concerns for researchers are the presence of other monosaccharides and residual solvents from the manufacturing process.

Potential Impurities:

  • Other Monosaccharides: Due to similar structures and sources, other pentoses (e.g., D-Xylose) and hexoses (e.g., glucose, galactose) can be present as impurities. The presence of these can significantly impact metabolic and cell culture studies.

  • Enantiomeric Purity: For applications requiring a specific enantiomer (D- or L-Arabinose), the presence of the other enantiomer is a critical impurity.

  • Degradation Products: Improper storage or handling can lead to the degradation of arabinose.

  • Residual Solvents: Solvents used in the purification process may remain in the final product.

  • Water Content: The presence of water can affect the accurate weighing of the compound for preparing solutions of known concentrations. Product specifications for L-(+)-Arabinose often indicate a water content of ≤0.5%.[3]

Alternative to this compound: D-Xylose

In many research applications, particularly those involving metabolic pathways and studies on glycemic response, D-Xylose is a relevant alternative to L-Arabinose.[4][5] Both are five-carbon sugars (pentoses) and can influence sucrose digestion and absorption.[4]

Key Considerations for D-Xylose as an Alternative:

  • Metabolic Pathways: D-Xylose is metabolized by a variety of organisms and can enter the pentose phosphate pathway.[6][7] Its metabolic fate has been studied in various models.[8]

  • Research Applications: D-Xylose is used in metabolic research as a tracer (often isotopically labeled) to study metabolic fluxes.[9] It has also been investigated for its effects on postprandial glucose and insulin responses.[4][5]

  • Purity Analysis: The same analytical methods used for this compound, such as GC-MS and HPLC, are applicable for the purity analysis of D-Xylose.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This method requires a derivatization step to make the non-volatile arabinose amenable to gas chromatography.

1. Sample Preparation and Derivatization (Oximation-Silylation):

  • Accurately weigh 5-10 mg of the this compound sample into a reaction vial.

  • Add an internal standard solution (e.g., phenyl-β-D-glucopyranoside) to correct for variations.

  • Prepare a solution of O-methylhydroxylamine hydrochloride in pyridine and add it to the sample.

  • Heat the mixture at 70-80°C for 30 minutes to form the oxime derivatives.

  • Cool the sample and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat again at 70-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is advantageous as it does not require derivatization.

1. Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in the mobile phase or a compatible solvent (e.g., water:acetonitrile mixture).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. A gradient elution may be necessary to separate different sugars.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 30-50°C.

    • Evaporator Temperature: 50-80°C.

    • Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolving Dissolution Weighing->Dissolving Filtering Filtration (for HPLC) Dissolving->Filtering Derivatization Derivatization Dissolving->Derivatization HPLC HPLC-ELSD Analysis Filtering->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram GC GC-MS Analysis GC->Chromatogram Derivatization->GC Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification Report Purity Report / Certificate of Analysis Quantification->Report

Caption: Workflow for this compound purity analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a simplified metabolic pathway involving arabinose and a typical experimental workflow for a metabolic study using isotopically labeled arabinose.

Arabinose_Metabolism Arabinose L-Arabinose Ribulose L-Ribulose Arabinose->Ribulose L-arabinose isomerase Ribulose5P L-Ribulose-5-Phosphate Ribulose->Ribulose5P Ribulokinase Xylulose5P D-Xylulose-5-Phosphate Ribulose5P->Xylulose5P L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Simplified metabolic pathway of L-Arabinose.

Metabolic_Study_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture Cell Culture/ Organism Growth LabeledArabinose Introduction of Isotopically Labeled This compound CellCulture->LabeledArabinose Incubation Incubation Period LabeledArabinose->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis Mass Spectrometry (e.g., GC-MS or LC-MS) Extraction->MS_Analysis DataAnalysis Isotopic Labeling Pattern Analysis MS_Analysis->DataAnalysis Interpretation Metabolic Flux Interpretation DataAnalysis->Interpretation

Caption: Workflow for a metabolic study using labeled arabinose.

References

Unveiling Metabolic Subtleties: A Comparative Guide to Kinetic Isotope Effects in Labeled DL-Arabinose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of enantiomers is critical. This guide provides a comprehensive comparison of the metabolic fates of D- and L-Arabinose, with a special focus on the anticipated kinetic isotope effects (KIEs) when using isotopically labeled versions of these sugars. While direct comparative experimental data on kinetic isotope effects for labeled DL-Arabinose is limited in published literature, this document outlines the established metabolic pathways, the theoretical underpinnings of KIEs in this context, and detailed experimental protocols to enable researchers to conduct these valuable assessments.

The metabolism of the pentose sugar arabinose presents a fascinating case of stereospecificity. In many biological systems, particularly microorganisms like Escherichia coli, L-Arabinose is a readily utilized carbon source, while D-Arabinose is metabolized through a different, often less efficient, pathway. The introduction of isotopic labels, such as deuterium (²H) or carbon-13 (¹³C), is a powerful technique for tracing the metabolic fate of these sugars. However, the substitution of a heavier isotope can alter the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect can provide profound insights into enzyme mechanisms and metabolic flux.

Metabolic Pathways and the Anticipated Impact of Isotopic Labeling

The initial and often rate-limiting step in the catabolism of both D- and L-arabinose is an isomerization reaction. It is at this crucial stage that a kinetic isotope effect is most likely to be observed, particularly when the label is at a position involved in bond cleavage during the reaction.

  • L-Arabinose Metabolism: In bacteria such as E. coli, L-arabinose is typically isomerized to L-ribulose by the enzyme L-arabinose isomerase . This reaction involves the cleavage of a carbon-hydrogen bond at the C2 position. Consequently, labeling L-arabinose with deuterium at this position is expected to induce a significant primary kinetic isotope effect, potentially slowing its entry into the pentose phosphate pathway.

  • D-Arabinose Metabolism: D-Arabinose, on the other hand, is metabolized via the L-fucose pathway in organisms like E. coli. The key initial step is the isomerization of D-arabinose to D-ribulose, catalyzed by L-fucose isomerase [1]. Similar to the L-arabinose pathway, this isomerization is a likely point for a kinetic isotope effect to manifest if D-arabinose is labeled at a position involved in the enzymatic reaction, such as with D-Arabinose-d5[1].

A KIE value greater than 1 indicates a normal KIE, where the reaction with the lighter isotope is faster[1]. Conversely, a KIE value less than 1 signifies an inverse KIE, and a value of 1 indicates no isotope effect[1]. The study of these effects is instrumental in elucidating enzyme mechanisms.

Comparative Kinetic Data of Key Isomerases

The following table summarizes the known kinetic parameters for the primary enzymes responsible for the initial isomerization of D- and L-arabinose with their non-deuterated substrates. Direct experimental data for the kinetic isotope effect of deuterated arabinose isomers is not extensively available, highlighting a key area for future research[1].

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹)
L-fucose isomerase Escherichia coliD-Arabinose83 ± 4Data not readily availableData not readily availableData not readily available
L-Fucose167 ± 8Data not readily availableData not readily availableData not readily available
L-arabinose isomerase Lactobacillus reuteriL-Arabinose633 ± 69179 ± 10959 ± 551.5
D-Galactose647 ± 10911 ± 159 ± 50.09
L-arabinose isomerase Thermotoga maritimaL-Arabinose3141.3-74.8 (min⁻¹)
D-Galactose608.9-8.5 (min⁻¹)
L-arabinose isomerase Bacillus coagulansL-Arabinose---8.7 (min⁻¹)
D-Galactose---1.0 (min⁻¹)

Data for L-fucose isomerase from E. coli is based on comparative information, with a noted lack of comprehensive kinetic characterization in some literature[1]. Data for L-arabinose isomerases are from various cited studies.

Visualizing the Metabolic Divergence and Experimental Approach

To aid in understanding the distinct metabolic routes and the experimental design for assessing KIEs, the following diagrams are provided.

Metabolic Pathways of D- and L-Arabinose cluster_L_Arabinose L-Arabinose Pathway cluster_D_Arabinose D-Arabinose Pathway L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase (Potential KIE) L-Ribulose-5-P L-Ribulose-5-P L-Ribulose->L-Ribulose-5-P Ribulokinase D-Xylulose-5-P D-Xylulose-5-P L-Ribulose-5-P->D-Xylulose-5-P Ribulose-P-epimerase PPP_L Pentose Phosphate Pathway D-Xylulose-5-P->PPP_L D-Arabinose D-Arabinose D-Ribulose D-Ribulose D-Arabinose->D-Ribulose L-fucose isomerase (Potential KIE) D-Ribulose-1-P D-Ribulose-1-P D-Ribulose->D-Ribulose-1-P L-fuculokinase Products_D DHAP + Glycolaldehyde D-Ribulose-1-P->Products_D L-fuculose-1-P aldolase

Divergent metabolic pathways of L- and D-Arabinose.

Experimental Workflow for KIE Determination cluster_workflow start Prepare Reaction Mixtures (Labeled and Unlabeled Arabinose) initiate Initiate Reaction (Add Purified Isomerase) start->initiate incubate Incubate at Optimal Temperature initiate->incubate measure Measure Product Formation Over Time (e.g., Spectrophotometry) incubate->measure kinetics Determine Initial Velocities and Calculate Km and Vmax measure->kinetics kie Calculate KIE KIE = (kcat/Km)_light / (kcat/Km)_heavy kinetics->kie

Generalized workflow for determining kinetic isotope effects.

Experimental Protocols

The following is a generalized protocol for determining the kinetic isotope effect of labeled this compound with their respective isomerases. This protocol is based on established methodologies for enzyme kinetic assays[1].

Enzyme Purification
  • Overexpress and purify L-arabinose isomerase and L-fucose isomerase from a suitable host organism (e.g., E. coli).

  • Confirm the purity and concentration of the enzymes using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Enzyme Assay

The activity of the isomerases can be determined by measuring the formation of the ketose product (ribulose) using the cysteine-carbazole-sulfuric acid method, which yields a colored product that can be quantified spectrophotometrically[1].

  • Reaction Mixture Preparation: Prepare reaction mixtures in a suitable buffer (e.g., phosphate or Tris-HCl) at the optimal pH for the enzyme. The mixtures should contain varying concentrations of the substrate (either unlabeled D/L-Arabinose or labeled D/L-Arabinose) and any necessary cofactors (e.g., Mn²⁺).

  • Enzyme Initiation: Equilibrate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C or higher for thermophilic enzymes). Initiate the reaction by adding a known concentration of the purified isomerase.

  • Incubation and Quenching: Incubate the reactions for a specific time course, ensuring that product formation is in the linear range. Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Product Quantification: Add the cysteine-carbazole and sulfuric acid reagents to develop the color and measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer[1].

  • Standard Curve: Generate a standard curve using known concentrations of the corresponding ribulose product to convert absorbance values to product concentrations[1].

Kinetic Parameter Determination
  • Determine the initial velocities (v₀) from the linear phase of the product formation curves at each substrate concentration[1].

  • Calculate the kinetic parameters (K_m_ and V_max_) for both the unlabeled and labeled arabinose isomers by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software[1].

Calculation of the Kinetic Isotope Effect

The KIE is calculated as the ratio of the catalytic efficiencies (k_cat_/K_m_) for the non-deuterated (light) and deuterated (heavy) substrates:

KIE = (k_cat_/K_m_)light / (k_cat_/K_m_)heavy

Conclusion and Future Directions

The study of kinetic isotope effects in the metabolism of labeled this compound offers a powerful tool for dissecting the mechanisms of key isomerases and understanding the metabolic flux through their respective pathways. While a direct comparative dataset is currently lacking in the literature, the established metabolic pathways and enzymatic principles provide a strong foundation for such investigations. By following the outlined experimental protocols, researchers can generate valuable data to fill this knowledge gap. This information will be crucial for the rational design of metabolic engineering strategies, the development of novel therapeutics, and a more profound understanding of stereospecificity in cellular metabolism.

References

Unraveling the Cellular Fate of DL-Arabinose: A Comparative Guide to its Uptake and Metabolism in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake and metabolic fate of novel compounds is paramount. This guide provides a comprehensive comparison of DL-Arabinose with its individual enantiomers, D-Arabinose and L-Arabinose, in the context of mammalian cell lines. Due to a notable scarcity of direct experimental data on the racemic mixture of this compound in mammalian systems, this guide synthesizes findings from studies on its constituent enantiomers to provide a well-rounded and data-supported overview.

This document details the known metabolic pathways, effects on key signaling cascades, and provides detailed experimental protocols for the investigation of this compound uptake. All quantitative data is presented in clear, comparative tables, and complex biological and experimental workflows are visualized using diagrams generated with Graphviz.

Comparative Analysis of Arabinose Enantiomers

While this compound itself has not been extensively studied in mammalian cell lines, research on its individual D- and L-forms reveals distinct metabolic routes and cellular effects. L-Arabinose is generally considered to be more readily metabolized by many organisms, primarily entering the pentose phosphate pathway (PPP).[1] In contrast, the metabolic pathways for D-Arabinose are not as universally conserved, and it is often metabolized less efficiently.[1]

FeatureD-ArabinoseL-ArabinoseThis compound (Hypothesized)
Primary Metabolic Pathway Proposed to enter the Pentose Phosphate Pathway via conversion from D-glucose.[1][2] In some microorganisms, it can be metabolized via the L-fucose or ribitol pathways.[3][4]Enters the Pentose Phosphate Pathway.[1] In fungi, this involves conversion to L-arabinitol.A combination of the pathways for D- and L-enantiomers, with the overall metabolic rate likely influenced by the less efficiently metabolized D-Arabinose.
Cellular Uptake Transport kinetics in mammalian cells are not well-defined.Transported into cells, likely via glucose transporters. Uptake is competitively inhibited by glucose.[5] In rat adipocytes, uptake is exponential, reaching 95% of equilibrium in 30 minutes.[5]Expected to be transported into cells via glucose transporters. The presence of both enantiomers may lead to complex transport kinetics.
Key Cellular Effects Induces cell cycle arrest and autophagy in breast cancer cells.[6]Suppresses gluconeogenesis in vivo (in mice).[7]The combined effects are unknown and would depend on the dominant actions of the individual enantiomers within a specific cell type.
Affected Signaling Pathways Activates the p38 MAPK signaling pathway.[6]Activates the AMPK signaling pathway.[7]Potentially a mixed or cell-type-dependent activation of both p38 MAPK and AMPK signaling pathways.

Metabolic and Signaling Pathways

The distinct metabolic fates and cellular responses elicited by D- and L-Arabinose are governed by their interaction with specific enzymes and signaling proteins.

Metabolic Pathways

The proposed metabolic pathway for D-Arabinose in eukaryotes involves its synthesis from D-glucose through the pentose phosphate pathway.[2] In contrast, the established fungal metabolic pathway for L-Arabinose also funnels it into the pentose phosphate pathway, but through a series of intermediate steps.

D_Arabinose_Metabolism D-Glucose D-Glucose Pentose Phosphate Pathway Pentose Phosphate Pathway D-Glucose->Pentose Phosphate Pathway Oxidative & Non-Oxidative Branches D-Ribulose-5-Phosphate D-Ribulose-5-Phosphate Pentose Phosphate Pathway->D-Ribulose-5-Phosphate D-Arabinose-5-Phosphate D-Arabinose-5-Phosphate D-Ribulose-5-Phosphate->D-Arabinose-5-Phosphate Isomerization D-Arabinose D-Arabinose D-Arabinose-5-Phosphate->D-Arabinose Dephosphorylation

Proposed Eukaryotic D-Arabinose Metabolic Pathway.

L_Arabinose_Metabolism L-Arabinose L-Arabinose L-Arabinitol L-Arabinitol L-Arabinose->L-Arabinitol L-Xylulose L-Xylulose L-Arabinitol->L-Xylulose Xylitol Xylitol L-Xylulose->Xylitol D-Xylulose D-Xylulose Xylitol->D-Xylulose D-Xylulose-5-Phosphate D-Xylulose-5-Phosphate D-Xylulose->D-Xylulose-5-Phosphate Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-Phosphate->Pentose Phosphate Pathway

Fungal L-Arabinose Metabolic Pathway.
Signaling Cascades

D-Arabinose has been demonstrated to activate the p38 MAPK signaling pathway, leading to cell cycle arrest in breast cancer cells.[6] Conversely, L-Arabinose has been shown to activate the AMPK signaling pathway, which is involved in suppressing gluconeogenesis.[7]

D_Arabinose_Signaling D-Arabinose D-Arabinose p38 MAPK p38 MAPK D-Arabinose->p38 MAPK Activates Autophagy Autophagy p38 MAPK->Autophagy Induces Cell Cycle Arrest Cell Cycle Arrest Autophagy->Cell Cycle Arrest Leads to

D-Arabinose Induced p38 MAPK Signaling.

L_Arabinose_Signaling L-Arabinose L-Arabinose AMPK AMPK L-Arabinose->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Suppresses

L-Arabinose Induced AMPK Signaling.

Experimental Protocols

To facilitate further research into the cellular transport of this compound, a detailed protocol for a radiolabeled monosaccharide uptake assay is provided below. This method can be adapted to use radiolabeled this compound (e.g., ¹⁴C or ³H) to quantify its uptake into cultured mammalian cells.

Radiolabeled Monosaccharide Uptake Assay

Objective: To quantify the rate of this compound uptake into a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Radiolabeled this compound (e.g., [¹⁴C]this compound)

  • Unlabeled this compound

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the mammalian cells in multi-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation for Uptake:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cells twice with pre-warmed PBS to remove any residual medium.

    • Add a pre-incubation buffer (e.g., PBS) and incubate for a short period (e.g., 15-30 minutes) at 37°C to bring the cells to a basal metabolic state.

  • Initiation of Uptake:

    • Aspirate the pre-incubation buffer.

    • Add the uptake buffer containing the desired concentration of radiolabeled this compound. To determine non-specific uptake, include wells with a high concentration of unlabeled this compound in addition to the radiolabeled substrate.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake buffer.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled substrate.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate for a sufficient time (e.g., 30 minutes) at room temperature to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Determine the amount of protein in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • Calculate the specific uptake by subtracting the non-specific uptake (from wells with excess unlabeled substrate) from the total uptake.

    • Express the results as picomoles or nanomoles of this compound taken up per milligram of protein per unit of time.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Seed Cells Seed Cells Culture Cells Culture Cells Seed Cells->Culture Cells Wash Cells Wash Cells Culture Cells->Wash Cells Add Radiolabeled this compound Add Radiolabeled this compound Wash Cells->Add Radiolabeled this compound Incubate (Time Course) Incubate (Time Course) Add Radiolabeled this compound->Incubate (Time Course) Stop Uptake & Wash Stop Uptake & Wash Incubate (Time Course)->Stop Uptake & Wash Lyse Cells Lyse Cells Stop Uptake & Wash->Lyse Cells Measure Radioactivity Measure Radioactivity Lyse Cells->Measure Radioactivity Normalize to Protein Content Normalize to Protein Content Measure Radioactivity->Normalize to Protein Content Calculate Specific Uptake Calculate Specific Uptake Normalize to Protein Content->Calculate Specific Uptake

Experimental Workflow for Radiolabeled Uptake Assay.

Conclusion and Future Directions

The available evidence strongly suggests that the individual enantiomers of arabinose, D- and L-Arabinose, have distinct and significant interactions with mammalian cellular machinery. While L-Arabinose appears to be more readily metabolized and influences metabolic regulation via AMPK, D-Arabinose exhibits potential as a modulator of cell cycle and autophagy through the p38 MAPK pathway.

The cellular uptake and metabolism of this compound in mammalian cell lines remain a critical knowledge gap. The provided experimental protocol offers a robust framework for researchers to directly investigate the transport kinetics and metabolic fate of this racemic mixture. Such studies are essential to fully understand its potential biological activities and to inform its development for therapeutic or other biotechnological applications. Future research should focus on direct comparative studies of this compound against its individual enantiomers and other relevant sugars like glucose in a variety of cancer and normal cell lines to build a comprehensive understanding of its cellular behavior.

References

A Comparative Analysis of DL-Arabinose and Other Pentose Sugars for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance of DL-Arabinose benchmarked against other key pentose sugars, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound with other pentose sugars, including D-xylose, D-ribose, and L-lyxose, to assist researchers, scientists, and drug development professionals in making informed decisions. The following sections detail the comparative performance of these sugars in various biological and chemical contexts, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Impact on Postprandial Glucose and Insulin Response

A key area of interest for pentose sugars, particularly L-arabinose and D-xylose, is their ability to modulate the glycemic response to sucrose. This is primarily attributed to their inhibitory effects on the intestinal enzyme sucrase.

A randomized, double-blind, crossover study investigated the effects of L-arabinose and D-xylose on postprandial glucose and insulin levels in healthy male subjects.[1][2] Participants consumed a fruit-based drink containing approximately 50g of available carbohydrates, with either L-arabinose or D-xylose added at 10% of the sucrose content, or a control drink without any added pentose sugar.[1][2]

The results demonstrated that both L-arabinose and D-xylose significantly lowered the peak plasma glucose and insulin concentrations compared to the control.[1][2]

Table 1: Postprandial Glucose and Insulin Response to Pentose Sugars [1]

TreatmentPeak Glucose Concentration (mmol/L)Peak Insulin Concentration (mU/L)Time to Peak Glucose (min)
Control8.4 ± 0.375.8 ± 8.738 ± 4
L-Arabinose7.6 ± 0.349.5 ± 6.253 ± 5
D-Xylose7.7 ± 0.355.1 ± 6.8*40 ± 3

*Values are presented as mean ± SEM. * indicates a statistically significant difference from the control (P < 0.05).

Experimental Protocol: Human Glycemic Response Study[1][2]
  • Study Design: A randomized, double-blind, crossover design was employed with 15 healthy male participants.

  • Test Products: Three fruit-based drinks were tested: a control drink, a drink with L-arabinose, and a drink with D-xylose. Each drink contained approximately 50g of available carbohydrates, and for the test drinks, the pentose sugar was added at a concentration of 10% (w/w) of the sucrose content.

  • Procedure: Participants, after an overnight fast, consumed one of the test drinks. Blood samples were collected at baseline and at fixed intervals up to 180 minutes post-consumption.

  • Analysis: Plasma glucose and insulin concentrations were measured at each time point to determine the postprandial glycemic and insulinemic responses.

Inhibition of Sucrase Activity

The reduction in postprandial glucose and insulin levels is largely due to the inhibition of intestinal sucrase. Both L-arabinose and D-xylose have been shown to be effective inhibitors of this enzyme.

An in-vitro study investigating the effects of various pentose sugars on intestinal α-glucosidase activities revealed that L-arabinose and D-xylose potently and selectively inhibit sucrase. Notably, the optical isomer D-arabinose and the disaccharide L-arabinobiose did not show any inhibitory effect on sucrase activity.

Table 2: Inhibitory Effects of Pentose Sugars on Porcine Intestinal Sucrase Activity

SugarConcentration (mmol/L)Inhibitory Ratio (%)
L-Arabinose1059.9 ± 5.8
D-Arabinose10-0.6 ± 1.6
L-Arabinobiose101.6 ± 3.9
D-Xylose1059.4 ± 0.6
L-Xylose100.4 ± 1.6

Values are the mean ± SEM of 3 experiments.

Kinetic analysis from the same study demonstrated that L-arabinose inhibits sucrase in an uncompetitive manner, with a Ki (inhibition constant) of 2.0 mmol/L. This is in contrast to the competitive inhibition exhibited by the drug acarbose.

Experimental Protocol: Sucrase Inhibition Assay[3][4]
  • Enzyme Source: A cell-free extract from fully differentiated intestinal Caco-2/TC7 monolayers or a rat intestinal acetone protein extract can be used as the source of sucrase-isomaltase.

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with the pentose sugar inhibitor at various concentrations.

    • The reaction is initiated by adding the substrate, sucrose (e.g., 10 mM).

    • The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

    • The reaction is terminated by heat denaturation (e.g., 95°C for 10 minutes).

  • Product Quantification: The amount of glucose produced from the enzymatic reaction is quantified using methods such as a hexokinase-based assay or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).

  • Kinetic Analysis: The type of inhibition and the inhibition constant (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk plots.[3][4]

Microbial Metabolism and Fermentation

Pentose sugars are abundant in lignocellulosic biomass and their efficient utilization by microorganisms is crucial for the production of biofuels and other biochemicals.[5] The metabolic pathways for L-arabinose and D-xylose have been extensively studied and engineered in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae.

Metabolic Pathways in Escherichia coli

In E. coli, L-arabinose is metabolized through a series of enzymatic steps that convert it to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[6][7][8] The genes for this pathway are located in the ara operon.[9] D-xylose is typically metabolized via an isomerase pathway.[10] Interestingly, there is reciprocal regulation between the L-arabinose and D-xylose metabolic pathways in E. coli, where the presence of one sugar can inhibit the expression of the genes required for the metabolism of the other.[11][12]

L_arabinose_metabolism_E_coli L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose araA (Isomerase) L_Ribulose_5P L-Ribulose-5-P L_Ribulose->L_Ribulose_5P araB (Kinase) D_Xylulose_5P D-Xylulose-5-P L_Ribulose_5P->D_Xylulose_5P araD (Epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Bacterial L-arabinose metabolic pathway.
Metabolic Pathways in Saccharomyces cerevisiae

S. cerevisiae does not naturally ferment pentose sugars. However, it can be engineered to utilize D-xylose and L-arabinose by introducing heterologous metabolic pathways. The fungal D-xylose pathway involves the enzymes xylose reductase (XR) and xylitol dehydrogenase (XDH), while the bacterial L-arabinose pathway utilizes L-arabinose isomerase (AI), L-ribulokinase (RK), and L-ribulose-5-P 4-epimerase (RPE).[13][14]

D_xylose_metabolism_S_cerevisiae D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase (XR) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase (XDH) D_Xylulose_5P D-Xylulose-5-P D_Xylulose->D_Xylulose_5P Xylulokinase (XK) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Engineered D-xylose metabolic pathway in S. cerevisiae.
Experimental Protocol: Microbial Pentose Fermentation[17][18]

  • Strain Preparation: Prepare a preculture of the microbial strain (e.g., S. cerevisiae) in a suitable medium.

  • Fermentation Medium: Prepare a fermentation medium containing the pentose sugar(s) of interest as the primary carbon source, along with necessary nutrients such as yeast extract and peptone.

  • Inoculation and Culture Conditions: Inoculate the fermentation medium with the preculture and incubate under controlled conditions (e.g., temperature, pH, agitation).

  • Sampling and Analysis: At regular intervals, withdraw samples from the fermenter. Analyze the samples for:

    • Cell growth (e.g., optical density at 600 nm).

    • Sugar concentration (e.g., using HPLC).

    • Metabolite production (e.g., ethanol, xylitol, arabitol) using HPLC or GC.

  • Data Analysis: Calculate fermentation parameters such as sugar consumption rate, product yield, and productivity.

Comparative Physicochemical Properties

The different pentose sugars exhibit distinct physical and chemical properties that can influence their biological activity and applications.

Table 3: Physicochemical Properties of Pentose Sugars

PropertyThis compoundD-XyloseD-RiboseL-Lyxose
Molar Mass ( g/mol )150.13[15]150.13[10]150.13[15]150.13
Melting Point (°C)164-165 (L-form)[9]144-14588-92103-106
Solubility in WaterHighHighHighHigh
Optical RotationVaries (racemic)+18.8°-23.7°+5.6°

Concluding Remarks

This compound and other pentose sugars, particularly L-arabinose and D-xylose, demonstrate significant potential in various applications, from functional foods to biofuel production. Their ability to modulate glycemic response by inhibiting sucrase presents a promising avenue for managing metabolic disorders. In the realm of biotechnology, the engineering of microbial metabolic pathways for efficient pentose utilization is a key area of research for the sustainable production of chemicals and fuels. This guide provides a foundational understanding of the comparative performance of this compound and other pentose sugars, supported by experimental evidence. Further research is warranted to fully elucidate the biological activities and potential applications of the racemic mixture this compound and to expand the comparative analysis to include a wider range of pentose sugars and performance metrics.

References

Safety Operating Guide

Safe Disposal of DL-Arabinose: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of DL-Arabinose, a monosaccharide used in various biochemical applications. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Key Safety and Physical Properties

This compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, adherence to standard laboratory safety protocols is essential.

PropertyDataSource(s)
GHS Classification Not classified as hazardous--INVALID-LINK--[1][2], --INVALID-LINK--
CAS Number 147-81-9--INVALID-LINK--[1][2], --INVALID-LINK--
Molecular Formula C₅H₁₀O₅--INVALID-LINK--[2], --INVALID-LINK--
Appearance White to off-white powder/crystalline powder--INVALID-LINK--, --INVALID-LINK--[3]
Solubility in Water 50 mg/mL, clear, colorless--INVALID-LINK--
Storage Room temperature, in a tightly closed container--INVALID-LINK--, --INVALID-LINK--[4]
Incompatibilities Strong oxidizing agents--INVALID-LINK--[1], --INVALID-LINK--[3]

Experimental Protocols: Spill Management and Disposal

Spill Containment and Cleanup:

In the event of a this compound spill, follow these steps to ensure safety and proper containment:

  • Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. For larger spills where dust generation is possible, a respirator (e.g., N95) may be necessary.[3]

  • Ventilation: Ensure the area is well-ventilated.[3][4]

  • Containment: Carefully sweep up the spilled solid material.[3][4][5] Avoid actions that could generate dust.

  • Collection: Place the swept-up material into a suitable, clearly labeled, and sealed container for disposal.[3][4][5]

  • Decontamination: Clean the spill area thoroughly with water and a suitable cleaning agent.

Disposal Procedure:

This compound is typically considered a non-hazardous waste suitable for landfill disposal.[5] However, it is crucial to adhere to local and institutional regulations.

  • Waste Identification: this compound waste should be in a solid, dry form.[5]

  • Primary Container: Place the waste in a securely sealed and clearly labeled primary container.[5] The label should identify the contents as "this compound" and "Non-Hazardous Waste for Landfill Disposal."[5]

  • Secondary Containment: For added safety, place the primary container into a larger, durable, and sealable bag or container.[5]

  • Regulatory Consultation: Crucially, consult your institution's Environmental Health and Safety (EHS) department or local waste disposal regulations before final disposal. [5] Specific municipal or state guidelines may have additional requirements.

  • Final Disposal: After receiving confirmation from the relevant authorities, the packaged this compound waste can be disposed of with regular laboratory solid waste destined for a licensed landfill.[5] It can also be offered to a licensed professional waste disposal service.[5]

Important Considerations:

  • Do Not Dispose Down the Drain: this compound should not be disposed of via the sanitary sewer system.[3][5][6]

  • Avoid Mixing: Do not mix this compound waste with other chemical wastes, particularly strong oxidizing agents, to prevent unforeseen reactions.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DL_Arabinose_Disposal_Workflow cluster_prep Preparation cluster_consult Consultation cluster_disposal Disposal Options cluster_prohibited Prohibited Actions start This compound Waste (Solid, Dry Form) package Package in a sealed, labeled primary container start->package no_drain Do NOT Dispose Down the Drain start->no_drain no_mix Do NOT Mix with Incompatible Chemicals start->no_mix secondary_package Place in a secondary containment bag/container package->secondary_package consult_ehs Consult Institutional EHS & Local Regulations secondary_package->consult_ehs landfill Dispose as Non-Hazardous Solid Waste (Landfill) consult_ehs->landfill Approved prof_disposal Professional Waste Disposal Service consult_ehs->prof_disposal Approved

Caption: Decision workflow for the proper disposal of this compound.

References

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